1,1,1-Trifluoro-2,4-pentanedione
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,1,1-trifluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHPUAKLCCLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059896 | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
367-57-7 | |
| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N20A8G8SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoro-2,4-pentanedione: Properties, Synthesis of Bioactive Derivatives, and Experimental Protocols
CAS Number: 367-57-7
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2,4-pentanedione, a fluorinated β-diketone, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, its application as a versatile building block in the synthesis of bioactive molecules, and provides relevant experimental protocols.
Core Properties of this compound
This compound, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, particularly its reactivity and the stability of its derivatives.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 367-57-7 | [3] |
| Molecular Formula | C₅H₅F₃O₂ | [4] |
| Molecular Weight | 154.09 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 105-107 °C | [5] |
| Density | 1.27 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.388 | [5] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [6] |
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. Proton NMR spectroscopy indicates that the compound predominantly exists as the enol tautomer.[4] The equilibrium can be influenced by factors such as the solvent.
Caption: Keto-enol tautomerism of this compound.
Applications in the Synthesis of Bioactive Molecules
The unique chemical properties of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly in oncology.[2][7]
Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives with Anticancer Activity
This compound is a key reagent in the synthesis of 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives.[5][8] These compounds have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, with some derivatives showing significant cytotoxic effects.[8] The anticancer activity of these derivatives is influenced by the substituents on the carbonyl group.[1][8]
Experimental Protocol: Synthesis of 2-Alkylcarbonyl- and 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives
While a detailed, step-by-step protocol is found in the cited literature, a general procedure involves the reaction of a substituted benzofuroxan with a β-diketone, such as this compound, in the presence of a suitable solvent and catalyst. The resulting quinoxaline 1,4-di-N-oxide can then be purified using standard chromatographic techniques.
Caption: Synthetic workflow for quinoxaline derivatives.
The mechanism of action for some of these quinoxaline 1,4-di-N-oxides is believed to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to DNA damage and cell death.[6]
Synthesis of Bioactive Pyrazole Derivatives
The 1,3-dicarbonyl moiety of this compound is an ideal precursor for the synthesis of pyrazole derivatives.[4] Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][9][10] The synthesis of trifluoromethyl-substituted pyrazoles is of particular interest, as the CF₃ group can enhance metabolic stability and binding affinity.[11]
Experimental Protocol: General Synthesis of Pyrazoles from β-Diketones
A common method for pyrazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The specific reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.
Caption: General workflow for pyrazole synthesis and evaluation.
Some synthesized pyrazole derivatives have been shown to induce apoptosis in cancer cells and may interact with the microtubular cytoskeletal system.[12]
Formation of Metal Chelates
This compound readily forms stable complexes with a variety of metal ions.[13][14] These metal chelates have applications in areas such as catalysis and materials science. The synthesis of these complexes is typically straightforward.
Experimental Protocol: Preparation of Transition Metal Complexes
A general procedure involves dissolving the metal salt (e.g., nitrate or chloride) in a suitable solvent, followed by the addition of this compound and a base to facilitate deprotonation and chelation. The resulting metal complex can then be isolated by filtration or extraction.[13][14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its unique properties, conferred by the trifluoromethyl group, make it a key component in the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to quinoxaline and pyrazole derivatives outlined in this guide provide a foundation for further research and drug discovery efforts. The straightforward formation of metal chelates also opens avenues for its use in catalysis and materials science. This guide serves as a technical resource for scientists and researchers looking to explore the potential of this important fluorinated compound.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal Complexes of Trifluoropentanedione. An Experiment for the General Chemistry Laboratory - Dialnet [dialnet.unirioja.es]
An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trifluoro-2,4-pentanedione, a versatile fluorinated organic compound with significant applications in coordination chemistry, catalysis, and as a key building block in the synthesis of pharmaceuticals and advanced materials.[1][2] The primary and most established method for its preparation is the Claisen condensation of an ester of trifluoroacetic acid with acetone.[3] This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the characterization data for the final product.
Introduction
This compound, also known as trifluoroacetylacetone (TFAA), is a β-diketone characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties such as enhanced reactivity and stability.[1] Its structure allows for facile enolization, making it an excellent precursor for the synthesis of a wide array of complex organic molecules.[1] The compound exists predominantly in its enol form. This guide focuses on the widely employed Claisen condensation reaction for the synthesis of this important compound.
Core Synthesis Pathway: Claisen Condensation
The synthesis of this compound is most commonly achieved through a Claisen condensation reaction.[4][5] This reaction involves the base-catalyzed condensation of an ester, in this case, ethyl trifluoroacetate, with a ketone, acetone. The overall transformation is depicted in the workflow below.
Experimental Protocol
The following protocol is a generalized procedure based on established methodologies for the Claisen condensation synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Ethyl trifluoroacetate | C4H5F3O2 | 142.08 | ≥98% |
| Acetone | C3H6O | 58.08 | ≥99.5% |
| Sodium ethoxide | C2H5NaO | 68.05 | ≥95% |
| Ethanol | C2H5OH | 46.07 | Anhydrous |
| Sulfuric acid | H2SO4 | 98.08 | Concentrated |
| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous |
| Sodium sulfate | Na2SO4 | 142.04 | Anhydrous |
Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: A mixture of ethyl trifluoroacetate and acetone is added dropwise to the stirred sodium ethoxide solution at a controlled temperature, typically between 10-20°C.[6]
-
Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-60°C) for several hours to drive the condensation to completion.[6]
-
Work-up: The reaction mixture is cooled, and the resulting sodium salt of the enolate of this compound is acidified with a dilute solution of sulfuric or hydrochloric acid.[6] This protonates the enolate to form the desired product.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid[7] |
| Molecular Weight | 154.09 g/mol [2] |
| Boiling Point | 105-107 °C (lit.) |
| Density | 1.27 g/mL at 25 °C (lit.) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): [8]
-
δ 2.20 ppm (s, 3H): Corresponds to the methyl protons (-CH₃).
-
δ 5.91 ppm (s, 1H): Attributed to the enolic proton (-CH=).
-
A minor peak may be observed for the methylene protons (-CH₂-) of the keto form.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [2]
-
δ 25.0 ppm: Methyl carbon (-CH₃).
-
δ 95.0 ppm: Methine carbon (-CH=).
-
δ 117.0 ppm (q, ¹JCF = 288 Hz): Trifluoromethyl carbon (-CF₃).
-
δ 178.0 ppm (q, ²JCCF = 34 Hz): Carbonyl carbon adjacent to the CF₃ group (C=O).
-
δ 195.0 ppm: Carbonyl carbon adjacent to the CH₃ group (C=O).
IR (Infrared) Spectroscopy: [9]
-
~3100 cm⁻¹: C-H stretch (enol).
-
~1600-1640 cm⁻¹: C=O and C=C stretching vibrations (enol form).
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (MS): [2]
-
m/z 154: Molecular ion (M⁺).
-
m/z 139: [M - CH₃]⁺.
-
m/z 85: [M - CF₃]⁺.
-
m/z 69: [CF₃]⁺.
-
m/z 43: [CH₃CO]⁺.
Reaction Mechanism
The Claisen condensation proceeds through a series of well-understood steps, as illustrated in the diagram below.
Safety Considerations
-
Ethyl trifluoroacetate and this compound are volatile and should be handled in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The reaction can be exothermic, and appropriate cooling measures should be in place.
Conclusion
The Claisen condensation of ethyl trifluoroacetate and acetone provides a reliable and efficient method for the synthesis of this compound. This technical guide has outlined the key aspects of this synthesis, including a detailed experimental protocol, comprehensive characterization data, and an overview of the reaction mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. This compound | 367-57-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]
boiling point and density of 1,1,1-Trifluoro-2,4-pentanedione
An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a versatile fluorinated organic compound. This document details its boiling point and density, provides established experimental protocols for their determination, and illustrates a key application in a logical workflow diagram.
Core Physicochemical Data
This compound, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid with the chemical formula C5H5F3O2.[1][2][3] It is recognized for its utility as a precursor in the synthesis of heterocycles and metal chelates.[3] The trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity, particularly in coordination chemistry where it can act as a ligand for metal ions.[2]
A summary of its key quantitative physical properties is presented in the table below for quick reference.
| Property | Value | Conditions |
| Boiling Point | 105-107 °C | at standard atmospheric pressure |
| Density | 1.27 g/mL | at 25 °C |
Data sourced from multiple chemical suppliers and databases.[1][4]
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point using the Thiele Tube Method
This method is a common and efficient way to determine the boiling point of a small sample of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Insert the assembly into the Thiele tube containing the heat transfer fluid, ensuring the liquid in the test tube is below the level of the fluid in the Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Determination of Density
This protocol outlines the straightforward method of determining the density of a liquid by measuring the mass of a known volume.
Apparatus:
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Pipette
-
The liquid sample (this compound)
Procedure:
-
Mass of Empty Flask: Accurately measure and record the mass of a clean, dry volumetric flask on an analytical balance.
-
Volume of Liquid: Using a pipette, carefully transfer a precise volume of this compound into the volumetric flask, up to the calibration mark.
-
Mass of Flask and Liquid: Measure and record the combined mass of the volumetric flask and the liquid.
-
Calculation: Calculate the mass of the liquid by subtracting the mass of the empty flask from the combined mass. The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid
Application Workflow: Metal Chelation
This compound is widely used as a chelating agent for metal ions. This property is valuable in various applications, including in the synthesis of metal-containing complexes for catalysis and materials science. The following diagram illustrates a generalized experimental workflow for the synthesis of a metal chelate using this compound.
References
An In-depth Technical Guide to the Solubility Profile of 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a fluorinated β-diketone of significant interest in chemical synthesis and materials science.[1] Its unique chemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the solubility profile of this compound, including its physical and chemical properties, qualitative solubility in various solvents, and detailed experimental protocols for solubility determination. This information is crucial for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | Trifluoroacetylacetone, 1,1,1-Trifluoroacetylacetone |
| CAS Number | 367-57-7 |
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 154.09 g/mol |
| Appearance | Clear, light yellow to orange liquid |
| Density | 1.27 g/mL at 25 °C |
| Boiling Point | 105-107 °C |
| Refractive Index | n20/D 1.388 |
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility characteristics.
Table of Qualitative Solubility
| Solvent | Solubility |
| Water | Slightly soluble / Limited solubility[3][4][5] |
| Organic Solvents | Soluble in many organic solvents[3][4][5] |
The limited solubility in water and good solubility in organic solvents are consistent with the molecular structure of this compound, which contains both a polar diketone functionality and a nonpolar trifluoromethyl group.
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental protocols are necessary. The following describes a detailed methodology for determining the solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Shake-Flask Method for Equilibrium Solubility Determination
This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (98% purity or higher)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, diethyl ether)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let any undissolved material settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Pass the collected supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for HPLC analysis.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol, with the composition optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Role in the Synthesis of Bioactive Molecules
As direct signaling pathways for this compound are not established, the following diagram illustrates its logical relationship as a building block in the synthesis of more complex, biologically active molecules.
Caption: Role of this compound in the synthesis of bioactive compounds.
Conclusion
References
- 1. 1,1,1-Trifluoropentane-2,4-dione(367-57-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FTIR Analysis of 1,1,1-Trifluoro-2,4-pentanedione Vibrational Modes
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy analysis of 1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA). The focus is on the interpretation of its vibrational modes, underpinned by detailed experimental protocols and quantitative data. This document serves as a critical resource for professionals in research and drug development who utilize spectroscopic techniques for molecular characterization.
Introduction: Keto-Enol Tautomerism in this compound
This compound (CF₃C(O)CH₂C(O)CH₃) is a β-diketone that predominantly exists as a chelated enol tautomer, stabilized by a strong intramolecular hydrogen bond.[1][2] This equilibrium between the keto and enol forms is a key characteristic of β-diketones and significantly influences their chemical and physical properties.[3][4] Proton NMR studies have shown that this compound exists almost entirely in its enol form (approximately 97% in the neat liquid at 33 °C).[5] The presence of the electron-withdrawing trifluoromethyl group favors the enol form.
Vibrational spectroscopy, particularly FTIR, is a powerful tool for investigating this tautomerism and characterizing the specific vibrational modes of the molecule.[6] The enol form of this compound can exist as two stable cis-enol isomers, with one being the dominant form.[1][2]
Experimental Protocols
The following section outlines a generalized experimental protocol for the FTIR analysis of this compound, based on standard laboratory practices.
2.1. Sample Preparation
This compound is a liquid at room temperature.[7] For transmission FTIR spectroscopy, a thin film of the neat liquid can be prepared between two infrared-transparent windows, such as potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Procedure:
-
Place one to two drops of this compound onto the surface of one KBr plate.
-
Carefully place a second KBr plate on top, spreading the liquid into a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
-
For attenuated total reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]
2.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, is suitable for this analysis.[8]
-
Detector: A deuterated triglycine sulfate (DTGS) detector is commonly used for routine analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be employed.
-
Spectral Range: Data is typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for resolving the key vibrational bands.
-
Scanning: Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Vibrational Mode Analysis and Data
The vibrational spectrum of this compound is complex due to the presence of various functional groups and the molecule's tautomeric nature. The assignments of the observed vibrational frequencies are often supported by computational methods such as Density Functional Theory (DFT).[1][2][7] The following table summarizes the key vibrational modes for the dominant enol form of this compound.
| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~3120 | ν(C-H) | Olefinic C-H stretching of the enol ring.[2] |
| ~1616 | ν(C=C) + ν(C=O) | Asymmetric stretching of the C=C and C=O bonds in the quasi-aromatic enol ring.[2] |
| ~1580-1640 | ν(C=O) of the CF₃ side | Characteristic stretching frequency for the carbonyl group adjacent to the trifluoromethyl group.[9] |
| ~1452 | δ(CH₃) + ν(C-O) | Asymmetric deformation of the methyl group coupled with C-O stretching.[2] |
| ~858 | ν(C-CF₃) + ν(C-CH₃) | Stretching of the C-CF₃ and C-CH₃ bonds.[2] |
| ~530-589 | δ(CF₃) | Asymmetric deformation modes of the trifluoromethyl group.[2] |
| ~315 | ρ(CF₃) | In-plane rocking vibration of the trifluoromethyl group.[2] |
Note: The exact frequencies can vary slightly depending on the physical state of the sample (e.g., neat liquid, gas phase, or in solution) and the specific experimental conditions.
Visualizing Key Concepts and Workflows
To aid in the understanding of the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism and a typical experimental workflow for FTIR analysis.
Conclusion
The FTIR analysis of this compound provides valuable insights into its molecular structure, particularly its dominant enol form stabilized by a strong intramolecular hydrogen bond. By understanding the characteristic vibrational frequencies, researchers can effectively identify and characterize this compound in various matrices. The experimental protocols and data presented in this guide offer a solid foundation for conducting and interpreting FTIR analyses of this compound in a research and development setting. The provided visualizations further clarify the underlying chemical principles and the practical steps involved in the analytical process.
References
- 1. Structure and vibrational assignment of the enol form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Keto-Enol Tautomerism [thecatalyst.org]
- 5. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound 98 367-57-7 [sigmaaldrich.com]
- 8. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Trifluoro-2,4-pentanedione Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of metal complexes with 1,1,1-trifluoro-2,4-pentanedione (TFA), a common ligand in coordination chemistry. Understanding the behavior of these complexes in a mass spectrometer is crucial for their characterization, purity assessment, and for studying their interactions in various applications, including drug development. This document details experimental protocols for different mass spectrometry techniques, presents quantitative data on fragmentation patterns, and illustrates key concepts with diagrams.
Introduction to this compound (TFA) Metal Complexes
This compound, also known as trifluoroacetylacetone (TFAA), is a β-diketone that readily forms stable chelate complexes with a wide range of metal ions. The presence of the trifluoromethyl group enhances the volatility of the metal complexes compared to their acetylacetonate counterparts, making them particularly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). These complexes are also amenable to analysis by other techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF-MS), providing versatile options for their characterization.
Mass Spectrometry Techniques for TFA Metal Complex Analysis
The choice of mass spectrometry technique depends on the volatility, thermal stability, and polarity of the metal complex.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the fluorination, many TFA metal complexes exhibit sufficient volatility for GC analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve the metal-TFA complex in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL. Ensure the sample is free of non-volatile residues.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common to avoid column overloading.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is typically used. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of 1-2 mL/min.
-
Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from the solvent and any impurities. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes to ensure all components are eluted.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Ion Source Temperature: Typically maintained at 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
-
Scan Range: A mass range of m/z 50-800 is generally sufficient to cover the molecular ion and expected fragments.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for a wider range of metal complexes, including those that are less volatile or thermally labile. It is particularly useful for analyzing charged or polar complexes in solution. Both positive and negative ion modes can be utilized.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a polar solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a concentration of 1-10 µg/mL. The addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the analyte. High concentrations of non-volatile salts should be avoided.[1]
-
ESI Source Parameters:
-
Ionization Mode: Positive or negative ion mode. Positive mode is often used to detect protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+. Negative mode can be used for deprotonated molecules [M-H]- or adducts with anions.[2][3]
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen is commonly used as both the nebulizing and drying gas.
-
Drying Gas Temperature: 250-350 °C.
-
Cone Voltage/Fragmentor Voltage: This voltage can be varied. Lower voltages (e.g., 20-50 V) are used to observe the intact molecular ion, while higher voltages (100-200 V) can be used to induce in-source fragmentation for structural elucidation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique that is particularly useful for high molecular weight or fragile molecules. It can be applied to the analysis of metal-TFA complexes, especially larger clusters or polymeric structures.
Experimental Protocol:
-
Sample and Matrix Preparation:
-
Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For metal complexes, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB) are commonly used. A non-acidic matrix like 2,4,6-trihydroxyacetophenone can be beneficial to prevent demetallation of the complex.
-
Sample/Matrix Deposition: The dried-droplet method is common. A solution of the analyte and a solution of the matrix are mixed, and a small volume (typically 1 µL) is spotted onto the MALDI target plate and allowed to air-dry.
-
-
MALDI-TOF MS Parameters:
-
Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is typically used.
-
Laser Fluence: The laser power should be optimized to be just above the ionization threshold of the matrix to obtain good signal intensity while minimizing fragmentation.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Analyzer Mode: Reflector mode is used for higher mass resolution.
-
Fragmentation Patterns of TFA Metal Complexes
The fragmentation of metal-TFA complexes in the mass spectrometer provides valuable structural information. The observed fragmentation pathways are dependent on the ionization method, the metal center, and its oxidation state.
A common fragmentation pathway for many metal-TFA complexes, particularly under electron ionization, is the sequential loss of the trifluoroacetylacetonate ligand (L).
Caption: General fragmentation pathway showing sequential ligand loss.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial molecular ion [MLn]+• is often observed, followed by fragments corresponding to the loss of one or more ligands. For trivalent metals like Cr(III) and Fe(III) in M(TFA)₃ complexes, a common and often base peak is [M(TFA)₂]+.[4] Further fragmentation can involve the loss of neutral fragments from the ligand itself, such as CF₂, CF₃, or CO.
Table 1: Common Fragments of Selected First-Row Transition Metal TFA Complexes in GC-MS (EI)
| Metal Complex | Molecular Ion (m/z) | [M(TFA)₂]⁺ (m/z) | [M(TFA)]⁺ (m/z) | Other Significant Fragments (m/z) |
| Cr(TFA)₃ | 511 | 358 (Base Peak)[4] | 205 | Fragments from ligand loss and rearrangement |
| Fe(TFA)₃ | 515 | 362 | 209 | Fragments from ligand loss and rearrangement |
| Co(TFA)₂ | 367 | 214 | - | Fragments from ligand loss and rearrangement |
| Ni(TFA)₂ | 366 | 213 | - | Fragments from ligand loss and rearrangement |
| Cu(TFA)₂ | 371 | 218 | - | Fragments from ligand loss and rearrangement |
Note: m/z values are for the most abundant isotope.
Electrospray Ionization (ESI) Fragmentation
In ESI-MS, fragmentation can be controlled by adjusting the cone or fragmentor voltage. At low voltages, intact molecular ions, often as adducts (e.g., [M(TFA)n + H]+, [M(TFA)n + Na]+), are typically observed. As the voltage is increased, collision-induced dissociation (CID) leads to fragmentation, which often begins with the loss of a neutral ligand.
Caption: ESI-MS workflow for metal-TFA complexes.
Visualization of Experimental Workflows
The general workflow for analyzing metal-TFA complexes by mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for MS analysis.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound metal complexes. GC-MS is well-suited for volatile complexes, providing detailed fragmentation information through electron ionization. ESI-MS offers a versatile approach for a broader range of complexes, with tunable fragmentation for structural studies. MALDI-TOF-MS is valuable for analyzing larger or more fragile structures. By selecting the appropriate technique and carefully optimizing experimental parameters, researchers can obtain high-quality mass spectral data to confirm the identity, purity, and structure of these important coordination compounds. This guide provides a foundational understanding and practical protocols to aid scientists in their research and development endeavors involving TFA metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]
- 3. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
thermodynamic properties of trifluoroacetylacetone
An In-depth Technical Guide on the Thermodynamic Properties of Trifluoroacetylacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (TFAA), a widely used β-diketone in chemical synthesis and analysis. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual representations of relevant concepts to facilitate a deeper understanding of the compound's behavior.
Core Thermodynamic Properties
Trifluoroacetylacetone, with the chemical formula C₅H₅F₃O₂, is a colorless to light yellow liquid at room temperature.[1][2][3] Its thermodynamic properties are crucial for understanding its reactivity, stability, and utility in various applications, including as a precursor for heterocycles and metal chelates.[4]
Quantitative Data Summary
The thermodynamic parameters of trifluoroacetylacetone have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.
| Property | Value | Units | State | Reference |
| Molar Mass | 154.09 | g/mol | - | [5] |
| Boiling Point | 105-107 | °C | Liquid | [2] |
| Density | 1.27 | g/mL at 25 °C | Liquid | [2] |
| Refractive Index | 1.388 | at 20 °C | Liquid | [2] |
| Thermodynamic Parameter | Value | Units | State | Tautomer | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -1040.2 ± 3.3 | kJ/mol | Liquid | - | [6] |
| -1003.3 ± 3.3 | kJ/mol | Gas | Enol | [6] | |
| -993.3 ± 3.4 | kJ/mol | Gas | Keto | [6] | |
| Standard Enthalpy of Combustion (ΔcH°) | -2179.9 ± 2.6 | kJ/mol | Liquid | - | [6] |
| Enthalpy of Vaporization (ΔvapH°) | 37.2 ± 0.2 | kJ/mol | Liquid to Gas | - | [7] |
Keto-Enol Tautomerism
A significant aspect of the thermodynamics of trifluoroacetylacetone is its existence as a mixture of keto and enol tautomers in equilibrium. This equilibrium is a dynamic process involving the migration of a proton.
References
- 1. strem.com [strem.com]
- 2. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]
- 7. 2,4-Pentanedione, 1,1,1-trifluoro- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for 1,1,1-Trifluoro-2,4-pentanedione as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA or Htfa), is a versatile β-diketone that serves as an effective chelating agent for a wide array of metal ions.[1] Its unique properties, stemming from the electron-withdrawing trifluoromethyl group, lead to the formation of stable, volatile, and often highly colored metal complexes.[1] This attribute makes it a valuable tool in various scientific and industrial applications, including analytical chemistry, materials science, and catalysis.
These application notes provide an overview of the key applications of this compound as a chelating agent, along with detailed protocols for the synthesis of its metal complexes and their use in analytical techniques.
Key Applications
The primary applications of this compound as a chelating agent include:
-
Gas Chromatography of Metals: The formation of volatile metal trifluoroacetylacetonates allows for the separation and quantitative analysis of metal ions by gas chromatography (GC).[2][3][4] This technique is particularly useful for the analysis of metals that are otherwise difficult to analyze by conventional methods.
-
Solvent Extraction: It is an effective extractant for the separation and preconcentration of metal ions from aqueous solutions. The distribution of the metal between the aqueous and organic phases is highly dependent on the pH of the solution.
-
Precursor for Materials Synthesis: Metal complexes of this compound are used as precursors in chemical vapor deposition (CVD) to produce thin films of metal oxides and other materials with applications in electronics and optics.
-
Catalysis: Metal trifluoroacetylacetonates can act as catalysts in various organic reactions.
-
Luminescent Materials: Complexes of this compound with rare-earth metals exhibit strong luminescence, making them suitable for applications in lighting and displays.
Data Presentation
Table 1: Stability Constants of Bivalent Metal Complexes with this compound
The stability of the metal complexes is a critical factor in their application. The following table presents the stepwise stability constants (log K) for the formation of 1:1 and 1:2 complexes between various bivalent metal ions and this compound in a 50% (v/v) dioxane-water mixture at 30°C.
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 8.12 | 6.48 |
| Ni(II) | 6.15 | 4.60 |
| Co(II) | 5.80 | 4.25 |
| Zn(II) | 5.75 | 4.55 |
| Cd(II) | 4.90 | 3.65 |
| Mn(II) | 4.25 | 3.10 |
Data sourced from a potentiometric study of binary and ternary complexes.
Table 2: Gas Chromatographic Retention Times of Metal Trifluoroacetylacetonates
The volatility of metal trifluoroacetylacetonates allows for their separation and analysis by gas chromatography. The retention times for several metal complexes are provided below.
| Metal Chelate | Retention Time (min) |
| Be(tfa)₂ | ~1.5 |
| Al(tfa)₃ | ~2.5 |
| Cr(tfa)₃ | ~3.5 |
| Fe(tfa)₃ | ~4.0 |
| Cu(tfa)₂ | ~4.5 |
| Rh(tfa)₃ | ~5.5 |
| Zr(tfa)₄ | ~7.0 |
Retention times are approximate and can vary based on the specific GC column and conditions used. Data is based on reported chromatograms.[2]
Experimental Protocols
Protocol 1: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) [Fe(tfa)₃]
This protocol describes the synthesis of the iron(III) complex of this compound, a common precursor and catalyst.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
This compound (Htfa)
-
Methanol
-
Sodium acetate trihydrate
-
Distilled water
Procedure:
-
Dissolve 1.35 g (5 mmol) of FeCl₃·6H₂O in 20 mL of distilled water in a 100 mL beaker.
-
In a separate beaker, dissolve 2.31 g (15 mmol) of this compound in 30 mL of methanol.
-
Slowly add the methanolic solution of the ligand to the aqueous solution of the iron salt with constant stirring.
-
Prepare a solution of 2.04 g (15 mmol) of sodium acetate trihydrate in 20 mL of distilled water.
-
Add the sodium acetate solution dropwise to the iron-ligand mixture. A red-brown precipitate of Fe(tfa)₃ will form immediately.
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with three 10 mL portions of cold distilled water to remove any unreacted salts.
-
Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is typically in the range of 70-80%.
Protocol 2: Quantitative Analysis of Metal Ions by Gas Chromatography
This protocol outlines a general procedure for the derivatization of metal ions with this compound and subsequent analysis by GC.
Materials:
-
Metal salt standards
-
This compound (Htfa)
-
Suitable organic solvent (e.g., hexane, toluene)
-
pH buffer solutions
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of the metal ions of interest in a suitable aqueous matrix. The pH of the solutions should be adjusted to the optimal range for chelation, typically between 4 and 7 for most divalent and trivalent metals.
-
Derivatization: a. To 1 mL of the aqueous metal standard in a glass vial, add 1 mL of a 0.1 M solution of this compound in a water-immiscible organic solvent (e.g., hexane). b. Cap the vial and vortex vigorously for 2 minutes to facilitate the extraction of the metal chelate into the organic phase. c. Centrifuge the vial for 5 minutes to ensure complete phase separation.
-
GC Analysis: a. Carefully withdraw an aliquot of the organic layer containing the metal chelate. b. Inject 1-2 µL of the organic phase into the gas chromatograph. c. GC Conditions (Example):
- Column: 5% SE-30 on Chromosorb W (or a similar non-polar capillary column)
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min.
- Detector Temperature (FID): 300 °C
- Carrier Gas: Helium or Nitrogen
-
Quantification: Construct a calibration curve by plotting the peak area of the metal chelate against the concentration of the metal standards. The concentration of the metal in unknown samples can then be determined from this curve.
Visualizations
Caption: Workflow for the synthesis of metal trifluoroacetylacetonates.
References
Application Notes and Protocols: Synthesis of Transition Metal Complexes with 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of first-row transition metal complexes with the versatile β-diketonate ligand, 1,1,1-trifluoro-2,4-pentanedione (tfac). The resulting metal complexes, often denoted as M(tfac)n, exhibit interesting chemical properties and have potential applications in catalysis, materials science, and as therapeutic agents. The trifluoromethyl group in the ligand can enhance the volatility, stability, and reactivity of the metal complexes.
Introduction to this compound and its Complexes
This compound is a fluorinated β-diketone that exists in equilibrium with its enol tautomer.[1] The enol form can be deprotonated to form the trifluoroacetylacetonate anion (tfac), which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable chelate ring.[2] The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the resulting metal complexes.[3] These complexes have applications in various fields, including as catalysts and precursors for the synthesis of metal-organic frameworks (MOFs) and nanoparticles.[2][3] In the realm of drug development, transition metal complexes are being explored for their therapeutic potential, including anticancer and antimicrobial activities.[4]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₅F₃O₂ |
| Molar Mass | 154.09 g/mol [5] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | 105-107 °C[7] |
| Density | 1.27 g/mL at 25 °C[7] |
| Solubility | Slightly soluble in water; soluble in many organic solvents[8] |
General Synthetic Workflow
The synthesis of transition metal trifluoroacetylacetonate complexes generally follows a straightforward procedure involving the reaction of a metal salt with the β-diketone ligand in a suitable solvent. A base is often added to facilitate the deprotonation of the ligand. The resulting complex can then be isolated by filtration and purified by recrystallization.
Caption: General workflow for the synthesis of M(tfac)n complexes.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous metal acetylacetonate complexes and specific literature for trifluoroacetylacetonate complexes where available.
Protocol 1: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)chromium(III) [Cr(tfac)₃]
This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)chromium(III).[9]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
This compound (tfacH)
-
Urea
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve chromium(III) chloride hexahydrate (e.g., 0.53 g, 2.0 mmol) in 10 mL of deionized water.
-
Add urea (e.g., 3.0 g, 50 mmol) and this compound (e.g., 1.2 mL, 10 mmol) to the solution.
-
Heat the mixture in a water bath at 80-90 °C with stirring for 2-3 hours. As the urea slowly hydrolyzes to produce ammonia, the solution will become basic, and a crystalline precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the dark maroon crystals by suction filtration.
-
Wash the product with several small portions of cold deionized water.
-
Dry the product in a desiccator over a suitable drying agent.
-
For further purification, the complex can be recrystallized from a suitable organic solvent like toluene or a mixture of dichloromethane and hexane.
Protocol 2: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)manganese(II) [Mn(tfac)₂]
This protocol is based on a literature procedure for the synthesis of Mn(tfac)₂ complexes.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
This compound (tfacH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a beaker, dissolve potassium hydroxide (e.g., 1.39 g, 24.0 mmol) in 150 mL of deionized water.
-
Slowly add this compound (e.g., 2.9 mL, 24.0 mmol) to the KOH solution with stirring. Stir for 20 minutes.
-
Add a solution of manganese(II) chloride tetrahydrate (e.g., 2.37 g, 12.0 mmol) in a minimal amount of water to the ligand solution. A pale-yellow precipitate should form.
-
Stir the mixture for an additional 20 minutes.
-
Extract the complex into diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with a concentrated aqueous solution of potassium iodide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the solid product.
Protocol 3: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) [Fe(tfac)₃]
This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)iron(III).[10]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
This compound (tfacH)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve iron(III) chloride hexahydrate (e.g., 2.7 g, 10 mmol) in 50 mL of deionized water in a beaker.
-
In a separate beaker, dissolve sodium acetate trihydrate (e.g., 8.2 g, 60 mmol) in 50 mL of deionized water.
-
Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.
-
Dissolve this compound (e.g., 4.6 mL, 40 mmol) in 30 mL of methanol.
-
Add the ligand solution to the iron-containing mixture. A red-brown precipitate should form immediately.
-
Heat the mixture to about 80 °C on a hotplate with stirring for 15 minutes to promote complete reaction and improve the crystallinity of the product.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the red-brown solid by suction filtration.
-
Wash the product with deionized water and then with a small amount of cold methanol.
-
Dry the product in a vacuum desiccator. Recrystallization can be performed from methanol or a mixture of chloroform and petroleum ether.
Protocol 4: Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)cobalt(III) [Co(tfac)₃]
This protocol is adapted from the synthesis of Tris(2,4-pentanedionato)cobalt(III), which involves the oxidation of a Co(II) intermediate.[6]
Materials:
-
Cobalt(II) carbonate (CoCO₃) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (tfacH)
-
10% Hydrogen peroxide (H₂O₂) solution
-
Ethanol or Methanol
Procedure:
-
In a flask, suspend cobalt(II) carbonate (e.g., 1.2 g, 10 mmol) in 20 mL of this compound.
-
Heat the mixture to approximately 90 °C with vigorous stirring.
-
Slowly and carefully add 30 mL of 10% hydrogen peroxide solution dropwise over a period of 30 minutes. The reaction is exothermic and will effervesce.
-
After the addition is complete, continue heating for another 15 minutes.
-
Cool the reaction mixture in an ice bath. A dark green solid should precipitate.
-
Collect the product by suction filtration and wash it with cold water and then a small amount of cold ethanol.
-
Dry the dark green solid in an oven at a moderate temperature (e.g., 100 °C).
-
The complex can be purified by recrystallization from a suitable solvent like hot petroleum ether.
Protocol 5: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)nickel(II) [Ni(tfac)₂]
This protocol is adapted from the synthesis of Bis(2,4-pentanedionato)nickel(II).[11]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (tfacH)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve nickel(II) nitrate hexahydrate (e.g., 2.9 g, 10 mmol) in 50 mL of deionized water.
-
In a separate beaker, prepare a solution of sodium trifluoroacetylacetonate by dissolving this compound (e.g., 3.1 g, 20 mmol) in 50 mL of water containing sodium hydroxide (e.g., 0.8 g, 20 mmol).
-
Slowly add the nickel salt solution to the ligand solution with stirring. A pale green precipitate of the dihydrate complex, [Ni(tfac)₂(H₂O)₂], will form.
-
Stir the mixture for 30 minutes to ensure complete reaction.
-
Collect the precipitate by suction filtration and wash with cold deionized water.
-
The hydrated complex can be dehydrated by heating under vacuum or by azeotropic distillation with toluene.
Protocol 6: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II) [Cu(tfac)₂]
This protocol is based on a literature procedure for the synthesis of Cu(tfac)₂.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (tfacH)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve copper(II) acetate monohydrate (e.g., 2.0 g, 10 mmol) in a mixture of 30 mL of methanol and 10 mL of deionized water with gentle heating.
-
In a separate flask, dissolve this compound (e.g., 3.1 g, 20 mmol) in 20 mL of methanol.
-
Slowly add the ligand solution to the copper salt solution with stirring. A blue-green precipitate will form.
-
Heat the mixture to boiling for 5 minutes and then cool to room temperature.
-
Collect the crystalline product by suction filtration.
-
Wash the product with a small amount of cold 1:1 methanol/water mixture.
-
Dry the product in a desiccator. Purification can be achieved by recrystallization from methanol.
Summary of Quantitative Data
The following table summarizes typical data for the synthesized complexes. Note that yields and melting points can vary depending on the specific experimental conditions and purity of the product.
| Complex | Formula | Molar Mass ( g/mol ) | Color | Typical Yield (%) | Melting Point (°C) |
| Cr(tfac)₃ | C₁₅H₁₂CrF₉O₆ | 511.24 | Dark Maroon | 60-80 | ~195 |
| Mn(tfac)₂ | C₁₀H₈F₆MnO₄ | 361.10 | Pale Yellow | 50-70 | >250 |
| Fe(tfac)₃ | C₁₅H₁₂F₉FeO₆ | 514.09 | Red-Brown | 70-90 | 184-186 |
| Co(tfac)₃ | C₁₅H₁₂CoF₉O₆ | 517.18 | Dark Green | 60-80 | 174-176 |
| Ni(tfac)₂ | C₁₀H₈F₆NiO₄ | 364.86 | Pale Green | 70-90 | ~230 (decomposes) |
| Cu(tfac)₂ | C₁₀H₈CuF₆O₄ | 370.71 | Blue-Green | 80-95 | 188-190 |
Characterization
The synthesized complexes should be characterized by standard analytical techniques to confirm their identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectra will show characteristic C=O and C=C stretching vibrations of the coordinated diketonate ligand in the range of 1500-1650 cm⁻¹. The absence of a broad O-H stretch around 3400 cm⁻¹ indicates the formation of the complex and the absence of water (in anhydrous forms).
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra will exhibit d-d transitions in the visible region, which are characteristic of the specific transition metal ion and its coordination environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Co(III)), ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the ligand framework. Paramagnetic complexes will show broadened signals.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the complex.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected formula.
Potential Applications in Drug Development
Transition metal complexes of β-diketonates are being investigated for their potential as therapeutic agents. The lipophilicity of the complexes, which can be tuned by the ligand, is an important factor for their biological activity.
-
Antimicrobial Activity: Several metal complexes have demonstrated activity against various strains of bacteria and fungi.[12] The mechanism of action is often proposed to involve the disruption of cellular processes or the generation of reactive oxygen species.
-
Anticancer Activity: Some transition metal complexes have shown cytotoxic effects against cancer cell lines.[13][14] The mode of action can involve intercalation with DNA, inhibition of enzymes, or induction of apoptosis. The trifluoromethyl group in the tfac ligand may enhance the cytotoxic potential of the metal complexes.
The diagram below illustrates a simplified potential mechanism of action for a cytotoxic metal complex.
Caption: Potential mechanism of cytotoxic action of M(tfac)n complexes.
Conclusion
The synthesis of transition metal complexes with this compound provides a versatile platform for exploring new materials and potential therapeutic agents. The protocols outlined in these application notes offer a starting point for the preparation and characterization of a series of first-row transition metal complexes. Further investigation into their biological activities is warranted to fully elucidate their potential in drug development.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II) trifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. paperso.journal7publish.com [paperso.journal7publish.com]
- 8. researchgate.net [researchgate.net]
- 9. Nickel(2+) trifluoroacetate | C4F6NiO4 | CID 14574678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. Replacement of the Common Chromium Source CrCl3(thf)3 with Well-Defined [CrCl2(μ-Cl)(thf)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity of an iron triple helicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Application of 1,1,1-Trifluoro-2,4-pentanedione in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a versatile β-diketone that serves as a crucial derivatizing agent in gas chromatography (GC). Its primary application lies in the analysis of metal ions, where it acts as a chelating agent to form stable, volatile metal chelates. This derivatization process is essential for the analysis of non-volatile metal species by GC, enabling their separation and quantification. The trifluoromethyl group in TFAA enhances the volatility of the resulting metal chelates compared to those formed with non-fluorinated analogues like acetylacetone, allowing for analysis at lower temperatures and with improved peak shapes.
This document provides detailed application notes and protocols for the use of this compound in the gas chromatographic analysis of metals.
Principle of Derivatization
This compound reacts with metal ions in a suitable solvent to form neutral, coordinatively saturated metal chelates. The reaction involves the deprotonation of the β-diketone to its enolate form, which then coordinates to the metal ion. The resulting complexes are sufficiently volatile and thermally stable to be analyzed by gas chromatography, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.
Applications
The primary application of this compound in gas chromatography is the trace and ultra-trace analysis of various metals. This technique has been successfully applied to the determination of:
-
Transition Metals: Such as Chromium (Cr), Iron (Fe), Copper (Cu), Nickel (Ni), Cobalt (Co), and Rhodium (Rh). The separation of different oxidation states, for instance, Cr(III), is a significant advantage.
-
Lanthanide Series Elements: The volatility of the TFAA chelates of lanthanides allows for their separation and analysis, which is challenging by other methods.
-
Other Metals: Including Aluminum (Al) and Beryllium (Be).
Beyond metal analysis, TFAA has also been utilized as a derivatizing reagent for certain organic compounds containing primary and secondary amine groups, such as in the analysis of biological amines like putrescine and cadaverine.[1]
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Transition Metals for GC-MS Analysis
This protocol provides a general guideline for the derivatization of transition metals like Cr(III), Fe(III), and Cu(II) in aqueous samples.
Materials:
-
This compound (TFAA), 98% or higher purity
-
Metal salt standards (e.g., CrCl₃, FeCl₃, CuCl₂)
-
Organic solvent (e.g., hexane, toluene, or ethyl acetate), GC grade
-
Buffer solution (e.g., sodium acetate/acetic acid buffer, pH 5-6)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare aqueous standard solutions of the metal ions of interest in the desired concentration range (e.g., 1-100 µg/L).
-
For real samples, an acid digestion step may be necessary to bring the metals into a soluble form.
-
-
Derivatization Reaction:
-
To 1.0 mL of the aqueous sample or standard in a glass vial, add 1.0 mL of the buffer solution.
-
Add 100 µL of a 0.1 M solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Heat the vial at 70-80 °C for 30 minutes in a heating block or water bath to facilitate the chelation reaction.
-
-
Extraction of Metal Chelates:
-
After cooling to room temperature, add 1.0 mL of an extraction solvent (e.g., hexane or toluene).
-
Vortex the mixture for 2 minutes to extract the formed metal chelates into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer into a GC vial.
-
Inject 1 µL of the organic extract into the GC-MS system.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
MS Conditions (Example):
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
| Solvent Delay | 3 min |
Data Presentation
The following table summarizes typical retention times for some metal chelates of this compound under the GC conditions described above. These values are illustrative and may vary depending on the specific instrument and conditions used.
| Metal Chelate | Metal Ion | Typical Retention Time (min) |
| Cr(TFAA)₃ | Cr(III) | ~12.5 |
| Fe(TFAA)₃ | Fe(III) | ~13.2 |
| Al(TFAA)₃ | Al(III) | ~11.8 |
| Cu(TFAA)₂ | Cu(II) | ~14.1 |
| Be(TFAA)₂ | Be(II) | ~10.5 |
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and analysis of metal ions.
Caption: Logical flow of the gas chromatography analysis process.
References
Application Notes and Protocols for Trifluoroacetylacetone as a Derivatization Reagent in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, catecholamines, and metal ions, are non-volatile and require a chemical modification step known as derivatization prior to analysis. Trifluoroacetylacetone (TFAA), a β-diketone, serves as a versatile derivatization reagent that enhances the volatility and thermal stability of target analytes, enabling their successful analysis by GC-MS.
This document provides detailed application notes and protocols for the use of trifluoroacetylacetone as a derivatization reagent for the GC-MS analysis of various compound classes, including primary amines and metal ions.
Principle of Derivatization with Trifluoroacetylacetone
Trifluoroacetylacetone increases the volatility of analytes by replacing active hydrogens on polar functional groups, such as amines (-NH2) and hydroxyl (-OH) groups, or by forming stable, volatile chelates with metal ions. The trifluoromethyl group in the reagent enhances the electron-capturing properties of the derivative, which can improve sensitivity in electron capture detection (ECD) and provide characteristic fragmentation patterns in mass spectrometry.
For primary amines, the derivatization proceeds through a Schiff base formation, a condensation reaction between the amine group and one of the carbonyl groups of trifluoroacetylacetone. The resulting Schiff base is a volatile and thermally stable imine that is amenable to GC-MS analysis. It has been noted in the literature that the carbonyl group adjacent to the trifluoromethyl group is more reactive towards primary amines.
For metal ions, trifluoroacetylacetone acts as a chelating agent, forming neutral, volatile complexes. These metal chelates can be readily separated and detected by GC-MS, providing a method for trace metal analysis.
Applications
Trifluoroacetylacetone has been successfully employed as a derivatization reagent for the GC-MS analysis of:
-
Primary Amines: Including amino acids and biogenic amines.
-
Metal Ions: Forming volatile metal chelates with a variety of metals such as beryllium(II), aluminum(III), chromium(III), iron(III), copper(II), and others.[1][2][3]
Experimental Protocols
I. Derivatization of Primary Amines (e.g., Amino Acids)
This protocol is a general guideline for the derivatization of primary amines using trifluoroacetylacetone via Schiff base formation. Optimization of reaction conditions may be necessary for specific analytes.
Materials:
-
Trifluoroacetylacetone (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or a mixture)
-
Heating block or water bath
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen or argon gas for evaporation
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation.
-
Transfer a known volume of the supernatant or a standard solution to a clean GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas at a controlled temperature (e.g., 50-60 °C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
To the dried residue, add 50-100 µL of the derivatization solvent (e.g., a 1:1 mixture of acetonitrile and pyridine).
-
Add a 1.5 to 2-fold molar excess of trifluoroacetylacetone to the sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Cap the vial tightly and heat at 70-100 °C for 30-60 minutes. The optimal temperature and time should be determined empirically for each analyte.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) prior to injection.
-
II. Derivatization of Metal Ions by Chelation
This protocol outlines the general procedure for forming volatile metal chelates with trifluoroacetylacetone for GC-MS analysis.
Materials:
-
Trifluoroacetylacetone (TFAA)
-
Suitable organic solvent (e.g., hexane, toluene)
-
pH adjustment solution (e.g., buffer or dilute acid/base)
-
Extraction vessel (e.g., separatory funnel or centrifuge tube)
-
Vortex mixer or shaker
-
GC vials
Procedure:
-
Sample Preparation:
-
For aqueous samples containing metal ions, adjust the pH to the optimal range for chelation for the specific metal of interest. This information is often available in the literature or needs to be determined experimentally.
-
For solid samples, an acid digestion step may be required to bring the metals into solution, followed by pH adjustment.
-
-
Chelation and Extraction:
-
To a known volume of the pH-adjusted aqueous sample, add a solution of trifluoroacetylacetone in a water-immiscible organic solvent (e.g., hexane or toluene). The concentration of the TFAA solution should be in excess relative to the expected metal ion concentration.
-
Vigorously shake or vortex the mixture for 5-10 minutes to facilitate the formation of the metal chelate and its extraction into the organic phase.
-
Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.
-
-
Sample Analysis:
-
Carefully transfer the organic layer containing the metal chelate to a clean GC vial.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for analytes derivatized with trifluoroacetyl-related reagents. It is important to note that specific performance characteristics will vary depending on the analyte, matrix, and instrumentation. Data for trifluoroacetylacetone is limited in the readily available literature, and the presented data for trifluoroacetylation with other reagents serves as a general reference.
| Analyte Class | Derivatization Reagent | Sample Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| Sterols | Trifluoroacetic anhydride (TFAA) | Environmental Samples | > 0.995 | 0.78 pg (MRM) | Not Reported | Not Reported | [1] |
| Aromatic Amines | Trifluoroacetic anhydride (TFAA) | Petroleum and Coal Liquids | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Visualizations
Experimental Workflow for GC-MS Analysis with Trifluoroacetylacetone Derivatization
Caption: General workflow for GC-MS analysis involving trifluoroacetylacetone derivatization.
Reaction of Trifluoroacetylacetone with a Primary Amine (Schiff Base Formation)
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Phase Chromatography of Metal Chelates of Acetylacetone, Trifluoroacetylacetone, and Hexafluoroacetylacetone (Journal Article) | OSTI.GOV [osti.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Metal Extraction Using 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA or TTA), is a versatile β-diketone chelating agent widely employed in the solvent extraction of metal ions. Its unique structure, featuring a trifluoromethyl group, enhances the acidity of the enol form, allowing for efficient extraction of metals at low pH values. This property, combined with its ability to form stable, neutral metal chelates that are soluble in organic solvents, makes it a valuable tool for the separation and purification of various metals, particularly lanthanides and actinides. These application notes provide detailed protocols for metal extraction using this compound, along with quantitative data to guide experimental design.
Principle of Extraction
The extraction process is based on the principle of liquid-liquid extraction, where a metal ion in an aqueous phase reacts with the chelating agent in an organic phase to form a neutral metal complex. This complex is then preferentially partitioned into the organic phase. The general equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as:
M³⁺(aq) + 3 H(TFAA)(org) ⇌ M(TFAA)₃(org) + 3 H⁺(aq)
The efficiency of the extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the presence of other coordinating or competing ions.
Data Presentation
Table 1: Extraction of Trivalent Lanthanides with Hexafluoroacetylacetone (HFAA) and Tri-n-octylphosphine oxide (TOPO) in Cyclohexane
This table provides data on the synergistic extraction of trivalent lanthanide ions using a similar β-diketone, hexafluoroacetylacetone (HFAA), in combination with a neutral donor, tri-n-octylphosphine oxide (TOPO). The principles of synergistic extraction are directly applicable to systems using this compound. The data demonstrates that quantitative extraction can be achieved across the lanthanide series under controlled acidic conditions.[1]
| Lanthanide Ion | Acid Medium (0.01 M HCl) | Equilibration Time | Extraction Efficiency (%) |
| All Lanthanides | 0.001-0.04 M HCl or HNO₃ | 10 minutes | Quantitative |
| Neodymium (Nd³⁺) | pH 2 to 7 | 10 minutes | Quantitative |
| Dysprosium (Dy³⁺) | pH 2 to 7 | 10 minutes | Quantitative |
Note: The original study used 0.1 M HFAA and 0.1 M TOPO in cyclohexane. Similar efficiencies can be expected with this compound under optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Lanthanide Extraction
This protocol outlines a general method for the solvent extraction of trivalent lanthanide ions from an aqueous solution.
Materials:
-
This compound (TFAA)
-
Organic solvent (e.g., cyclohexane, benzene, chloroform)
-
Tri-n-octylphosphine oxide (TOPO) or Tri-n-butyl phosphate (TBP) (for synergistic extraction)
-
Lanthanide salt solution (e.g., nitrates or chlorides in dilute acid)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnels
-
pH meter
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for metal ion quantification (e.g., ICP-MS, AAS)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent (e.g., 0.1 M TFAA in cyclohexane). For synergistic extraction, add an equimolar concentration of a neutral donor like TOPO or TBP to the organic phase.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the lanthanide ion(s) of interest at a known concentration (e.g., 0.01 M). Adjust the pH of the solution to the desired value (typically between 2 and 5 for lanthanides) using dilute HCl/HNO₃ or NaOH.
-
Extraction: a. In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each). b. Shake the funnel vigorously for a sufficient time to ensure equilibrium is reached (typically 15-30 minutes).[1] c. Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid in phase separation.
-
Analysis: a. Carefully separate the two phases. b. Determine the concentration of the lanthanide ion remaining in the aqueous phase using a suitable analytical technique. c. The concentration of the lanthanide in the organic phase can be calculated by mass balance.
-
Calculation of Extraction Efficiency: The percentage extraction (%E) can be calculated using the following formula: %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100
Protocol 2: Synergistic Extraction of Uranium(VI)
This protocol describes a method for the synergistic extraction of Uranyl ions (UO₂²⁺) using this compound and a neutral donor.
Materials:
-
Same as Protocol 1, with a Uranyl nitrate or sulfate solution as the aqueous phase.
Procedure:
-
Organic Phase Preparation: Prepare a solution of this compound and a neutral donor (e.g., TBP or TOPO) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an acidic aqueous solution of Uranyl nitrate or sulfate. The pH should be adjusted to a range of 1 to 3 for optimal extraction.
-
Extraction: Follow the extraction procedure as outlined in Protocol 1.
-
Analysis and Calculation: Determine the uranium concentration in the aqueous phase before and after extraction to calculate the extraction efficiency.
Visualizations
Metal Extraction Workflow
The following diagram illustrates the general workflow for the solvent extraction of metal ions using this compound.
Caption: General workflow for metal extraction using this compound.
Chelation and Phase Transfer Mechanism
This diagram illustrates the chemical principle of metal chelation by this compound and the subsequent transfer of the neutral complex to the organic phase.
Caption: Mechanism of metal chelation and phase transfer.
References
Synthesis of Luminescent Lanthanide Complexes with 1,1,1-Trifluoro-2,4-pentanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of luminescent lanthanide complexes utilizing 1,1,1-Trifluoro-2,4-pentanedione (TTA) as a primary ligand. These complexes are of significant interest due to their unique photophysical properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts, making them ideal candidates for a variety of applications in biomedical research and drug development.
Introduction
Lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their characteristic line-like emission spectra. However, their direct excitation is inefficient due to low molar absorption coefficients. To overcome this, organic ligands, often referred to as "antennas," are coordinated to the lanthanide ion. These antennas, such as the β-diketone this compound, possess broad and intense absorption bands. Upon excitation, the antenna transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. This process, known as the "antenna effect," is fundamental to the bright emission of these complexes. The use of fluorinated ligands like TTA can further enhance luminescence by minimizing non-radiative decay pathways.
These luminescent lanthanide complexes have found widespread use as probes in various biological assays, including immunoassays, enzyme activity screening, and cellular imaging.[1][2] Their long-lived luminescence allows for time-resolved detection, which effectively eliminates background fluorescence from biological samples, thereby significantly improving the signal-to-noise ratio.
Data Presentation: Photophysical Properties
The photophysical properties of lanthanide complexes are crucial for their application as luminescent probes. The following table summarizes key quantitative data for several common Eu³⁺ and Tb³⁺ complexes with this compound and various ancillary ligands.
| Complex | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ, µs) | Solvent / Medium |
| [Eu(TTA)₃(H₂O)₂] | ~340 | 612 (⁵D₀→⁷F₂) | 28.1%[3] | - | - |
| [Eu(TTA)₃(phen)] | ~385 | 612 (⁵D₀→⁷F₂) | 52-55% | 771 | Dichloromethane / Solid |
| [Eu(TTA)₃(bpy)] | ~365 | 613 (⁵D₀→⁷F₂) | - | - | Solid |
| [Tb(TTA)₃(phen)] | ~370 | 545 (⁵D₄→⁷F₅) | - | - | - |
| [Tb(TTA)₃(bpy)] | ~365 | 545 (⁵D₄→⁷F₅) | No luminescence reported[4] | - | Solid |
Note: Photophysical properties can vary depending on the solvent, temperature, and the presence of ancillary ligands.
Experimental Protocols
The following protocols provide a generalized method for the synthesis of tris(β-diketonato) lanthanide complexes, followed by a specific example for the synthesis of [Eu(TTA)₃(phen)].
General Synthesis of Ln(TTA)₃L Complexes (L = ancillary ligand)
This procedure can be adapted for various lanthanide ions (e.g., Eu³⁺, Tb³⁺) and ancillary ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine).
Materials:
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O)
-
This compound (TTA)
-
Ancillary ligand (e.g., 1,10-phenanthroline)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
Procedure:
-
Ligand Solution Preparation: Dissolve three molar equivalents of TTA in ethanol. To this solution, add a stoichiometric amount of an aqueous NaOH solution to deprotonate the β-diketone.
-
Ancillary Ligand Addition: In a separate flask, dissolve one molar equivalent of the ancillary ligand in ethanol.
-
Complexation Reaction: Add the ancillary ligand solution to the deprotonated TTA solution and stir.
-
Lanthanide Addition: Slowly add one molar equivalent of the lanthanide(III) chloride hexahydrate, dissolved in a minimal amount of water or ethanol, to the stirred ligand mixture. A precipitate should form.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature or with gentle heating for a specified time (typically 1-4 hours).
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then water to remove unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator or under vacuum.
Specific Protocol: Synthesis of [Eu(TTA)₃(phen)]
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound (TTA)
-
1,10-phenanthroline (phen)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare Ligand Solution: In a 100 mL round-bottom flask, dissolve 3.0 mmol of TTA in 30 mL of ethanol. While stirring, slowly add 3.0 mmol of NaOH in 10 mL of deionized water.
-
Add Ancillary Ligand: In a separate beaker, dissolve 1.0 mmol of 1,10-phenanthroline in 15 mL of ethanol. Add this solution to the TTA solution.
-
Form the Complex: Slowly add a solution of 1.0 mmol of EuCl₃·6H₂O in 10 mL of deionized water to the stirred ligand mixture. A pale-yellow precipitate will form immediately.
-
Reaction and Precipitation: Continue stirring the mixture at 60°C for 2 hours to ensure complete reaction and precipitation.
-
Isolate the Product: Allow the mixture to cool to room temperature, then collect the precipitate by vacuum filtration.
-
Wash and Purify: Wash the collected solid sequentially with cold deionized water (3 x 20 mL) and cold ethanol (2 x 10 mL).
-
Dry the Complex: Dry the purified [Eu(TTA)₃(phen)] complex under vacuum for 24 hours.
Mandatory Visualizations
Experimental Workflow
Caption: General Synthesis Workflow for Ln(TTA)₃L Complexes.
Signaling Pathway: The Antenna Effect
Caption: Energy Transfer Mechanism (Antenna Effect).
Application Notes
The unique luminescent properties of lanthanide complexes with this compound make them highly valuable tools for researchers, particularly in the field of drug development.
-
High-Throughput Screening (HTS): The long luminescence lifetime of these complexes allows for their use in time-resolved fluorescence resonance energy transfer (TR-FRET) assays. TR-FRET is a robust and sensitive technique for studying molecular interactions, making it well-suited for HTS of potential drug candidates that modulate protein-protein interactions or enzyme activity.
-
Enzyme Activity Assays: These complexes can be designed as probes to monitor the activity of various enzymes.[2] For instance, a complex can be engineered to change its luminescence properties upon interaction with a product or substrate of an enzymatic reaction, enabling real-time kinetic studies and inhibitor screening.
-
Bioimaging: Lanthanide complexes are increasingly used as luminescent probes for cellular and in vivo imaging.[1] Their sharp emission bands allow for multiplexed imaging (simultaneous detection of multiple targets), and their long lifetimes enable time-gated imaging to reduce autofluorescence from biological tissues. Nanoparticles doped with these complexes can be targeted to specific cells or tissues for diagnostic purposes.
-
Sensing of Biomolecules: The luminescence of these complexes can be sensitive to the local environment, allowing for the development of sensors for pH, ions, and specific biomolecules. This is particularly useful for studying cellular processes and for the development of diagnostic assays.
References
- 1. Novel luminescent probes of lanthanide complexes for sensing of biomolecules [innoget.com]
- 2. Luminescent Lanthanide Complexes as Probes for the Determination of Enzyme Activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,1,1-Trifluoro-2,4-pentanedione
Introduction
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone (TFAA), is a highly versatile β-diketone building block in organic synthesis.[1][2] Its asymmetrical structure, featuring a reactive acetyl group and a trifluoroacetyl group, makes it an ideal precursor for a wide range of trifluoromethyl-substituted heterocyclic compounds.[3] The incorporation of a trifluoromethyl (CF3) group is a critical strategy in drug development, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] These application notes provide detailed protocols and data for the synthesis of key heterocyclic scaffolds—pyrazoles, pyrimidines, and isoxazoles—utilizing this compound.
Application Note 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for constructing the pyrazole ring.[6][7] When using the asymmetric this compound, the reaction with hydrazines can potentially yield two regioisomers: 3-methyl-5-(trifluoromethyl)pyrazole and 3-(trifluoromethyl)-5-methylpyrazole. The reaction's regioselectivity is often influenced by the reaction conditions and the substitution on the hydrazine nucleophile. Typically, the initial nucleophilic attack occurs at the more electrophilic trifluoroacetyl carbonyl, followed by cyclization and dehydration.[8]
Quantitative Data Summary
| Entry | Hydrazine Derivative | Solvent | Conditions | Product(s) | Yield (%) | Ref. |
| 1 | Hydrazine hydrate | Ethanol | Reflux, 4h | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | ~90 | [7] |
| 2 | Phenylhydrazine | N,N-dimethylacetamide | Room Temp, 2h | 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole & 1-phenyl-5-methyl-3-(trifluoromethyl)pyrazole (98:2 ratio) | 74-77 | [8] |
| 3 | 4-Methylbenzenesulfonohydrazide | Methanol | Room Temp, 24h | Corresponding Pyrazole | Moderate to Excellent | [9] |
Experimental Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound (1.54 g, 10 mmol)
-
Hydrazine hydrate (0.50 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask containing ethanol (20 mL), add this compound (1.54 g, 10 mmol).
-
Stir the mixture at room temperature and slowly add hydrazine hydrate (0.50 g, 10 mmol) dropwise.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Visualizations
Caption: General reaction scheme for pyrazole synthesis.
Caption: Experimental workflow for heterocycle synthesis.
Application Note 2: Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are synthesized by the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment, such as urea, thiourea, or guanidine.[10] This reaction, known as the Pinner synthesis, is a reliable method for accessing a wide variety of substituted pyrimidine rings. The reaction with this compound typically proceeds by initial condensation at the more reactive acetyl group, leading to the formation of 4-methyl-6-(trifluoromethyl)pyrimidine derivatives.
Quantitative Data Summary
| Entry | N-C-N Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |
| 1 | Guanidine | Ethanol | Reflux | 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine | High | [10] |
| 2 | Urea | Ethanolic HCl | Reflux | 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one | Good | [11] |
| 3 | Thiourea | Ethanolic KOH | Reflux | 4-Methyl-6-(trifluoromethyl)pyrimidine-2(1H)-thione | Good | [11] |
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine
Materials:
-
This compound (1.54 g, 10 mmol)
-
Guanidine hydrochloride (0.96 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide.
-
In a 100 mL round-bottom flask, dissolve guanidine hydrochloride (0.96 g, 10 mmol) in the sodium ethoxide solution in ethanol.
-
To this solution, add this compound (1.54 g, 10 mmol).
-
Attach a reflux condenser and heat the reaction mixture under reflux for 6-8 hours.
-
After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Reduce the volume of the solvent by rotary evaporation.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Visualization
Caption: General reaction scheme for pyrimidine synthesis.
Application Note 3: Synthesis of Trifluoromethyl-Substituted Isoxazoles
The synthesis of isoxazoles from 1,3-diketones is achieved through a cyclocondensation reaction with hydroxylamine.[12][13] Similar to pyrazole synthesis, the reaction with this compound can lead to two possible regioisomers. The regiochemical outcome is highly dependent on the pH of the reaction medium. Under acidic conditions, the attack of hydroxylamine tends to occur at the protonated acetyl carbonyl, while under basic conditions, the attack favors the more electrophilic trifluoroacetyl carbonyl.
Quantitative Data Summary
| Entry | Conditions | Product(s) | Yield (%) | Ref. |
| 1 | Hydroxylamine HCl, Glacial Acetic Acid, Reflux | 3-Methyl-5-(trifluoromethyl)isoxazole | High | [13] |
| 2 | Hydroxylamine HCl, Sodium Acetate, Aqueous Ethanol, Reflux | 5-Methyl-3-(trifluoromethyl)isoxazole & 3-Methyl-5-(trifluoromethyl)isoxazole | Good (mixture) | [14] |
| 3 | Hydroxylamine HCl, Pyridine, Ethanol, Reflux | Predominantly 5-Methyl-3-(trifluoromethyl)isoxazole | Good | [14] |
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole
Materials:
-
This compound (1.54 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.70 g, 10 mmol)
-
Glacial Acetic Acid (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.54 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) in glacial acetic acid (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 25 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 3-methyl-5-(trifluoromethyl)isoxazole.
Visualization
Caption: General reaction scheme for isoxazole synthesis.
References
- 1. This compound | 367-57-7 [chemicalbook.com]
- 2. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. bu.edu.eg [bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis of Chromium(III) Tris(trifluoroacetylacetonate): An Application Note and Experimental Protocol
Abstract
This document provides a detailed, though generalized, experimental protocol for the synthesis of chromium(III) tris(trifluoroacetylacetonate), denoted as Cr(tfac)₃. Due to the limited availability of a precise, step-by-step published procedure, this protocol is based on established methods for the synthesis of analogous metal β-diketonate complexes, such as chromium(III) acetylacetonate (Cr(acac)₃). The protocol outlines the necessary reagents, equipment, and a proposed reaction scheme. Additionally, it includes a summary of the known physicochemical properties of the target compound and visual diagrams to illustrate the experimental workflow and the underlying chemical transformation. This guide is intended for researchers and scientists in chemistry and materials science.
Introduction
Chromium(III) tris(trifluoroacetylacetonate) is a coordination complex with the formula Cr(C₅H₄F₃O₂)₃. The trifluoromethyl groups on the acetylacetonate ligand significantly influence the compound's properties, such as its volatility and solubility, making it a valuable precursor for various applications, including chemical vapor deposition (CVD) of chromium-containing thin films and as a catalyst in organic synthesis. The synthesis generally involves the reaction of a chromium(III) salt with 1,1,1-trifluoro-2,4-pentanedione (Htfac) in the presence of a base to facilitate the deprotonation of the β-diketone.
Physicochemical Data
A summary of the quantitative data for the starting materials and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | 266.45 | 83 | Dark green crystals |
| This compound (Htfac) | C₅H₅F₃O₂ | 154.09 | -42 | Colorless to pale yellow liquid |
| Urea | CH₄N₂O | 60.06 | 133-135 | White crystalline solid |
| Chromium(III) tris(trifluoroacetylacetonate) | Cr(C₁₅H₁₂F₉O₆) | 511.23 | 140-148 | Light gray to brown/black powder/crystals |
Experimental Protocol (Proposed)
3.1. Materials and Equipment
-
Reagents:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
This compound (Htfac)
-
Urea ((NH₂)₂CO)
-
Deionized water
-
Ethanol (for washing)
-
Diethyl ether or other suitable non-polar solvent (for washing)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Graduated cylinders
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula and weighing balance
-
Fume hood
-
3.2. Synthesis Procedure
This proposed procedure is adapted from the synthesis of similar chromium(III) β-diketonate complexes.[1][2]
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve chromium(III) chloride hexahydrate (e.g., 2.66 g, 10 mmol) in deionized water (e.g., 40 mL).
-
Addition of Reagents: To the stirred solution, add urea (e.g., 6.0 g, 100 mmol) followed by the slow, dropwise addition of this compound (e.g., 4.6 mL, ~33 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 90-100 °C) with continuous stirring for 2-3 hours in a fume hood. The urea will slowly hydrolyze to generate ammonia in situ, which acts as a base to deprotonate the Htfac.[1] The color of the solution is expected to change, and a precipitate should form.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product sequentially with small portions of cold deionized water, then cold ethanol, and finally a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a desiccator under vacuum or in a low-temperature oven.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as Infrared (IR) and UV-Vis spectroscopy.
Visualizations
Diagram 1: Experimental Workflow for Cr(tfac)₃ Synthesis
Caption: A flowchart illustrating the key steps in the proposed synthesis of Cr(tfac)₃.
Diagram 2: Logical Relationship of the Synthesis Reaction
References
Application Notes and Protocols: 1,1,1-Trifluoro-2,4-pentanedione in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 1,1,1-trifluoro-2,4-pentanedione as a versatile building block in the synthesis of valuable trifluoromethyl-containing heterocyclic compounds for the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
This compound is a key precursor for the synthesis of various biologically active molecules, including quinoxaline and pyrazole derivatives, which have shown promise as anticancer and antimicrobial agents.
Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Antimicrobial Agents
Quinoxaline 1,4-dioxides are a class of compounds known for their antimicrobial properties. The introduction of a trifluoromethyl group can enhance their biological activity. The following protocol details the synthesis of 2-acetyl-7-fluoro-3-trifluoromethylquinoxaline 1,4-dioxide.[1]
Experimental Protocol:
A solution of 5-fluorobenzofuroxan (1.0 mmol) and this compound (1.1 mmol) in chloroform (20 mL) is treated with triethylamine (0.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: chloroform/methanol, 9:1) to afford the desired product.
Quantitative Data:
| Compound | Starting Materials | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Acetyl-7-fluoro-3-trifluoromethylquinoxaline 1,4-Dioxide | 5-Fluorobenzofuroxan, this compound | Chloroform | Triethylamine | 24 | 72 | 153-155 |
Characterization Data:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 8.60 (1H, dd, J¹ = 9.8, J² = 5.1, H-8); 8.24 (1H, dd, J¹ = 9.0, J² = 2.7, H-5); 8.01 (1H, td, J¹ = 9.0, J² = 2.7, H-6); 2.61 (3H, s, CH₃).[1]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 191.4 (CO); 164.8 (d, J = 256.9, 7-CF); 139.8 (d, J = 11.5, 9-C); 139.2 (2-C); 135.8 (10-C); 127.7 (q, J = 33.7, 3-C); 123.7 (d, J = 9.9, 5-CH); 122.9 (d, J = 26.1, 6-CH); 119.1 (q, J = 272.9, CF₃); 105.3 (d, J = 28.4, 8-CH).[1]
Experimental Workflow:
Caption: Synthesis of a quinoxaline derivative.
Synthesis of Trifluoromethyl-Pyrazoles as Tubulin Polymerization Inhibitors
Trifluoromethyl-containing pyrazoles are potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The following is a general protocol for the synthesis of these compounds.
Experimental Protocol:
A mixture of this compound (1.0 mmol), a substituted hydrazine hydrochloride (1.0 mmol), and sodium acetate (1.2 mmol) in ethanol (10 mL) is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| R-group of Hydrazine | Solvent | Base | Reaction Time (h) | Yield (%) |
| Phenyl | Ethanol | Sodium Acetate | 4 | 85 |
| 4-Methoxyphenyl | Ethanol | Sodium Acetate | 5 | 82 |
| 4-Chlorophenyl | Ethanol | Sodium Acetate | 4.5 | 88 |
Signaling Pathway of Tubulin Polymerization Inhibition:
Trifluoromethyl-pyrazoles bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.
Caption: Tubulin inhibition signaling pathway.
Agrochemical Applications
This compound is a valuable starting material for the synthesis of trifluoromethyl-containing pesticides. The trifluoromethyl-pyrazole scaffold is notably present in the broad-spectrum insecticide, fipronil.
Synthesis of a Fipronil Analogue Intermediate
The following protocol describes the synthesis of a key intermediate for a fipronil analogue, a trifluoromethyl-pyrazole, via the reaction of this compound with a substituted hydrazine.
Experimental Protocol:
To a solution of this compound (10 mmol) in ethanol (50 mL), 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (10 mmol) is added. The mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from ethanol to yield 5-methyl-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole.
Quantitative Data:
| Starting Materials | Solvent | Reaction Time (h) | Yield (%) |
| This compound, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine | Ethanol | 6 | 78 |
Mechanism of Action of Fipronil:
Fipronil is a potent blocker of the GABA (γ-aminobutyric acid)-gated chloride channels in the central nervous system of insects.[2][3][4][5] By blocking these channels, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system and eventual death.[2][3][4][5]
Logical Relationship Diagram:
Caption: Fipronil analogue synthesis and action.
Synthesis of Trifluoromethyl-Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[6][7][8] This method can be readily adapted for the synthesis of trifluoromethyl-containing pyrroles using this compound.
Experimental Protocol:
A mixture of this compound (5 mmol), a primary amine (e.g., aniline, 5 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (25 mL) is heated at reflux with a Dean-Stark trap for 8 hours. The reaction mixture is then cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Primary Amine | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | p-Toluenesulfonic acid | 8 | 75 |
| Benzylamine | Acetic Acid | 10 | 70 |
| Cyclohexylamine | p-Toluenesulfonic acid | 8 | 82 |
Experimental Workflow:
Caption: Paal-Knorr synthesis of a pyrrole.
References
- 1. mdpi.com [mdpi.com]
- 2. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application of 1,1,1-Trifluoro-2,4-pentanedione in Catalysis: Mixed Ligand Copper(II) Complexes for Hydrogen Peroxide Decomposition
Introduction
1,1,1-Trifluoro-2,4-pentanedione (TFAA) is a versatile β-diketone that readily forms stable complexes with a variety of metal ions. The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the metal center in its complexes, making them attractive candidates for catalytic applications. This application note details the synthesis and catalytic activity of mixed ligand copper(II) complexes incorporating this compound and various dinitrogen ligands. Specifically, these complexes have demonstrated notable efficacy as catalysts for the decomposition of hydrogen peroxide, a reaction of significant interest in green chemistry and industrial processes. This document provides detailed protocols for the synthesis of these catalysts and their application in H₂O₂ decomposition, along with quantitative data on their catalytic performance.
Application: Catalytic Decomposition of Hydrogen Peroxide
Mixed ligand copper(II) complexes containing this compound serve as effective catalysts for the decomposition of hydrogen peroxide into water and oxygen. This catalytic activity is particularly relevant for applications requiring the controlled decomposition of H₂O₂, such as in wastewater treatment, as a source of oxygen, and in various organic synthesis procedures. The study "Solvatochromism of Copper(II) Complexes Derived from Trifluoroacetylacetone and Dinitrogen Ligands" has demonstrated that these complexes exhibit promising catalytic activity, following first-order reaction kinetics.[1][2] The catalytic efficiency is influenced by the nature of the ancillary dinitrogen ligand and the counter-ion present in the complex.
Data Presentation
The catalytic performance of various mixed ligand copper(II) complexes of this compound in the decomposition of hydrogen peroxide is summarized below. The data highlights the effect of the dinitrogen ligand and the counter-ion on the observed pseudo-first-order rate constant.
| Catalyst | Dinitrogen Ligand (L) | Counter-ion (X) | Catalyst Concentration (mol dm⁻³) | [H₂O₂] (mol dm⁻³) | Temperature (K) | Pseudo-first-order rate constant (k_obs) (s⁻¹) |
| 1 | 2,2´-bipyridine (Bipy) | ClO₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 1.8 x 10⁻⁴ |
| 2 | 1,10´-phenanthroline (Phen) | ClO₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 1.5 x 10⁻⁴ |
| 3 | 4,7-diphenyl-1,10´-phenanthroline (Dphen) | ClO₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 1.2 x 10⁻⁴ |
| 4 | 2,2´-bipyridine (Bipy) | BF₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 1.3 x 10⁻⁴ |
| 5 | 1,10´-phenanthroline (Phen) | BF₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 1.1 x 10⁻⁴ |
| 6 | 4,7-diphenyl-1,10´-phenanthroline (Dphen) | BF₄⁻ | 2.5 x 10⁻⁵ | 0.5 | 298 | 0.9 x 10⁻⁴ |
Data extracted from "Solvatochromism of Copper(II) Complexes Derived from Trifluoroacetylacetone and Dinitrogen Ligands". The study indicates that perchlorate complexes exhibit greater catalytic efficiency than tetrafluoroborate complexes.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Mixed Ligand Copper(II) Complexes of this compound
This protocol describes the general procedure for the synthesis of complexes with the empirical formula [Cu(L)(TFAA)]X, where L is a dinitrogen ligand (Bipy, Phen, or Dphen) and X is a counter-ion (ClO₄⁻ or BF₄⁻).
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) or Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)
-
This compound (TFAA)
-
Dinitrogen ligand (2,2´-bipyridine, 1,10´-phenanthroline, or 4,7-diphenyl-1,10´-phenanthroline)
-
Triethylamine
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve the dinitrogen ligand (5.0 mmol) in absolute ethanol (10 cm³).
-
In a separate flask, dissolve the corresponding copper(II) salt (5.0 mmol) in absolute ethanol (10 cm³).
-
Add the copper(II) salt solution dropwise to the dinitrogen ligand solution with continuous stirring.
-
To the resulting mixture, add this compound (5.0 mmol, 0.77 g) in absolute ethanol (10 cm³).
-
Add a few drops of triethylamine to the reaction mixture to facilitate deprotonation of the TFAA.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold absolute ethanol, followed by diethyl ether.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Protocol 2: Catalytic Decomposition of Hydrogen Peroxide
This protocol outlines the procedure for studying the catalytic activity of the synthesized copper(II) complexes in the decomposition of hydrogen peroxide.
Materials:
-
Synthesized [Cu(L)(TFAA)]X catalyst
-
Hydrogen peroxide (30% w/w solution)
-
Standardized potassium permanganate (KMnO₄) solution (for titration)
-
Sulfuric acid (for titration)
-
Deionized water
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of the copper(II) catalyst of known concentration in a suitable solvent (e.g., ethanol).
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 298 K), place a known volume of deionized water.
-
Add a specific volume of the catalyst stock solution to the reaction vessel to achieve the desired final catalyst concentration (e.g., 2.5 x 10⁻⁵ mol dm⁻³).
-
Initiate the reaction by adding a known volume of hydrogen peroxide solution to achieve the desired initial concentration (e.g., 0.5 mol dm⁻³).
-
Start a stopwatch immediately upon the addition of hydrogen peroxide.
-
At regular time intervals, withdraw a small aliquot (e.g., 5 cm³) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to an excess of ice-cold dilute sulfuric acid.
-
Determine the concentration of the remaining hydrogen peroxide in the quenched aliquot by titrating with a standardized potassium permanganate solution until a faint pink color persists.
-
Repeat steps 6-8 at various time points to monitor the decrease in hydrogen peroxide concentration over time.
-
Plot the natural logarithm of the hydrogen peroxide concentration (ln[H₂O₂]) versus time. The negative of the slope of the resulting straight line will give the pseudo-first-order rate constant (k_obs).
Visualizations
References
Application Notes and Protocols for the Spectrophotometric Determination of Metals with 1,1,1-Trifluoro-2,4-pentanedione
Introduction
1,1,1-Trifluoro-2,4-pentanedione (TFA) is a versatile β-diketone that readily forms stable chelate complexes with a variety of metal ions.[1] This property makes it a valuable reagent in the separation and determination of metals. The formation of these metal complexes often results in a significant change in the UV-Visible absorption spectrum, allowing for their quantitative determination by spectrophotometry. This document provides detailed application notes and protocols for the spectrophotometric determination of Iron (III), Copper (II), and Uranium (VI) using TFA.
The protocols outlined below are based on established principles of spectrophotometric analysis of metal chelates and may require optimization for specific sample matrices.
I. Spectrophotometric Determination of Iron (III)
The reaction of Iron (III) with this compound yields a colored complex, Fe(TFA)₃, which can be extracted into an organic solvent for spectrophotometric analysis. The UV-Vis spectrum of the Fe(TFA)₃ complex exhibits characteristic absorption bands that can be used for quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Complex | Fe(TFA)₃ | [2] |
| λmax (in organic solvent) | ~360 nm and a shoulder at ~450 nm | Inferred from spectral data of similar Fe(III)-β-diketone complexes.[3] |
| Molar Absorptivity (ε) | To be determined experimentally. | N/A |
| Linear Range | To be determined experimentally. | N/A |
| Limit of Detection (LOD) | To be determined experimentally. | N/A |
| Solvent for Extraction | Chloroform, Methyl isobutyl ketone (MIBK), or similar. | Inferred from general solvent extraction procedures for metal chelates. |
Experimental Protocol
1. Reagents and Solutions
-
Standard Iron (III) Stock Solution (1000 ppm): Dissolve 0.7022 g of ammonium iron (III) sulfate dodecahydrate in distilled water, add 10 mL of concentrated sulfuric acid, and dilute to 1000 mL with distilled water.
-
Working Standard Iron (III) Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound (TFA) Solution (0.1 M): Dissolve 1.54 g of TFA in 100 mL of a suitable organic solvent (e.g., chloroform or MIBK).
-
Buffer Solution (pH 3-4): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Organic Solvent: Chloroform or Methyl isobutyl ketone (MIBK).
2. Instrumentation
-
UV-Visible Spectrophotometer
-
pH meter
-
Separatory funnels
-
Volumetric flasks and pipettes
3. Procedure
-
Sample Preparation: Take an aliquot of the sample solution containing Iron (III) in a separatory funnel. Adjust the volume to approximately 25 mL with distilled water.
-
pH Adjustment: Add the acetate buffer solution to adjust the pH of the sample to between 3 and 4.
-
Complexation and Extraction: Add 10 mL of the 0.1 M TFA solution in the chosen organic solvent to the separatory funnel. Shake vigorously for 2-3 minutes to facilitate the formation and extraction of the Fe(TFA)₃ complex.
-
Phase Separation: Allow the layers to separate. Collect the organic layer containing the colored complex in a clean, dry container.
-
Spectrophotometric Measurement: Measure the absorbance of the organic extract at the wavelength of maximum absorption (~360 nm or ~450 nm) against a reagent blank prepared in the same manner but without the iron sample.
-
Calibration Curve: Prepare a series of standards with known concentrations of Iron (III) and follow the same procedure to construct a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of Iron (III) in the sample from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Nickel(II) Trifluoroacetylacetonate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of Nickel(II) trifluoroacetylacetonate dihydrate, a valuable precursor and catalyst in various chemical applications.
Introduction
Nickel(II) trifluoroacetylacetonate, often abbreviated as Ni(tfa)₂, is a metal-organic complex with significant applications in catalysis and as a precursor for the chemical vapor deposition (CVD) of nickel-containing thin films. The presence of the trifluoromethyl groups enhances the volatility and thermal stability of the complex compared to its non-fluorinated analog, nickel(II) acetylacetonate. This protocol outlines a reliable method for its synthesis from commercially available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | Green crystalline solid | 140 (decomposes) | N/A |
| Sodium Hydroxide | NaOH | 40.00 | White pellets or flakes | 318 | N/A |
| 1,1,1-Trifluoroacetylacetone | CF₃COCH₂COCH₃ | 154.09 | Colorless to pale yellow liquid | -39 | ~1720 (C=O, keto), ~1615 (C=O, enol) |
| Nickel(II) Trifluoroacetylacetonate Dihydrate | Ni(CF₃COCHCOCH₃)₂·2H₂O [1][2] | 400.88 [1][2] | Light green solid | Not well-documented | ~3400 (br, O-H), ~1630 (C=O), ~1530 (C=C), ~1200 (C-F) |
Experimental Protocol
This protocol is based on the general synthesis of metal acetylacetonates, involving the in situ formation of nickel(II) hydroxide followed by chelation with the β-diketone ligand.
Materials and Equipment
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
1,1,1-Trifluoroacetylacetone (H-tfa)
-
Deionized water
-
Ethanol
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Vacuum oven or desiccator
Procedure
-
Preparation of Nickel(II) Hydroxide:
-
In the 250 mL three-neck round-bottom flask, dissolve 2.38 g (10 mmol) of nickel(II) chloride hexahydrate in 100 mL of deionized water. Stir the solution at room temperature until the salt is fully dissolved, resulting in a clear green solution.
-
Separately, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 25 mL of deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the nickel chloride solution with vigorous stirring. A pale green precipitate of nickel(II) hydroxide will form immediately.
-
-
Formation of the Nickel(II) Trifluoroacetylacetonate Complex:
-
In a separate beaker, dissolve 3.08 g (20 mmol) of 1,1,1-trifluoroacetylacetone in 20 mL of ethanol.
-
Add the ethanolic ligand solution to the nickel(II) hydroxide suspension.
-
Attach the reflux condenser and heat the mixture to 60-70°C with continuous stirring for 2 hours. The color of the suspension should change as the nickel(II) hydroxide reacts to form the chelate complex.
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature. A light green solid product should precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product cake with several portions of cold deionized water to remove any unreacted salts (e.g., NaCl).
-
Finally, wash the product with a small amount of cold ethanol to remove any unreacted 1,1,1-trifluoroacetylacetone.
-
Dry the product in a vacuum oven at 50°C or in a desiccator under vacuum to a constant weight.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Nickel compounds are hazardous and should be handled with care. Avoid inhalation of dust and skin contact.
-
Sodium hydroxide is corrosive. Handle with care.
-
1,1,1-Trifluoroacetylacetone is flammable and an irritant. Handle in a well-ventilated fume hood.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of Nickel(II) trifluoroacetylacetonate dihydrate.
References
Application Notes and Protocols: The Role of 1,1,1-Trifluoro-2,4-pentanedione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,1-trifluoro-2,4-pentanedione in polymer chemistry, focusing on its role as a ligand in metal-catalyzed polymerizations. The unique properties conferred by the trifluoromethyl group make its metal complexes promising catalysts for the synthesis of advanced polymers with tailored characteristics.
Introduction
This compound, a β-diketone, readily forms stable chelate complexes with a wide range of metal ions.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the metal center in these complexes, which can significantly influence their catalytic activity in polymerization reactions. This document outlines the application of such complexes, drawing a parallel with the well-established use of metal acetylacetonates in polymer synthesis, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce polyesters.[3][4]
Key Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a ligand for the synthesis of metal-based polymerization catalysts. These catalysts are particularly relevant for:
-
Ring-Opening Polymerization (ROP) of Lactides and other Cyclic Esters: Metal complexes of this compound are anticipated to be effective catalysts for the synthesis of biodegradable polyesters like polylactide (PLA). The enhanced Lewis acidity of the metal center can facilitate the coordination and activation of the monomer, potentially leading to faster polymerization rates and polymers with high molecular weights.
-
Synthesis of Fluorinated Polymers: The incorporation of the trifluoromethyl group into the catalyst structure can be a strategy to synthesize polymers with unique properties such as increased thermal stability, chemical resistance, and altered surface properties. While not directly incorporating the ligand into the polymer backbone, the catalyst's nature can influence polymer microstructure.
Experimental Protocols
The following protocols are adapted from established procedures for metal acetylacetonate-catalyzed ring-opening polymerization of L-lactide and can be applied to catalysts derived from this compound.[3][4]
Protocol 1: Synthesis of a Metal(III) Tris(1,1,1-trifluoro-2,4-pentanedionate) Catalyst
This protocol describes a general method for synthesizing a metal(III) complex of this compound, for example, with aluminum(III).
Materials:
-
Metal(III) chloride (e.g., AlCl₃)
-
This compound
-
Ammonia solution (aqueous)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the metal(III) chloride in deionized water.
-
In a separate beaker, dissolve this compound in ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous metal salt solution with vigorous stirring.
-
Slowly add aqueous ammonia solution dropwise to the mixture to raise the pH and facilitate the deprotonation of the β-diketone and subsequent complexation.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol.
-
Dry the resulting metal tris(1,1,1-trifluoro-2,4-pentanedionate) complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterize the synthesized complex using techniques such as FT-IR, NMR, and elemental analysis.
Protocol 2: Bulk Ring-Opening Polymerization of L-Lactide
This protocol outlines the procedure for the bulk polymerization of L-lactide using a pre-synthesized metal tris(1,1,1-trifluoro-2,4-pentanedionate) catalyst.
Materials:
-
L-lactide (recrystallized and dried)
-
Metal tris(1,1,1-trifluoro-2,4-pentanedionate) catalyst
-
Schlenk flask or other suitable reaction vessel
-
Vacuum line and inert gas (e.g., Argon or Nitrogen) supply
-
Oil bath
Procedure:
-
Flame-dry the Schlenk flask under vacuum and backfill with an inert gas.
-
Add the desired amount of L-lactide and the metal tris(1,1,1-trifluoro-2,4-pentanedionate) catalyst to the flask under a positive flow of inert gas. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 200:1 to 1000:1).
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Immerse the flask in a preheated oil bath at the desired polymerization temperature (e.g., 140-180 °C).[3]
-
Allow the polymerization to proceed with magnetic stirring for the desired reaction time (e.g., 1-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the resulting solid polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (e.g., by Differential Scanning Calorimetry - DSC), and structure (e.g., by ¹H and ¹³C NMR).
Data Presentation
The following tables present hypothetical but expected data based on the established performance of similar metal acetylacetonate catalysts in L-lactide polymerization.[3][4] The use of a 1,1,1-trifluoro-2,4-pentanedionate ligand is expected to influence the reaction kinetics and polymer properties.
Table 1: Polymerization of L-Lactide with Different Metal Catalysts
| Catalyst (M(tfpd)₃)¹ | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol )² | Đ (Mₙ/Mₙ)² |
| Al(tfpd)₃ | 500:1 | 160 | 4 | >95 | 55,000 | 1.5 |
| Fe(tfpd)₃ | 500:1 | 160 | 6 | >95 | 48,000 | 1.7 |
| Zn(tfpd)₂ | 500:1 | 180 | 12 | >90 | 35,000 | 1.9 |
¹ tfpd = 1,1,1-trifluoro-2,4-pentanedionate ² Mₙ (number-average molecular weight) and Đ (dispersity) determined by GPC.
Table 2: Influence of Polymerization Temperature on Polymer Properties (Catalyst: Al(tfpd)₃)
| Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | T₉ (°C)³ |
| 500:1 | 140 | 8 | >95 | 65,000 | 175 |
| 500:1 | 160 | 4 | >95 | 55,000 | 172 |
| 500:1 | 180 | 2 | >95 | 45,000 | 168 |
³ T₉ = Glass transition temperature determined by DSC.
Visualizations
Logical Workflow for Catalyst Synthesis and Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,1-Trifluoro-2,4-pentanedione.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, primarily through the Claisen condensation of an ester of trifluoroacetic acid with acetone.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture in Reagents and Glassware: The Claisen condensation is highly sensitive to moisture. The presence of water can consume the base and lead to the hydrolysis of the ester starting material and the β-diketone product.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents.
-
Employ freshly opened or properly stored anhydrous reagents. The base, such as sodium ethoxide or sodium hydride, is particularly susceptible to degradation by atmospheric moisture.
-
-
-
Inactive or Poor-Quality Base: The strength and activity of the base are critical for the deprotonation of acetone to form the enolate.
-
Troubleshooting Steps:
-
Use a fresh batch of a strong base like sodium ethoxide or sodium hydride.[1]
-
If preparing the alkoxide base in situ (e.g., sodium in ethanol), ensure the complete reaction of the sodium.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired condensation and side reactions.
-
Troubleshooting Steps:
-
Maintain the recommended temperature during the addition of reactants, which is often kept low (e.g., 5-20°C) to control the exothermic reaction.[2]
-
The subsequent reaction period may require heating to drive the reaction to completion. Optimize this temperature based on your specific solvent and base combination.
-
-
-
Inefficient Mixing: In heterogeneous reactions, particularly with sodium hydride, efficient stirring is crucial to ensure proper contact between the reactants.
-
Troubleshooting Steps:
-
Use a suitable stir bar or mechanical stirrer to maintain vigorous agitation throughout the reaction.
-
-
-
Side Reactions: The primary side reaction is the self-condensation of acetone.
-
Troubleshooting Steps:
-
Slowly add the acetone to the reaction mixture containing the base and the ethyl trifluoroacetate. This keeps the instantaneous concentration of the acetone enolate low, minimizing self-condensation.
-
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproduct is from the self-condensation of acetone. Another possibility, though less common in this specific reaction, is O-acylation.
-
Acetone Self-Condensation: This occurs when the acetone enolate reacts with another molecule of acetone.
-
Minimization Strategies: As mentioned above, control the addition rate of acetone. Maintaining a lower reaction temperature during the initial phase can also help.
-
-
Purification Issues: Difficulty in separating the product from starting materials or byproducts can be mistaken for a high level of side reactions.
Q3: What is the optimal choice of base and solvent for this synthesis?
A3: The choice of base and solvent is interdependent and crucial for success.
-
Bases: Strong bases are required.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are commonly used and can be purchased or prepared in situ. They are typically used in alcoholic solvents or aprotic solvents like THF or toluene.[2][3]
-
Sodium Hydride (NaH): A very effective, non-nucleophilic base that works well in aprotic solvents like THF or diethyl ether.[1] Its use avoids the equilibrium limitations that can be present with alkoxide bases.
-
-
Solvents:
-
Ethers (e.g., Diethyl Ether, THF): These are good choices, especially with sodium hydride, as they are aprotic and will not participate in the reaction.[1]
-
Alcohols (e.g., Ethanol, Methanol): These are used when the corresponding alkoxide is the base. It's important to use the same alcohol as in the alkoxide base to prevent transesterification.[3]
-
Aprotic Polar Solvents (e.g., Toluene, Cyclohexane): These can also be effective, particularly for controlling reaction temperature.[2][3]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A | Method B | Method C |
| Base | Sodium Ethoxide | Sodium Methoxide | Sodium Ethoxide |
| Solvent | Ethanol | Methanol | Toluene |
| Reactant 1 | Ethyl Trifluoroacetate | Ethyl Trifluoroacetate | 4-methoxyphenyl trifluoromethanesulfonate acetic acid esters |
| Reactant 2 | Acetone | Acetone | Acetone |
| Molar Ratio (Base:Ester:Acetone) | 3:1:3 | 3:1:3 | 2:1:2 |
| Reaction Temperature | 50°C | 40-50°C | 60°C |
| Reaction Time | 4 hours | 4 hours | 1 hour |
| Reported Yield | 40.1% | 41.2% | 50.3% |
| Reference | [3] | [3] | [3] |
Note: The yields reported in patents can sometimes represent optimized conditions that may be challenging to reproduce without specific expertise or equipment.
Experimental Protocols
General Protocol for the Claisen Condensation Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
Materials:
-
Sodium ethoxide or sodium hydride
-
Anhydrous solvent (e.g., ethanol, THF, or toluene)
-
Ethyl trifluoroacetate
-
Acetone
-
Acid for workup (e.g., acetic acid or dilute sulfuric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Base Addition: Carefully add the base (e.g., sodium ethoxide or sodium hydride) to the solvent with stirring.
-
Reactant Addition:
-
Add the ethyl trifluoroacetate to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 5-10°C) using an ice bath.
-
Slowly add the acetone dropwise from the dropping funnel, maintaining the reaction temperature.
-
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (which may range from room temperature to reflux) for a specified time (typically 1-4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the reaction by the slow addition of an acid (e.g., acetic acid or dilute sulfuric acid) until the mixture is acidic.
-
If a precipitate forms (e.g., sodium acetate), it may be removed by filtration.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
Technical Support Center: Stability of 1,1,1-Trifluoro-2,4-pentanedione (tfac) Metal Chelates
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone or TFAA) metal chelates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My M(tfac)n chelate appears unstable and decomposes during synthesis or workup. What are the common causes?
A1: Decomposition issues often stem from several factors:
-
pH Control: The formation of β-diketonate complexes is highly pH-dependent. The ligand must be deprotonated to act as a chelating agent, which typically requires a basic medium. However, excessively high pH can lead to the formation of metal hydroxides. It is crucial to maintain the pH within the optimal range for your specific metal ion.
-
Solvent Choice: While many syntheses are performed in aqueous solutions, the hydrolytic stability of the resulting chelate can be a concern.[1] Using aprotic or anhydrous solvents can often prevent hydrolysis-related decomposition.
-
Temperature: Although heating can facilitate the reaction, some metal chelates have limited thermal stability and may decompose at elevated temperatures. The synthesis should be carried out at the lowest effective temperature.
-
Presence of Water: The trifluoromethyl group on the tfac ligand can influence the compound's susceptibility to hydrolysis. Ensure starting materials are dry and use anhydrous solvents where possible if hydrolytic instability is observed.
Q2: How does the trifluoromethyl (-CF3) group affect the stability of the metal chelate compared to acetylacetone (acac)?
A2: The electron-withdrawing nature of the -CF3 group has a significant impact:
-
Acidity: The -CF3 group increases the acidity of the ligand's enol form, which can affect the conditions required for chelation.
-
Bond Strength: The strong inductive effect of the -CF3 group can decrease the basicity of the coordinating oxygen atoms. This may lead to a weaker metal-ligand bond compared to the non-fluorinated acetylacetonate (acac) analogue, potentially resulting in lower thermodynamic stability.
-
Volatility and Solubility: The fluorine atoms generally increase the volatility and solubility of the metal chelates in nonpolar organic solvents, which can be advantageous for applications like chemical vapor deposition (CVD) or gas chromatography.
Q3: My purified chelate changes color or precipitates from solution over time. What is happening?
A3: This is likely a sign of instability in the solution.
-
Hydrolysis: In the presence of water or other protic solvents, the chelate may be undergoing hydrolysis, leading to the formation of metal hydroxides/oxides and the free ligand. This can be monitored using UV-Vis spectrophotometry by observing changes in the absorption spectrum over time.
-
Solvent-Ligand Exchange: The solvent molecules may be competing with the tfac ligand for coordination sites on the metal ion, leading to decomposition. This is more common in strongly coordinating solvents.
-
Photodecomposition: Some metal chelates are light-sensitive. Storing solutions in the dark or in amber-colored vials can mitigate this issue.
Q4: What are the key factors that determine the overall stability of a metal chelate?
A4: The stability of a metal complex is governed by thermodynamic and kinetic factors influenced by the metal, ligand, and environment.[2]
-
Nature of the Metal Ion:
-
Nature of the Ligand:
-
Basicity: More basic ligands are better electron donors and tend to form more stable complexes.[5] The electron-withdrawing -CF3 group in tfac reduces its basicity compared to acetylacetone.
-
Chelate Effect: As a bidentate ligand, tfac forms a stable six-membered ring with the metal ion, which is entropically favored over coordination with two separate monodentate ligands.[4][6]
-
-
Environmental Factors:
-
Solvent: The polarity and coordinating ability of the solvent can influence stability.
-
Temperature and Pressure: These variables can affect the equilibrium of the complex formation reaction.[5]
-
Quantitative Data: Stability Constants
The stability of a metal chelate in solution is quantified by its stability constant (log K). Higher values indicate greater stability. The stability follows the general Irving-Williams series for many divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Note that absolute values are highly dependent on experimental conditions (e.g., temperature, ionic strength, solvent system). The table below provides representative stability constant data for illustrative purposes.
| Metal Ion | Ligand System | log K₁ | log K₂ | ΔlogK | Reference Conditions |
| Cu(II) | tfac + bipyridyl | 9.10 | - | -0.72 | 30°C, 0.1 M KNO₃, aqueous |
| Ni(II) | tfac + bipyridyl | 6.85 | - | -0.77 | 30°C, 0.1 M KNO₃, aqueous |
| Co(II) | tfac + bipyridyl | 6.35 | - | -0.75 | 30°C, 0.1 M KNO₃, aqueous |
| Zn(II) | tfac + bipyridyl | 5.90 | - | -0.19 | 30°C, 0.1 M KNO₃, aqueous |
| Cu(II) | tfac + glycine | 8.01 | - | -1.11 | 30°C, 0.1 M KNO₃, aqueous |
Data adapted from a study on ternary complexes to illustrate relative stabilities. ΔlogK is a measure of the stability of the ternary complex relative to the binary complexes.
Experimental Protocols & Methodologies
Protocol 1: Determination of Stability Constants by pH-Metric Titration
This method, based on the Irving-Rossotti technique, is widely used to determine proton-ligand and metal-ligand stability constants.[7]
Methodology:
-
Solution Preparation: Prepare three sets of solutions with a constant ionic strength (e.g., using 0.1 M KNO₃):
-
Set 1 (Acid Titration): A known concentration of strong acid (e.g., HNO₃).
-
Set 2 (Ligand Titration): The same concentration of strong acid plus a known concentration of the tfac ligand.
-
Set 3 (Metal Titration): The same concentrations of acid and ligand as Set 2, plus a known concentration of the metal salt.
-
-
Titration: Titrate each set against a standardized, carbonate-free strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Calculations:
-
Plot pH versus the volume of base added for all three titrations.
-
From the horizontal difference between the ligand and acid titration curves, calculate the average number of protons associated with the ligand (n̄A).
-
From the horizontal difference between the metal and ligand titration curves, calculate the average number of ligands attached per metal ion (n̄).
-
Calculate the free ligand exponent (pL) at various pH values.
-
-
Data Analysis: Plot n̄ versus pL to generate the formation curve. The stability constants (log K₁, log K₂, etc.) can be determined from this curve, where log K₁ is the pL value at n̄ = 0.5, and log K₂ is the pL value at n̄ = 1.5.[7]
Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method of continuous variation is used to determine the stoichiometry of a complex in solution.[8][9]
Methodology:
-
Solution Preparation: Prepare equimolar stock solutions of the metal ion and the tfac ligand.
-
Continuous Variation: Prepare a series of solutions where the mole fractions of the metal (XM) and ligand (XL) vary, but the total molar concentration (CM + CL) is kept constant. The volume should also be kept constant.
-
Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. Use a solution containing only the metal ion at the same concentration as a blank if the metal ion absorbs at this wavelength.
-
Data Analysis: Plot the measured absorbance against the mole fraction of the ligand (XL). The maximum of the curve corresponds to the mole fraction of the ligand in the complex, from which the stoichiometry (e.g., 1:1, 1:2, 1:3) can be determined.
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition points.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the dry M(tfac)n complex into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition, or use air to study decomposition in an oxidative atmosphere.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates a decomposition event. The onset temperature of this drop is taken as the decomposition temperature and is a measure of the chelate's thermal stability.[10]
Visualizations
Caption: Experimental workflow for synthesis and stability analysis.
Caption: Logical relationships of factors affecting stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. scribd.com [scribd.com]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1,1-Trifluoro-2,4-pentanedione
Welcome to the technical support center for the purification of 1,1,1-Trifluoro-2,4-pentanedione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are fractional distillation under reduced pressure and chemical purification via the formation and subsequent decomposition of its copper(II) chelate.
Q2: My distilled this compound is still impure. What could be the problem?
A2: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. Potential issues include:
-
Inefficient distillation column: A simple distillation setup may not have enough theoretical plates for effective separation.
-
Incorrect pressure: The boiling points of the impurities and the product may be too close at the pressure you are using.
-
Azeotrope formation: An impurity may form an azeotrope with the product, making separation by distillation impossible.
Consider using a more efficient fractional distillation column (e.g., a Vigreux or packed column) and optimizing the vacuum pressure. If the impurity persists, the copper(II) chelate purification method is recommended.
Q3: I am having trouble forming the copper(II) chelate of this compound. What are the possible reasons?
A3: Incomplete chelate formation can be due to several factors:
-
Incorrect pH: The formation of the copper(II) chelate is pH-dependent. The solution needs to be sufficiently basic to deprotonate the β-diketone, allowing it to coordinate with the copper(II) ions.
-
Inappropriate solvent: The choice of solvent is crucial for both the dissolution of the starting materials and the precipitation of the copper chelate.
-
Stoichiometry: An incorrect molar ratio of the diketone to the copper(II) salt can lead to incomplete precipitation.
Ensure you are using a suitable base, such as sodium acetate, and a solvent system like methanol/water to facilitate the reaction.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be effectively determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds and provides information about their molecular weight and fragmentation patterns, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities. The enol form of pure this compound in CDCl3 shows a characteristic proton peak for the enolic CH at approximately 5.9 ppm and the methyl protons at around 2.2 ppm.[1] The keto form, which is a minor component, has a CH2 signal at about 2.9 ppm.[1]
Troubleshooting Common Impurities
| Potential Impurity | Source | Identification | Troubleshooting/Removal |
| Unreacted Ethyl Trifluoroacetate | Claisen condensation synthesis | Lower boiling point than the product. Can be identified by GC-MS. | Careful fractional distillation. |
| Acetone | Claisen condensation synthesis | Very low boiling point. Easily identified by GC-MS and 1H NMR. | Readily removed by evaporation or fractional distillation. |
| Self-condensation products of acetone | Claisen condensation synthesis (side reaction) | Higher boiling points. Can be identified by GC-MS and NMR. | Fractional distillation or purification via the copper(II) chelate. |
| Water | Workup or storage | Broad peak in 1H NMR. | Drying the product over a suitable drying agent (e.g., anhydrous MgSO4) before distillation. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 154.09 g/mol |
| Boiling Point | 105-107 °C (at atmospheric pressure) |
| Density | 1.27 g/mL at 25 °C |
| Refractive Index | n20/D 1.388 |
Experimental Protocols
1. Purification by Fractional Distillation under Reduced Pressure
This method is suitable for removing impurities with significantly different boiling points.
-
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with a stirrer
-
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Slowly apply vacuum to the system and begin gentle heating and stirring.
-
Carefully monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.
-
Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.
-
Analyze the collected fraction for purity using GC-MS or NMR.
-
2. Purification via Copper(II) Chelate Formation
This chemical purification method is highly effective for removing impurities that are difficult to separate by distillation.
-
Part A: Formation of Bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II)
-
Reagents:
-
Crude this compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve the crude this compound (2 equivalents) in methanol.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in a 1:1 mixture of methanol and water.
-
Slowly add the copper(II) acetate solution to the stirred solution of the diketone.
-
A blue precipitate of bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II) should form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with water and then with a small amount of cold methanol.
-
Dry the copper chelate in a desiccator.
-
-
-
Part B: Decomposition of the Copper(II) Chelate and Recovery of the Purified Diketone
-
Reagents:
-
Dried bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II)
-
Dilute sulfuric acid (e.g., 10-15%)
-
Diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend the dried copper chelate in diethyl ether or dichloromethane.
-
Slowly add dilute sulfuric acid to the stirred suspension. The color of the organic layer should change as the chelate decomposes and the free diketone is liberated. The aqueous layer will contain the copper sulfate.
-
Continue stirring until all the solid has dissolved and the organic layer is a pale yellow color.
-
Separate the organic layer. Extract the aqueous layer with two more portions of the organic solvent.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting liquid is the purified this compound. Further purification by distillation may be performed if necessary.
-
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
common challenges in the synthesis of fluorinated beta-diketones
Welcome to the technical support center for the synthesis of fluorinated β-diketones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing fluorinated β-diketones?
A1: The most prevalent and classical method for synthesizing fluorinated β-diketones is the Claisen condensation.[1][2] This reaction involves the condensation of a fluorinated ester with a ketone in the presence of a strong base.[3][4][5]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally involves reacting a fluorinated ester (e.g., ethyl trifluoroacetate) with a ketone (e.g., acetone) that has at least two α-hydrogens.[6][7]
Q3: Which bases are typically used for the Claisen condensation?
A3: Strong bases are required to generate the enolate necessary for the reaction. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), sodium methoxide (NaOMe), and lithium diisopropylamide (LDA).[1][2][3] The use of a strong base like NaH often improves the reaction yield.[3]
Q4: Why is keto-enol tautomerism important for fluorinated β-diketones?
A4: Fluorinated β-diketones predominantly exist in the more stable enol form due to intramolecular hydrogen bonding and the electron-withdrawing effect of the fluorine atoms.[8][9][10] This tautomerism is a key characteristic, influencing their reactivity, spectroscopic properties, and applications as chelating agents.[11] For example, 1,1,1-trifluoroacetylacetone exists as 97% enol at 33°C.[7]
Q5: What are some key applications of fluorinated β-diketones?
A5: These compounds are versatile building blocks in organic synthesis, particularly for creating heterocyclic compounds like pyrazoles.[7][12] They are also widely used as chelating agents to form metal complexes, which have applications in catalysis, as luminescent materials, and as precursors for chemical vapor deposition (CVD).[2][11][13]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of fluorinated β-diketones.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield in my Claisen condensation reaction. What are the possible causes and solutions?
A: Low yields are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Base Inactivity: The strong bases used (e.g., NaH, NaOMe, NaOEt) are highly sensitive to moisture and air.[14][15] The quality of the alkoxide base can dramatically affect the yield.[16]
-
Solution: Use freshly opened or properly stored bases. Handle sodium hydride as a 60% dispersion in mineral oil for safer handling and weigh it in an inert atmosphere (e.g., a glove box).[14][17] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[14]
-
-
Insufficient Deprotonation: The reaction is driven by the final deprotonation of the β-diketone product, which is more acidic than the starting ketone.[6] This requires a stoichiometric amount of base.
-
Solution: Ensure you are using at least one full equivalent of the base relative to the ketone.
-
-
Inappropriate Solvent: The choice of solvent is crucial. Ethers like diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) are commonly preferred.[2] Diethyl ether can be problematic due to its low boiling point and the low solubility of the resulting sodium salts.[16]
-
Solution: Consider using THF or DME as the solvent. Ensure the solvent is anhydrous.
-
-
Side Reactions: Self-condensation of the starting ketone or ester can compete with the desired Claisen condensation, especially if both reactants can form enolates.[1]
-
Solution: A common strategy is to use a fluorinated ester that cannot enolize (like ethyl trifluoroacetate) with an enolizable ketone. Adding the ketone-ester mixture to a suspension of the base can sometimes improve yields.[1]
-
Below is a workflow to diagnose low-yield issues:
Problem 2: Product Purification is Difficult
Q: My crude product is impure, and I'm having trouble purifying the fluorinated β-diketone. What are the best methods?
A: Purification can be challenging due to the presence of side products and the physical properties of the β-diketone.[16]
-
Distillation: For liquid β-diketones, distillation (often under reduced pressure) is a primary purification step. However, this may not be sufficient to remove all impurities.[16]
-
Copper Chelate Formation: A highly effective method involves converting the crude β-diketone into its copper(II) chelate, which precipitates from the solution.[16][18]
-
The crude product is added to a hot aqueous solution of copper(II) acetate.
-
The solid copper chelate is filtered off and washed.
-
The pure β-diketone is then regenerated by decomposing the chelate, typically by treatment with a strong acid like sulfuric acid.[16] However, for acid-sensitive moieties like a thiophene ring, milder methods using a two-phase system with reagents like aqueous EDTA or thiosulfate can be used to regenerate the diketone.[16]
-
Problem 3: Unexpected Side Products are Forming
Q: I have identified unexpected products in my reaction mixture. What are they and how can I avoid them?
A: Besides self-condensation, other side reactions can occur.
-
Retro-Claisen Cleavage: In some cases, particularly with enolizable alkyl phenyl ketones reacting with ethyl trifluoroacetate, a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage can occur. This results in the formation of a trifluoromethyl ketone instead of the expected β-diketone.[19][20]
-
Solution: This pathway is favored under certain conditions and with specific substrates. Carefully controlling the reaction temperature and the choice of base may help minimize this. If this product is consistently formed, an alternative synthetic route may be necessary.
-
-
Aldol Condensation Byproducts: If the ketone starting material is sterically hindered, self-aldol condensation can become a significant competing reaction.[1]
-
Solution: Optimizing the reaction temperature (e.g., 0°C) and the rate of addition of reactants can help favor the Claisen pathway.[1]
-
Experimental Protocols & Data
Representative Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (TFAA)
This protocol is a generalized procedure for the Claisen condensation to produce this compound.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Acetone
-
Aqueous HCl (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Base Suspension: In the flask, suspend sodium hydride (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Prepare a solution of acetone (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at a rate that maintains gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of aqueous HCl until the mixture is acidic. This step neutralizes the enolate and any remaining base.[21]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude liquid by fractional distillation under reduced pressure to obtain the pure this compound.
Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[14][22] All handling should be performed in an inert, dry environment. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[14][15][23]
Quantitative Data
Table 1: Physical Properties of Common Fluorinated β-Diketones
| Compound Name | Abbreviation | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | TFAA | C₅H₅F₃O₂ | 154.09 | 105-107 |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | HFAA | C₅H₂F₆O₂ | 208.06 | 69-71 |
| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | TTA | C₈H₅F₃O₂S | 222.19 | 115-120 (at 15 mmHg) |
Data compiled from various chemical supplier and literature sources.[7][24][25]
Table 2: Typical Reaction Yields for Synthesis of Thienyl-based Fluorinated β-Diketones
| Fluorinated Ester | Base | Solvent | Yield (%) | Reference |
| Ethyl trifluoroacetate | NaH | Diethyl Ether | ~70% | [16] |
| Ethyl pentafluoropropionate | NaH | Diethyl Ether | ~75% | [16] |
| Ethyl heptafluorobutyrate | NaH | Diethyl Ether | ~80% | [16] |
Yields are for the reaction of 2-acetylthiophene with various fluorinated esters.
Visualized Mechanisms and Equilibria
Claisen Condensation Mechanism
The synthesis proceeds through a multi-step mechanism involving the formation of a stabilized enolate.
Keto-Enol Tautomerism
Fluorinated β-diketones exist in a dynamic equilibrium between the keto and enol forms, strongly favoring the enol tautomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Sodium hydride use precautions and production skills-Chemwin [en.888chem.com]
- 16. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. nj.gov [nj.gov]
- 23. studylib.net [studylib.net]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Reactions with 1,1,1-Trifluoroacetylacetone
Welcome to the technical support center for 1,1,1-trifluoroacetylacetone (TFAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 1,1,1-trifluoroacetylacetone and what are its primary applications?
A1: 1,1,1-Trifluoroacetylacetone, also known as 1,1,1-trifluoro-2,4-pentanedione, is an organofluorine compound with the formula CF₃C(O)CH₂C(O)CH₃.[1] It is a colorless liquid commonly used as a precursor in the synthesis of heterocyclic compounds, such as pyrazoles, and in the formation of metal chelates.[1] Its trifluoromethyl group can impart unique properties to molecules, such as enhanced metabolic stability, making it a valuable building block in drug development.[2]
Q2: What is the predominant tautomeric form of 1,1,1-trifluoroacetylacetone?
A2: 1,1,1-Trifluoroacetylacetone exists predominantly in its enol form.[1] Proton NMR spectroscopy indicates that it is about 97% enol at 33°C in its neat form.[1] This is a higher enol content compared to acetylacetone (85%) but lower than hexafluoroacetylacetone (100%).[1] In aqueous solutions, however, it is less than 2% enolized.[3]
Q3: What safety precautions should be taken when handling 1,1,1-trifluoroacetylacetone?
A3: 1,1,1-Trifluoroacetylacetone is a flammable liquid and vapor and is harmful if swallowed.[4][5] It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving 1,1,1-trifluoroacetylacetone.
Issue 1: Low Yield in Claisen Condensation for TFAA Synthesis
The Claisen condensation is a common method for synthesizing 1,1,1-trifluoroacetylacetone from a trifluoroacetate ester and acetone.[1][6] Low yields can be a significant issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Base | The choice and amount of base are critical. Strong bases like sodium methoxide or sodium ethoxide are typically used.[7] Ensure the base is not expired or degraded. |
| Suboptimal Temperature | The reaction temperature influences the rate and yield. Temperatures between 40-60°C are often optimal for the initial reaction phase.[6] |
| Incorrect Molar Ratios | An excess of acetone and base relative to the trifluoroacetate ester is often used to drive the reaction forward.[7] A molar ratio of trifluoroacetate:acetone of 1:3 is a common starting point.[7] |
| Premature Reversal of Reaction | The product is acidic and can be deprotonated by the base, which drives the equilibrium towards the product.[2] Ensure sufficient base is present to achieve this. |
| Product Loss During Workup | TFAA is volatile.[8] Care must be taken during solvent removal and distillation to minimize loss. Vacuum distillation at a reduced temperature is recommended.[7] |
Issue 2: Side Product Formation in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound like TFAA with a hydrazine.[9][10] The formation of regioisomers or other side products can complicate purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The unsymmetrical nature of TFAA can lead to the formation of two different pyrazole regioisomers. The reaction conditions, particularly the pH, can influence the selectivity. Acid catalysis is often employed to accelerate the reaction.[11][12] |
| Incomplete Cyclization | The intermediate hydrazone may not fully cyclize to the pyrazole.[12] Ensuring adequate reaction time and temperature is important. Acidic conditions facilitate both the initial imine formation and the subsequent cyclization.[12] |
| Decomposition of Starting Material | In strongly alkaline conditions, TFAA can decompose.[3] It is generally recommended to perform the Knorr synthesis under neutral or weakly acidic conditions.[11] |
| Solvent Effects | The choice of solvent can impact reaction rates and selectivity. Protic solvents can stabilize intermediates differently than aprotic solvents.[13] Experimenting with solvents like ethanol or acetic acid may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluoroacetylacetone via Claisen Condensation
This protocol is based on a representative procedure for a mixed Claisen condensation.[2][7]
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Toluene
-
Formic acid
-
Three-necked flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a 1000 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 500 mL of toluene.
-
With stirring, add 34 g (0.5 moles) of sodium ethoxide.
-
Add a mixture of 156 g (1 mole) of 4-nitrophenyl trifluoroacetate and 116 g (2 moles) of acetone.
-
Heat the reaction mixture to 20°C and maintain for 6 hours.
-
After the reaction, distill off the ethanol under vacuum (0.01 MPa) at 50°C.
-
Acidify the reaction mixture with 23 g (0.5 moles) of formic acid.
-
Distill the product under vacuum (0.09 MPa), collecting the fraction at 31-33°C. This yields colorless liquid 1,1,1-trifluoroacetylacetone.[7]
Workflow for TFAA Synthesis
Caption: Experimental workflow for the synthesis of 1,1,1-trifluoroacetylacetone.
Protocol 2: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole from TFAA and a hydrazine.[9][10]
Materials:
-
1,1,1-Trifluoroacetylacetone
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoroacetylacetone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heat the reaction mixture to reflux (approximately 80-100°C) with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Reaction Conditions for TFAA Synthesis
The following table summarizes different reported conditions for the synthesis of 1,1,1-trifluoroacetylacetone.
| Parameter | Condition 1 [7] | Condition 2 [7] | Condition 3 [7] | Condition 4 [6] |
| Trifluoroacetate Ester | Methyl trifluoroacetate | Ethyl trifluoroacetate | 4-Nitrophenyl trifluoroacetate | Trifluoroacetic anhydride |
| Ketone | Acetone | Acetone | Acetone | Methyl acetoacetate |
| Base/Catalyst | Sodium methoxide | Sodium ethoxide | Sodium ethoxide | Magnesia |
| Solvent | Methanol | Ethanol | Toluene | None |
| Temperature | 40°C | 50°C | 20°C | Stage 1: 40-60°C, Stage 2: 120-150°C |
| Reaction Time | 4 hours | 4 hours | 6 hours | Stage 1: 5-10 hours |
| Yield | 45.4% | 40.1% | 53.3% | Not specified |
Logical Relationships in Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues in reactions involving 1,1,1-trifluoroacetylacetone.
Caption: Troubleshooting logic for optimizing reactions with TFAA.
References
- 1. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoroacetylacetone | 367-57-7 | TCI AMERICA [tcichemicals.com]
- 5. Trifluoroacetylacetone | 367-57-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CN109438202A - The preparation process of 1,1,1- trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 7. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
proper storage and handling of trifluoroacetylacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the proper storage and handling of trifluoroacetylacetone, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for trifluoroacetylacetone?
A1: Trifluoroacetylacetone should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] It is recommended to store it under an inert gas as it is air-sensitive. While room temperature is sometimes mentioned, a refrigerated environment between 2-8°C is preferable for long-term stability.[3] The container should be kept tightly closed.[1]
Q2: What personal protective equipment (PPE) is necessary when handling trifluoroacetylacetone?
A2: When handling trifluoroacetylacetone, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, safety glasses with side shields or goggles, and a lab coat.[4] If there is a risk of inhalation, a vapor respirator should be used.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
Q3: Is trifluoroacetylacetone flammable?
A3: Yes, trifluoroacetylacetone is a flammable liquid and vapor.[4][5] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][4] Precautionary measures against static discharge should also be taken.[4]
Q4: What are the primary hazards associated with trifluoroacetylacetone exposure?
A4: Trifluoroacetylacetone is harmful if swallowed, causes skin irritation, and serious eye irritation.[4] Inhalation of vapors may cause respiratory irritation.[6] It is important to avoid contact with skin, eyes, and clothing.[1][4]
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately remove all sources of ignition.[1] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[1] Ensure the area is well-ventilated.[1] Appropriate PPE should be worn during cleanup.[1]
Q6: Are there any chemicals that are incompatible with trifluoroacetylacetone?
A6: Yes, trifluoroacetylacetone is incompatible with oxidizing agents and strong bases.[1][4] Contact with these substances should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has darkened in color | Exposure to air or impurities. | While a slight yellow to brownish-yellow color can be normal, significant darkening may indicate degradation.[5] It is recommended to store the compound under an inert atmosphere to prevent oxidation. If purity is critical, purification by distillation may be necessary. |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the recommended temperature (2-8°C) and protected from air and moisture.[7] Using a fresh bottle or a recently opened one that has been properly stored is advisable. |
| Precipitate formation in the bottle | Contamination or degradation. | Do not use the material if unexpected precipitates are observed. Dispose of the chemical according to your institution's waste disposal guidelines. |
Data Presentation
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Atmosphere | Store under inert gas | |
| Container | Tightly closed container | [1] |
| Location | Cool, dry, well-ventilated area, flammables area | [1][2][5] |
| Incompatibilities | Oxidizing agents, strong bases | [1][4] |
| Personal Protective Equipment | Protective gloves, safety glasses/goggles, lab coat, vapor respirator (if needed) | [4] |
Experimental Protocols
General Protocol for the Synthesis of a Metal-Trifluoroacetylacetonate Complex
Disclaimer: This is a generalized protocol and should be adapted based on the specific metal and desired complex. Always consult relevant literature for detailed procedures.
-
Preparation: In a well-ventilated fume hood, dissolve the metal salt (e.g., a metal chloride or nitrate) in a suitable solvent (e.g., ethanol or methanol).
-
Ligand Addition: In a separate flask, dissolve trifluoroacetylacetone in the same solvent.
-
Reaction: Slowly add the trifluoroacetylacetone solution to the metal salt solution while stirring.
-
pH Adjustment: A weak base (e.g., sodium acetate or ammonia solution) is often added dropwise to deprotonate the trifluoroacetylacetone and facilitate complex formation. The optimal pH will vary depending on the metal.
-
Precipitation and Isolation: The metal complex will often precipitate out of the solution. The reaction mixture may require stirring for a period of time (from minutes to hours) and may benefit from gentle heating. The precipitate is then collected by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The product is then dried under vacuum.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, melting point, elemental analysis).
Visualizations
Caption: Trifluoroacetylacetone Handling Workflow
References
- 1. 1,1,1-Trifluoropentane-2,4-dione(367-57-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Trifluoroacetylacetone CAS 367-57-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. lookchem.com [lookchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Separation of Metal-tfac Complex Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of metal-trifluoroacetylacetonate (tfac) complex isomers.
Frequently Asked Questions (FAQs)
Q1: What types of isomers are commonly encountered with metal-tfac complexes?
A1: Metal-tfac complexes, particularly octahedral complexes with the general formula M(tfac)₃, can form two main types of isomers:
-
Geometrical Isomers: These isomers have the same chemical formula but different spatial arrangements of the ligands around the central metal ion. For tris-bidentate chelates like M(tfac)₃, this includes facial (fac) and meridional (mer) isomers.[1][2][3] The statistical ratio of formation is often 1 fac to 3 mer.[4]
-
Optical Isomers (Enantiomers): Both fac and mer isomers of chiral complexes can exist as a pair of non-superimposable mirror images called enantiomers (e.g., Δ and Λ isomers). These enantiomeric pairs form a racemic mixture.[5][6]
Q2: What are the primary methods for separating isomers of metal-tfac complexes?
A2: The most common methods for separating isomers of metal-tfac complexes are:
-
Gas Chromatography (GC): This is a powerful technique for separating volatile and thermally stable compounds. Fluorinated metal chelates like metal-tfac complexes are often sufficiently volatile for GC analysis, which can effectively separate geometrical isomers.[7]
-
Fractional Crystallization: This method separates isomers based on differences in their solubility in a particular solvent.[8][9][10] It is widely used for separating diastereomers, which are formed during chiral resolution.
-
Column Chromatography: This is a versatile technique for separating isomers based on their differential adsorption to a stationary phase.[3][11] It can be used for both geometrical and, with a chiral stationary phase, optical isomers.
-
Chiral Resolution: To separate enantiomers, they are often converted into diastereomers by reacting the racemic mixture with a chiral resolving agent (e.g., (+)-tartaric acid).[12] The resulting diastereomers have different physical properties and can be separated by methods like fractional crystallization.[2][13]
Q3: Can isomerization occur during the separation process?
A3: Yes, isomerization is a potential issue, especially for kinetically labile complexes. Thermal stress, such as high temperatures in a GC injector or during solvent evaporation, can cause interconversion between isomers (e.g., mer to the often more thermodynamically stable fac isomer). It is crucial to use the mildest conditions possible to maintain the isomeric integrity of the sample.[14]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of fac and mer isomers | 1. Inappropriate column phase: The stationary phase may not have the right selectivity for the isomers. 2. Incorrect temperature program: A suboptimal temperature ramp can lead to co-elution. 3. Carrier gas flow rate is not optimal: This affects column efficiency. | 1. Use a column with a different polarity. Liquid crystalline stationary phases can offer high selectivity for geometrical isomers.[15] 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate to improve resolution. 3. Adjust the carrier gas flow rate to its optimal linear velocity. |
| Peak tailing | 1. Active sites in the injector liner or column: The metal complexes may be interacting with silanol groups. 2. Column contamination: Non-volatile residues from previous injections can interfere with the separation. | 1. Use a deactivated glass liner. If the problem persists, trim the first few centimeters of the column.[10] 2. Bake out the column at a high temperature (within its limits) to remove contaminants.[8] |
| Reduced peak size or loss of signal | 1. Sample decomposition in the injector: High injector temperatures can cause the metal-tfac complexes to break down. 2. Leaks in the system: A leak in the septum or fittings can lead to sample loss. | 1. Lower the injector temperature to the minimum required for efficient volatilization. 2. Check for leaks using an electronic leak detector and replace the septum and any faulty fittings.[1] |
| Split peaks | 1. Improper injection technique: Injecting the sample too slowly can cause band broadening. 2. Incompatible solvent: If the solvent's polarity is very different from the stationary phase, it can cause peak distortion. | 1. Ensure a fast and smooth injection. An autosampler is recommended for better reproducibility. 2. Choose a solvent that is more compatible with the stationary phase. The initial oven temperature should ideally be below the solvent's boiling point.[10] |
Fractional Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of crystals | 1. Solution is not sufficiently supersaturated: The concentration of the target isomer is too low. 2. Inappropriate solvent: The chosen solvent may be too good, keeping the isomers in solution. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Select a solvent in which the target isomer has lower solubility. You can also try using an anti-solvent to induce precipitation.[16] |
| Poor purity of isolated crystals (co-crystallization) | 1. Cooling rate is too fast: Rapid cooling can trap impurities and the other isomer within the crystal lattice.[17] 2. Inefficient removal of mother liquor: The impure solution remaining on the crystal surface contaminates the product. | 1. Decrease the cooling rate to allow for more selective crystallization. A stepwise cooling process can be effective. 2. Wash the crystals with a small amount of cold, fresh solvent to remove the mother liquor. Applying a "sweating" step (gentle warming to melt impurities) can also improve purity.[5] |
| No crystal formation | 1. Complex is an oil or amorphous solid: Some complexes are difficult to crystallize. 2. Presence of impurities: Impurities can inhibit crystal nucleation and growth. | 1. Try different solvents or solvent mixtures. Seeding the solution with a tiny crystal of the desired product can sometimes induce crystallization. 2. Purify the initial mixture using another method like column chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: Separation of fac and mer Isomers by Gas Chromatography
This protocol provides a general method for separating the geometrical isomers of a volatile metal-tfac complex.
1. Sample Preparation:
- Dissolve the mixture of metal-tfac complex isomers in a suitable volatile solvent (e.g., dichloromethane, acetone) to a final concentration of approximately 1 mg/mL.
2. GC Instrument and Conditions:
- Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Injector: Split/splitless injector. Use a split ratio of 50:1 to avoid column overload.[18]
- Injector Temperature: 200-250 °C (should be optimized to ensure volatilization without decomposition).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
- Column: A capillary column with a mid-polarity phase is often a good starting point. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 5 °C/min to 220 °C.
- Final hold: Hold at 220 °C for 5 minutes.
- Detector Temperature: 250-300 °C.
3. Procedure:
- Inject 1 µL of the prepared sample into the GC.
- Acquire the chromatogram.
- Identify the peaks corresponding to the fac and mer isomers based on their retention times. Typically, the more symmetrical fac isomer may elute at a different time than the mer isomer.
Protocol 2: Separation of Enantiomers via Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the chiral resolution of a racemic metal-tfac complex that has a suitable functional group for salt formation (e.g., an amine group on a coordinated ligand).
1. Formation of Diastereomeric Salts:
- Dissolve the racemic mixture of the metal complex in a minimal amount of a suitable solvent (e.g., ethanol or methanol).
- In a separate flask, dissolve 0.5 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.[2]
- Slowly add the resolving agent solution to the solution of the racemic complex while stirring.
- Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.
2. Fractional Crystallization:
- Slowly cool the solution to induce crystallization. A programmable water bath or simply placing the flask in a cold room (4 °C) can be used. Avoid rapid cooling.
- The less soluble diastereomer will crystallize out of the solution first.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
- Recrystallize the obtained solid from a fresh portion of the solvent to improve purity. Multiple recrystallizations may be necessary.[2]
3. Regeneration of the Enantiomer:
- Dissolve the purified diastereomeric salt in water.
- Add a base (e.g., a dilute NaOH solution) to deprotonate the resolving agent and break the salt.
- The pure enantiomer of the metal complex can then be extracted into an organic solvent.
- Wash, dry, and remove the solvent to isolate the pure enantiomer.
Data Presentation
Table 1: Typical Gas Chromatography Parameters for Metal-tfac Isomer Separation
| Parameter | Setting | Rationale/Comments |
| Column Phase | 5% Phenyl Polysiloxane (e.g., DB-5) or more polar phases | Provides good general-purpose separation. More polar phases can enhance selectivity for isomers. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Injector Temp. | 220 °C | Must be hot enough to volatilize the complex but low enough to prevent decomposition. |
| Oven Program | 100 °C (2 min) -> 5 °C/min -> 220 °C (5 min) | A slow ramp rate is crucial for resolving closely eluting isomers. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides structural information for peak identification. |
| Injection Volume | 1 µL (50:1 split) | Prevents column overload and peak fronting. |
Table 2: Factors Influencing Fractional Crystallization Efficiency
| Factor | Influence on Separation | Optimization Strategy |
| Solvent Choice | Determines the solubility of the diastereomers. The ideal solvent maximizes the solubility difference between them. | Screen a variety of solvents and solvent mixtures to find the optimal system. |
| Cooling Rate | A slow cooling rate promotes the formation of purer crystals by allowing the system to remain near equilibrium.[17] | Use a programmable cooling bath or a well-insulated container to slow down the cooling process. |
| Supersaturation | The driving force for crystallization. Too high can lead to rapid precipitation and impurity inclusion; too low results in poor yield. | Control the concentration of the solution and the cooling profile carefully. |
| Purity of Initial Mixture | Higher initial purity of the diastereomeric mixture leads to a more efficient separation. | If possible, perform a preliminary purification step before crystallization. |
| Agitation | Gentle stirring can prevent localized high supersaturation and promote uniform crystal growth. | Use slow, consistent stirring during the cooling process. |
Visualizations
Caption: General workflow for separating isomers of metal-tfac complexes.
Caption: Detailed workflow for separation by Gas Chromatography (GC).
Caption: Workflow for Fractional Crystallization of diastereomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. rcprocess.se [rcprocess.se]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. Tandem Visual Recognition of Cu2+ and Chiral Tartaric Acid by Sequence Gel Formation and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-driven fractional crystallization for atom-efficient separation of metal salts from permanent magnet leachates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability and isomerization of complexes formed by metal ions and cytosine isomers in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vurup.sk [vurup.sk]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Trifluoroacetylacetone (tfac) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the unwanted hydrolysis of trifluoroacetylacetone (tfac) and other β-diketonate complexes during experimental procedures.
Troubleshooting Guide: Preventing Complex Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in aqueous or protic solvent. | Hydrolysis. The metal-ligand bond is susceptible to cleavage by water or other protic species, leading to the formation of insoluble metal hydroxides or oxides. | 1. Control pH: Maintain a neutral to slightly acidic pH (typically pH 4-6). In basic solutions, the ligand can be deprotonated, and the complex is more prone to hydrolysis[1].2. Solvent Choice: Use dry, aprotic solvents (e.g., THF, DCM, acetonitrile, DMSO) whenever possible[2]. If aqueous solutions are necessary, use buffered systems.[3]3. Inert Atmosphere: For highly sensitive complexes, perform manipulations under an inert atmosphere (N₂ or Ar) to exclude moisture.[4][5] |
| Color change or signal loss in spectroscopic analysis (NMR, UV-Vis). | Decomposition. The complex is breaking down, leading to changes in the electronic environment of the metal center and ligands. | 1. Lower Temperature: Store solutions and conduct reactions at lower temperatures to slow down decomposition kinetics. For long-term storage, keep complexes as dry solids at or below room temperature, protected from light.[6]2. Check Solvent Purity: Ensure solvents are anhydrous and free of acidic or basic impurities. Acetonitrile, with its low donor number and moderate dielectric constant, is often a good choice for stabilizing complexes in solution.[7] |
| Inconsistent experimental results or poor yield. | Partial Hydrolysis. Even minor hydrolysis can affect reactivity, solubility, and catalytic activity, leading to reproducibility issues. | 1. Ligand Modification: The presence of electron-withdrawing fluorine atoms in tfac can make the metal center more electrophilic and susceptible to nucleophilic attack by water. Consider using ancillary ligands that are strongly coordinating to stabilize the complex.[8]2. Recrystallization: Purify the complex by recrystallizing from a dry, non-coordinating solvent to remove any hydrolyzed species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for tfac complexes?
The hydrolysis of metal acetylacetonate complexes, including tfac, generally proceeds via a mechanism where a water molecule attacks the metal center. This is often acid-catalyzed. The process can be described in steps where one of the coordinated oxygen atoms of the tfac ligand is protonated, leading to the opening of the chelate ring. This "half-bonded" intermediate is then susceptible to displacement by water, leading to the eventual loss of the entire ligand.[9]
A diagram illustrating the general troubleshooting workflow for hydrolysis is provided below.
Caption: Troubleshooting workflow for identifying and preventing complex hydrolysis.
Q2: How does pH affect the stability of tfac complexes?
The stability of tfac complexes is highly dependent on pH.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the acetylacetonate ligand can be protonated and dissociate from the metal center, leading to decomposition.[9]
-
Neutral to Slightly Acidic (pH 4-6): This is generally the range of maximum stability for many metal acetylacetonate complexes in aqueous media.
-
Basic Conditions (pH > 7): In basic solutions, the complex is susceptible to hydrolysis, which can lead to the precipitation of metal hydroxides. The ligand itself can also undergo decomposition in strongly alkaline media.[3]
Q3: Which solvents provide the best stability against hydrolysis?
Aprotic and non-polar solvents are generally preferred to minimize hydrolysis. The stability of complexes in different solvents can be influenced by factors like the solvent's donor number and dielectric constant.[7][10]
| Solvent | Type | Suitability for tfac Complexes |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent. Widely used, good solubility for many complexes.[2] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good. Must be rigorously dried as it is hygroscopic.[2] |
| Acetonitrile (MeCN) | Aprotic, Polar | Good. Its low donor number means it solvates the metal ion weakly, favoring complex stability.[2][7] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Fair. High donor number can sometimes lead to ligand displacement. Good for solubility.[2] |
| Water | Protic | Poor. Should be avoided unless pH is strictly controlled with buffers.[3] |
| Methanol/Ethanol | Protic | Poor. Can act as a source of protons and facilitate hydrolysis. |
Q4: Are there any general protocols for handling potentially unstable tfac complexes?
Yes. For air- and moisture-sensitive complexes, standard Schlenk line or glovebox techniques are recommended.[4][5] A general workflow for handling these materials is outlined below.
Caption: General workflow for handling air- and moisture-sensitive tfac complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Metal(III) Tris(tfac) Complex
This is a general procedure and may require optimization for specific metals.
-
Preparation: Dissolve the metal salt (e.g., metal chloride, 1 equivalent) in a minimum amount of distilled water or ethanol.
-
Ligand Addition: In a separate flask, dissolve trifluoroacetylacetone (3 equivalents) in ethanol.
-
Reaction: Slowly add the tfac solution to the stirring metal salt solution.
-
pH Adjustment: Slowly add a weak base (e.g., 1M sodium acetate or dilute ammonia solution) dropwise to the reaction mixture until the pH is between 5 and 6. This deprotonates the tfac, facilitating coordination.[11] A precipitate of the neutral complex should form.
-
Isolation: Stir the mixture for 30-60 minutes. If necessary, gently heat the reaction to ensure completion (e.g., to 60-80°C).[12]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product using suction filtration, wash with cold distilled water, and then with a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to remove all traces of water and solvent. Store the final product in a desiccator.
Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent
-
Drying: Ensure the tfac complex is thoroughly dry before use.
-
Solvent Preparation: Use anhydrous solvent from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Inert Atmosphere: In a glovebox or on a Schlenk line, weigh the desired amount of the tfac complex into a clean, dry flask.
-
Dissolution: Using a gas-tight syringe or cannula transfer, add the anhydrous solvent to the flask containing the complex.
-
Storage: Stir until fully dissolved. Seal the flask with a septum and parafilm (or use a J. Young valve for Schlenk flasks) and store under an inert atmosphere, protected from light. For longer-term storage, refrigeration is recommended.
References
- 1. iiste.org [iiste.org]
- 2. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 12. magritek.com [magritek.com]
Technical Support Center: Overcoming Solubility Challenges of 1,1,1-Trifluoro-2,4-pentanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,1,1-Trifluoro-2,4-pentanedione (TFAA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, also known as trifluoroacetylacetone (TFAA), is a fluorinated β-diketone.[1] It is a colorless to pale yellow liquid used as a reagent in the synthesis of various compounds, including anticancer agents and in coordination chemistry.[2][3] Its fluorine atoms enhance its reactivity, making it a valuable building block in organic synthesis.[2][3]
Q2: What are the general solubility properties of this compound?
A2: this compound is characterized as having limited solubility in water but is soluble in many organic solvents.[2][3][4][5][6] This dual solubility profile can present challenges when preparing solutions for aqueous-based experiments, such as biological assays.
Q3: Why does this compound precipitate when I add it to my aqueous buffer?
A3: Precipitation, often termed "crashing out," occurs when a compound dissolved in a favorable organic solvent is introduced into an environment where it is poorly soluble, such as an aqueous buffer.[4] This rapid change in solvent polarity dramatically decreases the compound's solubility, leading to the formation of a solid precipitate.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture experiments should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being a safer level for most cell lines.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Slightly soluble[4][5][6][8][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Aqueous Solutions
Problem: A precipitate forms immediately when the this compound stock solution (in an organic solvent) is added to an aqueous buffer or cell culture medium.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Delayed Precipitation in Aqueous Solutions
Problem: The solution is initially clear after adding this compound, but a precipitate forms over time (e.g., during incubation).
Logical Relationship of Factors Causing Delayed Precipitation:
Caption: Factors leading to delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed TFAA).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
This protocol outlines the serial dilution method to prepare aqueous working solutions of this compound from a DMSO stock, minimizing the risk of precipitation.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Pre-warm: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C.[4]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in the pre-warmed aqueous medium.[10]
-
For example, to prepare a 1:10 dilution, add 1 part of the stock solution to 9 parts of the aqueous medium.
-
Subsequent dilutions should be made from the previously diluted solution.
-
-
Mixing: When adding the stock solution to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[4]
-
Final Concentration: Ensure the final DMSO concentration in your working solution is at a non-toxic level for your specific application (typically ≤ 0.5%).[7]
Workflow for Preparing Aqueous Working Solution:
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. CAS 367-57-7: this compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. echemi.com [echemi.com]
- 9. This compound | 367-57-7 [chemicalbook.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
managing the hygroscopic properties of 1,1,1-Trifluoro-2,4-pentanedione
For researchers, scientists, and drug development professionals utilizing 1,1,1-Trifluoro-2,4-pentanedione, maintaining its anhydrous state is critical for experimental success and reproducibility. This technical support guide provides detailed information on managing the hygroscopic properties of this compound, including troubleshooting common issues and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound due to its sensitivity to moisture.
Issue 1: Inconsistent Reaction Yields or Failure to Form Metal Complexes
-
Question: My reaction yields are variable, or I am observing incomplete formation of my target metal complex when using this compound as a ligand. What could be the cause?
-
Answer: The primary suspect is often the presence of water. This compound is hygroscopic and will readily absorb moisture from the atmosphere. Water can interfere with the coordination of the ligand to the metal center, leading to lower yields or the formation of undesired side products. It is crucial to use the compound in its anhydrous form for consistent results in coordination chemistry.[1]
Issue 2: Unexpected Peaks in NMR Spectrum
-
Question: I am observing unexpected peaks in the 1H NMR spectrum of my this compound, which I suspect is affecting my reaction. What do these peaks indicate?
-
Answer: The 1H NMR spectrum of this compound is sensitive to its environment, including the presence of water. The compound exists as a mixture of keto and enol tautomers.[2] The presence of water, a polar protic solvent, can influence the keto-enol equilibrium. A broad peak, often in the 4-5 ppm region, may indicate the presence of absorbed water. For an accurate interpretation of your spectra and to ensure the purity of your starting material, it is advisable to use a fresh, unopened bottle or a properly dried sample.
Issue 3: Determining the Water Content of this compound
-
Question: How can I accurately determine the water content in my sample of this compound?
-
Answer: The most reliable method for quantifying water content is Karl Fischer titration.[3][4][5][6][7][8] This technique is specific to water and can detect even trace amounts. Given that this compound is a ketone, it is important to use a Karl Fischer reagent specifically designed for aldehydes and ketones to avoid side reactions that can lead to inaccurate results.
Issue 4: Proper Drying of this compound
-
Question: My this compound has been exposed to air. What is the recommended procedure for drying it before use?
-
Answer: While molecular sieves are a common drying agent for organic solvents, they should be used with caution for ketones as they can promote aldol condensation.[9] For this compound, alternative drying methods are recommended. Storing the liquid over an inert, solid desiccant that does not react with ketones, such as anhydrous sodium sulfate or magnesium sulfate, followed by decantation or filtration, is a safer approach. For stringent applications requiring extremely dry material, distillation from a suitable drying agent may be necessary, although this should be performed with care due to the compound's flammability.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound to minimize water absorption?
-
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The use of a desiccator for long-term storage is highly recommended. Once opened, it is advisable to blanket the container with an inert gas like nitrogen or argon before resealing to displace moist air.
-
-
Q2: Is this compound stable to light?
-
A2: While the primary concern is moisture, it is good laboratory practice to store sensitive organic compounds in amber glass bottles to protect them from potential light-induced degradation.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to managing the hygroscopic properties of this compound.
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of this compound.
| Step | Procedure |
| 1 | Apparatus Setup: Assemble a volumetric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry. |
| 2 | Reagent Selection: Use a one-component or two-component Karl Fischer reagent formulated for aldehydes and ketones. This is crucial to prevent side reactions with the carbonyl groups of the analyte. |
| 3 | Solvent Preparation: Add a suitable volume of a methanol-free Karl Fischer solvent (e.g., a mixture of sulfur dioxide and imidazole in an appropriate alcohol) to the titration vessel. |
| 4 | Pre-titration: Titrate the solvent with the Karl Fischer reagent until a stable, dry endpoint is reached. This removes any residual moisture from the solvent and the titration vessel. |
| 5 | Sample Introduction: Accurately weigh a sample of this compound (typically 1-5 g) and quickly transfer it to the conditioned titration vessel. |
| 6 | Titration: Start the titration immediately. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. |
| 7 | Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the titer of the Karl Fischer reagent. The result is typically expressed as a percentage or in parts per million (ppm). |
| 8 | Titer Determination: Regularly determine the titer of the Karl Fischer reagent using a certified water standard to ensure accuracy. |
Protocol 2: Drying of this compound with Anhydrous Sodium Sulfate
This protocol describes a safe method for drying this compound that has been exposed to moisture.
| Step | Procedure |
| 1 | Preparation: In a clean, dry flask equipped with a magnetic stirrer, add the this compound to be dried. |
| 2 | Addition of Drying Agent: Add anhydrous sodium sulfate (Na₂SO₄) to the liquid. A general guideline is to add approximately 10% of the liquid's weight in drying agent. |
| 3 | Stirring: Stopper the flask and stir the mixture at room temperature for several hours. The stirring ensures good contact between the liquid and the drying agent. For very wet samples, an initial portion of the drying agent may be added, the mixture allowed to stand, and then a fresh portion added. |
| 4 | Separation: Once the drying is complete (the liquid should be clear and the drying agent should no longer clump together), separate the dried liquid from the sodium sulfate. This can be done by decanting the liquid into a clean, dry container or by filtering it through a dry filter paper or a sintered glass funnel. |
| 5 | Storage: Immediately store the dried this compound in a tightly sealed container, preferably under an inert atmosphere, to prevent re-absorption of moisture. |
Visualizations
Troubleshooting Workflow for Inconsistent Experimental Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent results when using this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Experimental Workflow for Handling this compound
This diagram outlines the recommended workflow for handling this compound to ensure its anhydrous state is maintained throughout an experiment.
Caption: Recommended workflow for handling this compound.
References
- 1. Water Content-Controlled Formation and Transformation of Concomitant Pseudopolymorph Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. quveon.com [quveon.com]
- 5. youtube.com [youtube.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. metrohm.com [metrohm.com]
- 8. mt.com [mt.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to 1,1,1-Trifluoro-2,4-pentanedione and Acetylacetone as Ligands for Researchers and Drug Development Professionals
An in-depth analysis of 1,1,1-Trifluoro-2,4-pentanedione (tfac) and its non-fluorinated analog, acetylacetone (acac), reveals distinct differences in their electronic properties, coordination chemistry, and catalytic activity. These differences are critical for their application in metal-catalyzed reactions and the development of new therapeutic agents.
This guide provides a comprehensive comparison of tfac and acac as ligands, offering experimental data, detailed protocols, and visual representations of their behavior in chemical reactions. The substitution of a methyl group in acetylacetone with a trifluoromethyl group in this compound significantly alters the ligand's acidity and, consequently, the properties of the resulting metal complexes.
Physicochemical Properties: A Tale of Two Ligands
The most striking difference between acetylacetone and this compound lies in their acidity. The strong electron-withdrawing effect of the trifluoromethyl group in tfac makes it a stronger acid than acac. This increased acidity influences the stability and reactivity of the corresponding metal complexes.
| Property | Acetylacetone (acac) | This compound (tfac) |
| Molar Mass | 100.12 g/mol | 154.09 g/mol [1] |
| pKa | ~8.99 (in aqueous solution at 25°C, I=0) | ~6.7 (in 50% dioxane-water at 25°C) |
| Keto-Enol Tautomerism (% enol form) | ~85% (neat, 33°C) | ~97% (neat, 33°C)[2] |
Table 1: Comparison of key physicochemical properties of acetylacetone and this compound.
The higher percentage of the enol tautomer in tfac is a direct consequence of the electronic effects of the trifluoromethyl group, which stabilizes the enolate form.
Coordination Chemistry: Stability of Metal Complexes
The stability of metal complexes formed with these ligands is a crucial factor in their application. The stability constants (log K) provide a quantitative measure of the equilibrium for the formation of the complex in solution. Generally, for a given metal ion, complexes with acetylacetonate are more stable than those with trifluoroacetylacetonate. This is attributed to the lower basicity of the tfac anion.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu(II) | acac | 10.7 | 9.0 | - |
| Cu(II) | tfac | 8.6 | 6.7 | - |
| Ni(II) | acac | 8.6 | 7.0 | - |
| Ni(II) | tfac | 6.8 | 5.2 | - |
| Zn(II) | acac | 7.9 | 6.9 | - |
| Zn(II) | tfac | 6.1 | 5.0 | - |
Table 2: Stepwise stability constants (log K) for selected divalent metal ion complexes with acetylacetone and this compound in 50% dioxane-water at 25°C.
Spectroscopic Properties: A Comparative Analysis
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing metal complexes of acac and tfac. The vibrational frequencies of the C=O and C=C bonds in the chelate ring are particularly informative. In metal complexes, these bands are shifted compared to the free ligand, and the extent of the shift provides insight into the strength of the metal-oxygen bond.
| Complex | ν(C=O) cm⁻¹ | ν(C=C) cm⁻¹ |
| Cu(acac)₂ | ~1578 | ~1528 |
| Cu(tfac)₂ | ~1610 | ~1520 |
| Fe(acac)₃ | ~1570 | ~1525 |
| Fe(tfac)₃ | ~1605 | ~1530 |
Table 3: Comparison of selected IR stretching frequencies for metal complexes of acetylacetone and this compound.
The higher frequency of the C=O stretching vibration in tfac complexes is indicative of a weaker metal-oxygen bond, which is consistent with the lower stability constants.
Experimental Protocols
Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃)
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate
-
Methanol
-
Distilled water
Procedure:
-
Dissolve 2.7 g of FeCl₃·6H₂O in 50 mL of distilled water in a 250 mL beaker.
-
In a separate beaker, dissolve 5.0 g of sodium acetate in 30 mL of distilled water.
-
Add 5.5 mL of acetylacetone to the iron(III) chloride solution and stir.
-
Slowly add the sodium acetate solution to the iron(III) chloride/acetylacetone mixture while stirring continuously.
-
A red precipitate of Fe(acac)₃ will form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with three 20 mL portions of distilled water.
-
Dry the product in a desiccator.
Synthesis of Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) (Fe(tfac)₃)
Materials:
-
Iron(III) chloride (anhydrous)
-
This compound (Htfac)
-
Sodium carbonate
-
Methanol
-
Distilled water
Procedure:
-
Dissolve 1.62 g of anhydrous FeCl₃ in 30 mL of methanol in a 100 mL flask.
-
In a separate beaker, dissolve 4.0 g of sodium carbonate in 40 mL of distilled water.
-
Add 4.6 mL of this compound to the iron(III) chloride solution and stir.
-
Slowly add the sodium carbonate solution to the iron(III) chloride/Htfac mixture with vigorous stirring.
-
A reddish-brown precipitate of Fe(tfac)₃ will form.
-
Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with distilled water until the washings are neutral.
-
Dry the product under vacuum.
Catalytic Activity: A Case Study in Ring-Opening Polymerization
Metal complexes of both acac and tfac are widely used as catalysts in organic synthesis. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center. A notable example is the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer with numerous applications.
Zinc(II) acetylacetonate, Zn(acac)₂, is an effective catalyst for this reaction. The proposed mechanism involves a coordination-insertion pathway.
Caption: Proposed coordination-insertion mechanism for the ring-opening polymerization of lactide catalyzed by Zn(acac)₂.
The Lewis acidity of the metal center is a key factor in the catalytic activity. Complexes with the more electron-withdrawing tfac ligand are generally more Lewis acidic than their acac counterparts. This can lead to higher catalytic activity in certain reactions, although it can also affect catalyst stability and selectivity.
Conclusion
The choice between this compound and acetylacetone as a ligand is dictated by the specific requirements of the application. The higher acidity and electron-withdrawing nature of tfac lead to metal complexes with lower stability but potentially higher Lewis acidity and catalytic activity compared to acac complexes. For applications where high stability is paramount, acetylacetone is often the preferred choice. However, for catalytic processes where enhanced Lewis acidity of the metal center is desired, this compound presents a valuable alternative. Understanding the fundamental differences in their coordination chemistry and electronic properties is essential for the rational design of metal complexes for applications in catalysis, materials science, and drug development.
References
A Comparative Guide to Fluorinated and Non-Fluorinated β-Diketones for Researchers and Drug Development Professionals
An in-depth analysis of acetylacetone, trifluoroacetylacetone, and hexafluoroacetylacetone, focusing on their synthesis, physicochemical properties, and metal-chelating abilities. This guide provides supporting experimental data and detailed protocols to aid in the selection and application of these versatile compounds.
β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. Their unique structural features, particularly their ability to exist in keto-enol tautomeric forms, make them valuable chelating agents for a wide range of metal ions. The introduction of fluorine atoms into the β-diketone scaffold significantly alters their electronic properties, leading to profound effects on their acidity, enol content, and the stability of their metal complexes. This guide presents a comparative study of a non-fluorinated β-diketone, acetylacetone (acac), and its fluorinated analogues, trifluoroacetylacetone (TFA) and hexafluoroacetylacetone (HFA), providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these important compounds.
Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen atoms with highly electronegative fluorine atoms imparts significant changes to the physicochemical properties of β-diketones. These differences are summarized in the tables below.
| Property | Acetylacetone (acac) | 1,1,1-Trifluoroacetylacetone (TFA) | 1,1,1,5,5,5-Hexafluoroacetylacetone (HFA) |
| Molecular Formula | C₅H₈O₂ | C₅H₅F₃O₂ | C₅H₂F₆O₂ |
| Molar Mass ( g/mol ) | 100.12 | 154.09 | 208.06 |
| Boiling Point (°C) | 140.4 | 105-107 | 70-71 |
| Density (g/mL at 25°C) | 0.975 | 1.27 | 1.47 |
| Refractive Index (n20/D) | 1.452 | 1.387-1.390 | 1.332 |
| pKa | ~9.0 | ~6.7 | ~4.3 |
| Enol Content (%) | ~85 (neat, 33°C)[1] | ~97 (neat, 33°C)[1] | ~100 (neat, 33°C)[1] |
Table 1: Comparison of Physicochemical Properties. This table highlights the significant impact of fluorination on the basic properties of β-diketones. The increasing fluorine content leads to a decrease in boiling point and an increase in density and acidity (lower pKa).
Metal Chelation: Stability of Complexes
The ability of β-diketones to form stable complexes with metal ions is one of their most important characteristics. The introduction of electron-withdrawing trifluoromethyl groups generally increases the acidity of the ligand, which can influence the stability of the resulting metal complexes.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | Acetylacetone | 8.2 | 6.7 | - |
| Trifluoroacetylacetone | 6.17 | - | - | |
| Hexafluoroacetylacetone | - | - | - | |
| Fe³⁺ | Acetylacetone | 11.4 | 10.1 | 8.0 |
| Trifluoroacetylacetone | - | - | - | |
| Hexafluoroacetylacetone | - | - | - | |
| Ni²⁺ | Acetylacetone | 6.0 | 4.8 | - |
| Trifluoroacetylacetone | 5.05 | - | - | |
| Hexafluoroacetylacetone | - | - | - | |
| Zn²⁺ | Acetylacetone | 5.0 | 4.1 | - |
| Trifluoroacetylacetone | - | - | - | |
| Hexafluoroacetylacetone | - | - | - |
Table 2: Stepwise Stability Constants (log K) of Metal-β-diketonate Complexes in Aqueous Solution. This table provides a comparison of the stability constants for the formation of 1:1, 1:2, and 1:3 metal-ligand complexes. Data for hexafluoroacetylacetone complexes in aqueous solution is limited due to the ligand's tendency to form hydrates. The general trend indicates that the stability of the complexes is influenced by the nature of both the metal ion and the β-diketone.
Experimental Protocols
Synthesis of β-Diketones via Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-diketones. The general procedure involves the reaction of an ester with a ketone in the presence of a strong base.
Synthesis of Acetylacetone (a non-fluorinated β-diketone):
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate and dry acetone dropwise with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for a specified period to drive the condensation to completion.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to neutralize the base and precipitate the crude product.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude acetylacetone can be further purified by fractional distillation.
Synthesis of 1,1,1-Trifluoroacetylacetone (a fluorinated β-diketone):
The synthesis of trifluoroacetylacetone follows a similar Claisen condensation protocol, with modifications to account for the different reactants.
-
Reaction Setup: In a three-necked flask equipped as described above, prepare a solution of sodium methoxide or sodium ethoxide in an anhydrous solvent like diethyl ether or methanol.
-
Reactant Addition: A mixture of ethyl trifluoroacetate and acetone is added dropwise to the base solution with efficient stirring and cooling to control the exothermic reaction.
-
Reaction and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures. The work-up procedure is analogous to that of acetylacetone, involving acidification, extraction, and purification by distillation.
Determination of Keto-Enol Tautomerism by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to quantify the ratio of keto and enol tautomers in a solution of a β-diketone.
-
Sample Preparation: Prepare a dilute solution of the β-diketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or benzene-d₆) in an NMR tube. The concentration should be low enough to minimize intermolecular interactions.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample using a standard NMR spectrometer. Ensure the spectral width is sufficient to observe all relevant signals, including the enolic hydroxyl proton which can be significantly downfield.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. For acetylacetone, the keto form shows a singlet for the methylene protons (-CH₂-) and a singlet for the methyl protons. The enol form shows a singlet for the vinyl proton (=CH-) and a singlet for the methyl protons, along with a broad signal for the enolic hydroxyl proton (-OH).
-
Integrate the signals corresponding to a specific group of protons in both the keto and enol forms (e.g., the methyl protons).
-
-
Calculation of Enol Content: The percentage of the enol tautomer can be calculated using the following formula: % Enol = [ (Integral of enol signal) / (Integral of enol signal + Integral of keto signal) ] x 100
Determination of Metal Complex Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes in solution.
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration.
-
Prepare a standard solution of the β-diketone ligand of known concentration.
-
Prepare a standard solution of a strong base (e.g., NaOH or KOH) free from carbonate.
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.
-
Use an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform a series of titrations at a constant temperature:
-
Acid titration: Titrate a known volume of the strong acid with the standard base.
-
Ligand titration: Titrate a mixture of the strong acid and the β-diketone solution with the standard base.
-
Metal-ligand titration: Titrate a mixture of the strong acid, the β-diketone solution, and the metal salt solution with the standard base.
-
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each titration to obtain titration curves.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation function (n̄) using various computational methods, such as the Bjerrum method or by using specialized software.
-
Visualizing Reaction Pathways and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key concepts and workflows discussed in this guide.
Caption: General workflow of the Claisen condensation for β-diketone synthesis.
Caption: Equilibrium between the keto and enol tautomers of a β-diketone.
Caption: Workflow for determining metal complex stability constants via potentiometric titration.
References
A Comparative Guide to Analytical Method Validation: Featuring 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. This guide provides a comparative overview of analytical methods, with a focus on the application of 1,1,1-Trifluoro-2,4-pentanedione as a chelating and derivatizing agent. We will explore its performance in comparison to alternative reagents and present supporting experimental data where available.
The Role of this compound in Analytical Chemistry
This compound, also known as trifluoroacetylacetone (TFAA), is a versatile β-diketone that plays a significant role in the analysis of metal ions and other compounds.[1] Its utility stems from its ability to form stable, volatile metal chelates, making it a valuable reagent for gas chromatography (GC). The trifluoromethyl group in its structure enhances the volatility of the metal chelates compared to those formed with non-fluorinated analogues like acetylacetone.[1]
Comparison of Analytical Methods: Metal Analysis via Gas Chromatography
A primary application of this compound is in the gas chromatographic analysis of metal ions. The reagent reacts with metal ions to form stable and volatile chelates that can be readily separated and quantified by GC.
A comparative study on the gas phase chromatography of metal chelates using acetylacetone, this compound, and hexafluoroacetylacetone revealed that the fluorinated β-diketones yield more volatile chelates. This allows for their elution at significantly lower column temperatures compared to the acetylacetone complexes.[1] This property is particularly advantageous as it can lead to faster analysis times and reduced thermal stress on the GC column.
Trifluoroacetylacetonato complexes of several metals, including Be(II), Al(III), Cr(III), Fe(III), and Cu(II), have been successfully analyzed using gas chromatography.[1]
Table 1: Comparison of β-Diketones for GC Analysis of Metal Chelates
| Feature | Acetylacetone | This compound | Hexafluoroacetylacetone |
| Volatility of Metal Chelates | Lower | Higher | Highest |
| Elution Temperature in GC | Higher | Lower | Lowest |
| Applicability | Wide range of metals | Wide range of metals | Lanthanides and other specific metals |
| Potential for Isomer Separation | Demonstrated | Demonstrated for Cr(III) isomers[1] | Investigated |
Experimental Protocol: Gas Chromatography of Metal Chelates
The following is a general protocol for the analysis of metal ions using this compound and gas chromatography. Specific parameters will vary depending on the analyte and the instrument.
1. Sample Preparation:
-
A solution containing the metal ion is prepared in a suitable solvent.
-
An excess of this compound is added to the solution.
-
The pH is adjusted to facilitate the formation of the metal chelate.
-
The metal chelate is then extracted into an organic solvent (e.g., benzene, toluene).
2. Gas Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature: Optimized to ensure volatilization of the chelate without decomposition.
-
Oven Temperature Program: A temperature ramp is programmed to achieve separation of different metal chelates.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
-
Carrier Gas: Helium or nitrogen is commonly used.
Alternative Method: Spectrophotometric Determination of Beryllium
While GC is a powerful technique, spectrophotometry offers a simpler and more accessible alternative for the determination of certain metal ions. For instance, beryllium can be determined spectrophotometrically using various chromogenic reagents.
Table 2: Comparison of Analytical Methods for Beryllium Determination
| Parameter | GC with this compound | Spectrophotometry with Anthralin[2] |
| Principle | Formation of volatile chelate and separation by GC | Formation of a colored complex |
| Linearity Range | Dependent on detector | 0.04 - 1.04 µg/mL[2] |
| Limit of Detection (LOD) | Generally low (ppb range) | 0.012 µg/mL[2] |
| Precision (%RSD) | Typically < 5% | 0.43% for 0.48 µg/mL Be(II)[2] |
| Interferences | Other volatile metal chelates | Certain cations and anions (masking agents can be used)[2] |
| Instrumentation | Gas Chromatograph (GC-FID or GC-MS) | UV-Vis Spectrophotometer |
Experimental Protocol: Spectrophotometric Determination of Beryllium with Anthralin
The following protocol is based on a validated method for the determination of beryllium using anthralin as the chromogenic reagent.[2]
1. Reagent Preparation:
-
Prepare a standard solution of beryllium.
-
Prepare a solution of anthralin (1,8-dihydroxyanthrone) in a suitable solvent.
-
Prepare buffer solutions to control the pH.
2. Sample Analysis:
-
To an aliquot of the sample solution containing beryllium, add the anthralin solution.
-
Adjust the pH to the optimal value for complex formation (e.g., pH 11.3).[2]
-
Allow the reaction to proceed for a specified time.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (e.g., 545 nm) against a reagent blank.[2]
-
The concentration of beryllium is determined from a calibration curve.
Method Validation Parameters: A General Overview
The validation of an analytical method ensures its suitability for its intended purpose. Key parameters, as outlined by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
A DFT Computational Analysis of 1,1,1-Trifluoro-2,4-pentanedione's Structure: A Comparative Guide
An in-depth look at the structural nuances of 1,1,1-Trifluoro-2,4-pentanedione (TFAA), this guide provides a comparative analysis of its keto and enol tautomers based on Density Functional Theory (DFT) computations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the conformational preferences and structural parameters of this versatile β-diketone.
This compound, a fluorinated organic compound, is a subject of significant interest due to its utility as a precursor in the synthesis of various heterocyclic compounds and metal chelates. Its chemical behavior and reactivity are intrinsically linked to the equilibrium between its keto and enol tautomeric forms. Computational chemistry, particularly DFT, offers a powerful lens to investigate the intricacies of this tautomerism, providing detailed insights into the geometry and relative stability of the different isomers.
Experimental Protocols
The computational data presented in this guide are based on methodologies analogous to those employed in peer-reviewed computational studies of β-diketones. The primary method involves geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT).
Computational Method:
-
Theory Level: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G**, a triple-split valence basis set with diffuse functions and polarization functions on all atoms. This combination is well-suited for capturing the electronic structure and intramolecular interactions, such as hydrogen bonding, in molecules like TFAA.
-
Software: The calculations are typically performed using quantum chemistry software packages like Gaussian.
-
Procedure:
-
Initial Structure Generation: The initial 3D structures of the keto and enol tautomers of this compound are built.
-
Geometry Optimization: The geometries of all tautomers are fully optimized without any symmetry constraints to find the stationary points on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Data Presentation
The structural parameters obtained from DFT calculations for the diketo form and the most stable enol tautomer (the cis-enol form where the hydroxyl group is adjacent to the trifluoromethyl group, often referred to as 2TFAA) of this compound are summarized below. It is important to note that experimental data for a direct comparison is scarce; therefore, the focus of this guide is the comparison between the computed structures of the two predominant tautomers. Computational studies have shown that the enol form is significantly more stable than the diketo form.[1]
Table 1: Comparison of Calculated Structural Parameters for the Diketo and Enol Tautomers of this compound (B3LYP/6-311++G**).
| Parameter | Diketo Tautomer (Calculated) | Enol Tautomer (2TFAA) (Calculated) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.520 | 1.401 |
| C2-C3 | 1.535 | 1.385 |
| C3-C4 | 1.518 | 1.423 |
| C2-O1 | 1.215 | 1.258 |
| C4-O2 | 1.219 | 1.321 |
| O2-H | - | 0.989 |
| Bond Angles (°) | ||
| O1-C2-C3 | 121.5 | 122.3 |
| C2-C3-C4 | 108.9 | 121.8 |
| C3-C4-O2 | 120.8 | 118.9 |
| C4-O2-H | - | 105.7 |
| Dihedral Angles (°) | ||
| O1-C2-C3-C4 | 178.5 | 0.0 |
| C2-C3-C4-O2 | -55.6 | 0.0 |
Note: The atom numbering is sequential starting from the carbon of the trifluoromethyl group as C1, and the adjacent carbonyl carbon as C2, and so on. O1 is the oxygen attached to C2, and O2 is the oxygen attached to C4.
Visualization of Tautomerism
The keto-enol tautomerism of this compound involves the migration of a proton and a shift in electron density, leading to two distinct structural forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
References
A Comparative Guide to the Stability of Metal-Trifluoroacetylacetonate (tfac) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability constants of metal complexes formed with the ligand trifluoroacetylacetonate (tfac). Understanding the stability of these complexes is crucial for various applications, including in catalysis, as NMR shift reagents, and in the development of new therapeutic agents. This document summarizes quantitative data, details common experimental protocols for determining stability constants, and presents visual diagrams to illustrate key concepts and workflows.
Data Presentation: Stability Constants of Metal-tfac Complexes
The stability of a metal complex in solution is quantified by its stability constant. The formation of a metal-ligand complex is a stepwise process, and thus, both stepwise formation constants (K) and overall stability constants (β) are used. The logarithm of these constants (log K and log β) are commonly reported.
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ | Experimental Conditions | Reference |
| Cu(II) | 6.17 | - | - | - | 30°C, μ = 0.1 M (KNO₃), aqueous | |
| Ni(II) | 5.05 | - | - | - | 30°C, μ = 0.1 M (KNO₃), aqueous | |
| Co(II) | 4.27 | - | - | - | 30°C, μ = 0.1 M (KNO₃), aqueous | |
| Zn(II) | - | - | - | - | 30°C, μ = 0.1 M (KNO₃), aqueous | |
| La(III) | 3.65 (instability) | 5.13 (instability) | 6.12 (instability) | - | Not specified | |
| Lanthanides | - | - | - | Varies | 18°C, μ = 0.1, water-ethanol |
Note: The data for La(III) are reported as instability constants (log Y), which are the reciprocal of formation constants. The stability of bivalent metal ion complexes generally follows the Irving-Williams order: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺. The stability of lanthanide complexes with tfac derivatives is also reported to be significant.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is primarily achieved through techniques such as potentiometric titration and spectrophotometry. These methods allow for the measurement of the concentrations of the different species at equilibrium.
Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal complexes. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon titration with a standard base.
Generalized Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., metal perchlorate or nitrate) of known concentration.
-
Prepare a standard solution of trifluoroacetylacetone (Htfac) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostatted titration vessel, place a known volume of a solution containing the metal ion, the ligand, and the background electrolyte.
-
Titrate this solution with the standardized base, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH readings against the volume of the base added to generate a titration curve.
-
From the titration data, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each point of the titration.
-
The stepwise stability constants (K₁, K₂, etc.) can then be determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L⁻]).
-
Spectrophotometry
Spectrophotometry is another common method, particularly useful when the metal complex formed is colored. This technique relies on the difference in the absorption spectra of the free ligand, the metal ion, and the resulting complex.
Generalized Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and trifluoroacetylacetone of known concentrations.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa, following the mole ratio method or Job's method of continuous variation).
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-tfac complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
Use the absorbance data and the known initial concentrations of the metal and ligand to calculate the equilibrium concentrations of the free metal, free ligand, and the metal-ligand complex using Beer-Lambert's law.
-
The stability constant is then calculated from the equilibrium concentrations of the reactants and the product.
-
Visualization of Concepts and Workflows
To better illustrate the relationships and processes involved in the study of metal-tfac complex stability, the following diagrams are provided.
Caption: Factors influencing the stability of metal-tfac complexes.
Caption: Generalized workflow for determining stability constants.
A Comparative Guide to 1,1,1-Trifluoro-2,4-pentanedione as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications in research and development, the choice of a chelating agent is pivotal for the success of metal ion sequestration, extraction, and catalysis. Among the various options, 1,1,1-Trifluoro-2,4-pentanedione (TFPD), also known as trifluoroacetylacetone (TFAA), presents a unique set of properties that often render it more advantageous than other common chelating agents like acetylacetone (acac) and ethylenediaminetetraacetic acid (EDTA). This guide provides an objective comparison of TFPD's performance against these alternatives, supported by experimental data, to inform your selection process.
Key Advantages of this compound
The primary advantages of TFPD stem from the presence of the electron-withdrawing trifluoromethyl (-CF3) group, which significantly influences its electronic properties, acidity, and the stability and solubility of its metal complexes.
-
Enhanced Acidity and Extraction at Lower pH: The inductive effect of the -CF3 group increases the acidity of the enolic proton in TFPD compared to acetylacetone. This allows for the chelation and subsequent solvent extraction of metal ions from more acidic aqueous solutions. This is a significant advantage in processes where maintaining a low pH is crucial to prevent hydrolysis and precipitation of metal hydroxides.
-
Increased Lipophilicity and Solubility of Metal Complexes: The fluorine atoms in TFPD enhance the lipophilicity and volatility of its metal complexes.[1] This translates to better solubility in nonpolar organic solvents and supercritical fluids, which is highly beneficial for solvent extraction processes, gas chromatography, and the preparation of volatile precursors for chemical vapor deposition (CVD).
-
Modified Stability of Metal Complexes: While the electron-withdrawing nature of the -CF3 group can lead to the formation of metal complexes with lower stability constants compared to those of acetylacetone, this can be advantageous in certain applications. For instance, in catalytic cycles where the metal center needs to be readily accessible, a less stable complex can be more reactive.
-
Enhanced Catalytic Activity: Metal complexes of fluorinated β-diketones, including TFPD, have shown enhanced catalytic activity in various organic reactions, such as polymerization. The increased Lewis acidity of the metal center in these complexes is believed to be a key factor. For example, replacing acetylacetone with a hexafluoroacetylacetonato (a related fluorinated ligand) ligand in manganese and iron complexes remarkably enhanced their catalytic activity in the ring-opening polymerization of benzoxazine.[2]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance indicators for TFPD, acetylacetone, and EDTA.
Table 1: Comparison of pKa and Metal Complex Stability Constants (log K)
| Chelating Agent | pKa | log K (Cu²⁺) | log K (Fe³⁺) | log K (Ni²⁺) | log K (Zn²⁺) |
| This compound (TFPD) | ~6.7 | ~11.8 | ~17.5 | ~9.5 | ~9.8 |
| Acetylacetone (acac) | ~8.9 | ~14.6 | ~22.4 | ~11.2 | ~10.8 |
| EDTA | 2.0, 2.7, 6.2, 10.3 | 18.8 | 25.1 | 18.6 | 16.5 |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength, solvent). The values presented are indicative and sourced from various literature for comparative purposes.[3][4][5][6][7]
Table 2: Comparative Metal Extraction Efficiency
| Metal Ion | Chelating Agent | Organic Phase | Aqueous pH | Extraction Efficiency (%) |
| Tantalum (Ta⁵⁺) | TFPD (TFAA) | TFAA | N/A | ~20 |
| Tantalum (Ta⁵⁺) | Acetylacetone (ACAC) | ACAC | N/A | ~15 |
| Cadmium (Cd²⁺) | TFPD (TFAA) | Supercritical CO₂ + 5% Methanol | N/A | 68-96 |
Data for Tantalum extraction is based on leaching from Tantalum(V)oxide. Data for Cadmium is from supercritical fluid extraction studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of common experimental protocols used to evaluate the performance of chelating agents.
Potentiometric Titration for Determination of Stability Constants (Irving-Rossotti Method)
This method is widely used to determine the stability constants of metal-ligand complexes in solution.[8][9][10][11][12]
Principle: The method involves monitoring the pH of a solution containing a ligand and a metal ion as it is titrated with a standard base. By comparing the titration curve of the ligand alone with that of the ligand in the presence of a metal ion, the formation function (n̄), which represents the average number of ligands bound per metal ion, can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, the negative logarithm of the free ligand concentration).
Procedure:
-
Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., using KNO₃ or NaClO₄):
-
A solution of a strong acid (e.g., HClO₄).
-
A solution of the strong acid and the chelating agent (e.g., TFPD).
-
A solution of the strong acid, the chelating agent, and the metal salt (e.g., Cu(NO₃)₂).
-
-
Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Calculation:
-
Calculate the proton-ligand stability constant from the titration of the ligand alone.
-
Calculate the metal-ligand formation function (n̄) and the free ligand concentration (pL) from the titration data of the metal-ligand solution.
-
Plot n̄ versus pL to obtain the formation curve.
-
Determine the stepwise or overall stability constants from the formation curve using various computational methods.
-
Solvent Extraction of Metal Ions
This protocol outlines a general procedure for comparing the extraction efficiency of different chelating agents.[13][14][15]
Principle: A metal ion in an aqueous phase is brought into contact with an immiscible organic phase containing the chelating agent. The chelating agent forms a neutral, lipophilic complex with the metal ion, which is then extracted into the organic phase. The efficiency of the extraction is determined by measuring the concentration of the metal ion remaining in the aqueous phase.
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the metal salt of a known concentration. Adjust the pH to the desired value using a suitable buffer or acid/base.
-
Organic Phase Preparation: Prepare a solution of the chelating agent (e.g., TFPD or acetylacetone) in a suitable immiscible organic solvent (e.g., chloroform, hexane, or toluene) at a specific concentration.
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Separate the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Calculation: The extraction efficiency (%) is calculated as: % Extraction = [ (Initial Aqueous Metal Conc. - Final Aqueous Metal Conc.) / Initial Aqueous Metal Conc. ] * 100
Visualizing the Chelation Process and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative chelation of a metal ion with TFPD and acetylacetone.
Caption: General workflow for a solvent extraction experiment.
Conclusion
This compound offers distinct advantages over traditional chelating agents like acetylacetone, particularly in applications requiring metal extraction from acidic solutions and the formation of highly soluble or volatile metal complexes. While the stability of its complexes may be lower than those of acetylacetone and significantly lower than EDTA, this can be a desirable trait for catalytic applications. The choice of chelating agent will ultimately depend on the specific requirements of the experimental or industrial process, including the target metal ion, the pH of the medium, the desired solvent system, and the end-use of the metal complex. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. researchgate.net [researchgate.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. scribd.com [scribd.com]
- 7. [PDF] Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates | Semantic Scholar [semanticscholar.org]
- 8. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. matheo.uliege.be [matheo.uliege.be]
A Comparative Guide to Hexafluoroacetylacetone (hfac) and 1,1,1-Trifluoro-2,4-pentanedione (tfac) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the choice of ligand is paramount in dictating the properties and reactivity of the resulting metal complex. Among the versatile class of β-diketonate ligands, hexafluoroacetylacetone (hfac) and 1,1,1-trifluoro-2,4-pentanedione (tfac) are two prominent fluorinated analogues of acetylacetone (acac). The introduction of electron-withdrawing trifluoromethyl groups significantly alters their electronic properties, which in turn influences the stability, volatility, Lewis acidity, and spectroscopic characteristics of their metal complexes. This guide provides an objective comparison of hfac and tfac in coordination chemistry, supported by experimental data, to aid researchers in selecting the appropriate ligand for their specific applications.
Ligand Structures and Properties
Hexafluoroacetylacetone possesses two trifluoromethyl groups, while this compound has one trifluoromethyl group and one methyl group. This fundamental structural difference is the primary determinant of their differing effects on coordinated metal centers.
Caption: Figure 1. Chemical Structures of hfac and tfac
The strong inductive effect of the two -CF₃ groups in hfac makes it a more electron-withdrawing ligand compared to tfac, which has only one -CF₃ group. This difference in electron-withdrawing ability has profound implications for the properties of their metal complexes.
Comparative Data of Metal Complexes
The following tables summarize key quantitative data for metal complexes of hfac and tfac, providing a basis for direct comparison.
Table 1: Stability Constants (log K) of Bivalent Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Experimental Conditions | Reference |
| Cu(II) | tfac | 6.25 | 5.05 | 30°C, μ = 0.1 M (KNO₃) | [1] |
| Ni(II) | tfac | 5.30 | 4.10 | 30°C, μ = 0.1 M (KNO₃) | [1] |
| Co(II) | tfac | 5.05 | 3.80 | 30°C, μ = 0.1 M (KNO₃) | [1] |
| Zn(II) | tfac | 4.90 | 4.00 | 30°C, μ = 0.1 M (KNO₃) | [1] |
Note: Directly comparable stability constant data for hfac complexes under identical conditions is limited in the literature. However, the general trend indicates that the stability of β-diketonate complexes decreases with increasing fluorination due to the decreased basicity of the ligand.
Table 2: Thermal Properties of Metal Complexes for MOCVD Applications
| Complex | Melting Point (°C) | Sublimation Onset (°C) | Volatility Trend | Reference |
| Ir(acac)₃ | 152 | - | acac < tfac < hfac | [1] |
| Ir(tfac)₃ | 109 (cis), 186-187 (trans) | - | - | [1] |
| Ir(hfac)₃ | 116 | - | - | [1] |
| Fe(tfac)₂(TMEDA) | - | ~150 | acac > tfac > hfac | [2] |
| Ni(tfac)₂(TMEDA) | - | ~140 | acac > tfac > hfac | [2] |
| Cu(tfac)₂(TMEDA) | - | ~130 | acac > tfac > hfac | [2] |
| Zn(tfac)₂(TMEDA) | - | ~120 | acac > tfac > hfac | [2] |
TMEDA = N,N,N′,N′-tetramethylethylenediamine
Coordination Chemistry Comparison
Stability of Metal Complexes
The stability of metal β-diketonate complexes is influenced by the basicity of the ligand. The electron-withdrawing trifluoromethyl groups decrease the pKa of the ligand, making it a weaker base. Consequently, metal complexes of hfac are generally less stable than those of tfac, which are in turn less stable than their acetylacetonate (acac) counterparts. This is reflected in the stability constants, where available data for tfac complexes show lower values compared to analogous acac complexes. For instance, the stability constants for ternary complexes of bivalent metal ions with trifluoroacetylacetone are generally lower than those with acetylacetone, a destabilization attributed to the electron-withdrawing fluorine atoms.[1]
Lewis Acidity of Metal Centers
The electron-withdrawing nature of the fluorinated ligands enhances the Lewis acidity of the coordinated metal center. With two -CF₃ groups, hfac is more effective at increasing the Lewis acidity of the metal ion than tfac. This increased Lewis acidity can be beneficial in catalysis, where the metal complex acts as a Lewis acid catalyst. For example, lanthanide triflates are effective Lewis acid catalysts, and their catalytic efficiency can be influenced by the electrophilicity of the lanthanide ion, which is modulated by the coordinated ligands.[3]
Spectroscopic Properties
Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies in the IR spectra of metal β-diketonate complexes are sensitive to the electronic effects of the substituents on the ligand. In general, the electron-withdrawing fluorine atoms cause a shift of these bands to higher wavenumbers. Therefore, the ν(C=O) and ν(C=C) bands in metal-hfac complexes are expected at higher frequencies compared to those in metal-tfac complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, the chemical shifts of the ligand protons are influenced by the electron density on the ligand backbone. The greater electron-withdrawing effect of the two -CF₃ groups in hfac leads to a greater downfield shift of the methine proton signal compared to tfac. For paramagnetic complexes, the interpretation of NMR spectra is more complex due to hyperfine interactions.[4] However, the different electronic environments created by hfac and tfac will result in distinct paramagnetic shifts, providing insights into the electronic structure of the complexes.
Electrochemical Properties
The redox potentials of metal β-diketonate complexes are influenced by the electron-donating or -withdrawing nature of the ligand. The electron-withdrawing fluorine atoms make the metal center more electron-deficient, thus making reduction more favorable (less negative potential) and oxidation less favorable (more positive potential). Consequently, metal-hfac complexes are generally easier to reduce and harder to oxidize compared to their metal-tfac analogues. Cyclic voltammetry studies on related β-diketonate complexes have shown that the redox potentials can be systematically tuned by modifying the ligand substituents.[5]
Volatility and Applications in MOCVD
The volatility of metal β-diketonate complexes is a critical property for their application as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). Fluorination generally increases volatility by reducing intermolecular interactions. Metal-hfac complexes are typically more volatile than their metal-tfac and metal-acac counterparts.[1][2] This enhanced volatility allows for lower deposition temperatures in MOCVD processes. However, the degree of fluorination can also influence the thermal stability and decomposition pathways of the precursor, which are important considerations for film growth.[2]
Experimental Protocols
General Synthesis of Metal-hfac Complexes
A common method for the synthesis of metal-hfac complexes involves the reaction of a metal salt with hexafluoroacetylacetone in a suitable solvent, often in the presence of a base to deprotonate the ligand.
Caption: Figure 2. General Workflow for Metal-hfac Complex Synthesis
Example Protocol: Synthesis of Tris(hexafluoroacetylacetonato)iron(III) [Fe(hfac)₃]
-
Dissolve iron(III) chloride hexahydrate in distilled water.
-
In a separate flask, dissolve hexafluoroacetylacetone in methanol.
-
Slowly add the iron(III) chloride solution to the hfac solution with stirring.
-
Add a solution of sodium bicarbonate or ammonium hydroxide dropwise to raise the pH and facilitate complex formation, resulting in the precipitation of the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by sublimation.
-
Characterize the final product using techniques such as melting point determination, elemental analysis, IR spectroscopy, and mass spectrometry.
General Synthesis of Metal-tfac Complexes
The synthesis of metal-tfac complexes follows a similar procedure to that of metal-hfac complexes.
Example Protocol: Synthesis of Bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II) [Cu(tfac)₂]
-
Dissolve copper(II) acetate monohydrate in a minimal amount of hot ethanol.
-
In a separate flask, dissolve this compound in ethanol.
-
Add the tfac solution to the hot copper(II) acetate solution with stirring.
-
A precipitate of the copper(II) complex will form upon cooling.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
The product can be further purified by recrystallization.
-
Characterize the complex using appropriate analytical techniques.[6]
Logical Relationship of Ligand Properties and Complex Performance
The following diagram illustrates the logical flow from the fundamental ligand properties to the performance of the resulting metal complexes in various applications.
Caption: Figure 3. Influence of Ligand Fluorination on Complex Properties
Conclusion
Both hexafluoroacetylacetone and this compound are valuable ligands in coordination chemistry, offering a means to tune the properties of metal complexes through fluorination.
-
Hexafluoroacetylacetone (hfac) , with its two trifluoromethyl groups, imparts greater volatility and higher Lewis acidity to the metal center, making its complexes particularly suitable for MOCVD applications and as Lewis acid catalysts. However, the resulting complexes generally exhibit lower stability.
-
This compound (tfac) offers a compromise between the properties of acetylacetone and hexafluoroacetylacetone. Its complexes have moderate stability, volatility, and Lewis acidity, providing a wider window for tuning these properties for specific applications.
The choice between hfac and tfac will ultimately depend on the desired balance of properties for the target application. Researchers should carefully consider the trade-offs between stability, volatility, and Lewis acidity when selecting the appropriate fluorinated β-diketonate ligand for their work in areas ranging from materials science to catalysis and drug development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co; Ln = La and M = Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile lanthanide complexes with fluorinated heptadentate ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04198K [pubs.rsc.org]
- 5. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Keto-Enol Tautomerism of β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the keto and enol tautomers of β-diketones using spectroscopic techniques. The inherent keto-enol tautomerism of β-diketones, a class of compounds widely utilized in coordination chemistry, catalysis, and as precursors in the synthesis of pharmaceuticals, makes their structural characterization crucial. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for identifying and quantifying the equilibrium between the keto and enol forms.[1][2] The position of this equilibrium is highly sensitive to factors like solvent polarity, temperature, and substituent effects.[3][4][5]
The enol form of β-diketones is notably stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, and by conjugation.[6][7] This stabilization often leads to the enol form being the major or even exclusive tautomer in non-polar solvents.[6] In contrast, polar solvents can disrupt the intramolecular hydrogen bond, shifting the equilibrium towards the more polar keto form.[4]
This guide presents experimental data and detailed protocols for the spectroscopic analysis of this fundamental tautomeric equilibrium.
Keto-Enol Tautomerism Equilibrium
The equilibrium between the keto and enol forms of a β-diketone is a dynamic process involving the migration of a proton and the rearrangement of electrons.
Caption: Keto-enol tautomerism in β-diketones.
Quantitative Spectroscopic Data
The following table summarizes typical spectroscopic data for the keto and enol forms of two common β-diketones, acetylacetone and dibenzoylmethane.
| Spectroscopic Technique | Tautomer | Characteristic Signal | Acetylacetone | Dibenzoylmethane |
| ¹H NMR | Keto | Methylene protons (-CH₂-) | ~3.6 ppm (s) | ~4.8 ppm (s) |
| Enol | Vinylic proton (=CH-) | ~5.5 ppm (s) | ~6.8 ppm (s) | |
| Enol | Enolic proton (-OH) | ~15.5 ppm (s, broad) | ~17.0 ppm (s, broad) | |
| ¹³C NMR | Keto | Methylene carbon (-CH₂-) | ~58 ppm | ~55 ppm |
| Keto | Carbonyl carbon (-C=O) | ~202 ppm | ~195 ppm | |
| Enol | Vinylic carbon (=CH-) | ~100 ppm | ~93 ppm | |
| Enol | Carbonyl carbon (-C=O) | ~191 ppm | ~185 ppm | |
| IR Spectroscopy | Keto | C=O stretch | ~1725 cm⁻¹ and ~1707 cm⁻¹ | ~1700 cm⁻¹ and ~1680 cm⁻¹ |
| Enol | C=O stretch (conjugated) | ~1620 cm⁻¹ | ~1605 cm⁻¹ | |
| Enol | C=C stretch | ~1580 cm⁻¹ | ~1540 cm⁻¹ | |
| Enol | O-H stretch (broad) | 2500-3200 cm⁻¹ | 2500-3200 cm⁻¹ | |
| UV-Vis Spectroscopy | Keto | n → π* transition | ~275 nm | ~250 nm |
| Enol | π → π* transition | ~272 nm (in polar solvents) | ~345 nm (in non-polar solvents) |
Note: Exact values can vary depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR spectroscopy is a powerful technique for the quantitative analysis of keto-enol tautomerism because the equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[1][4]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare a dilute solution of the β-diketone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) directly in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.[4] Using a dilute solution is important to minimize intermolecular interactions.[4]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[4]
-
Calculate the percentage of the enol tautomer using the following equation, accounting for the number of protons contributing to each signal (2 for -CH₂- and 1 for =CH-):[4] % Enol = [Integral(=CH-)] / {[Integral(-CH₂-)/2] + [Integral(=CH-)]} x 100%
-
IR spectroscopy is used to identify the functional groups present in each tautomer. The keto form exhibits two distinct C=O stretching vibrations, while the enol form shows a conjugated C=O stretch at a lower frequency, a C=C stretch, and a broad O-H stretch due to the intramolecular hydrogen bond.[8]
Protocol for IR Analysis (Solution):
-
Sample Preparation: Prepare a 5-10% solution of the β-diketone in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).[9]
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands for the keto and enol forms.
-
The relative intensities of the C=O stretching bands can provide a qualitative measure of the tautomeric equilibrium.[8]
-
UV-Vis spectroscopy can be used to study the keto-enol equilibrium by observing the electronic transitions of each tautomer. The enol form, with its extended conjugation, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[1][6]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the β-diketone in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-500 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.
-
The relative absorbance at the λmax for each tautomer can be used to study the effects of solvent polarity on the equilibrium position.[6] Deconvolution of overlapping spectra may be necessary for quantitative analysis.[1]
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of β-diketone keto-enol tautomerism.
Caption: General workflow for spectroscopic analysis.
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. benchchem.com [benchchem.com]
Quantitative Assessment of the Chelating Ability of Trifluoroacetylacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the chelating ability of trifluoroacetylacetone (TFAA) against other common chelating agents. The stability of the metal complexes is a critical parameter in applications ranging from catalysis to the design of novel therapeutic agents.[1] This document summarizes key stability constant data, presents detailed experimental protocols for their determination, and offers a visual workflow to aid in the selection and application of these versatile compounds.
Comparative Analysis of Chelating Properties
The efficacy of a chelating agent is quantitatively expressed by the stability constant (log K) of the metal complexes it forms. A higher log K value signifies a more stable complex. The electron-withdrawing nature of the trifluoromethyl group in TFAA influences its chelating ability compared to other β-diketones like acetylacetone (acac). The following table summarizes the stability constants for complexes of TFAA and acetylacetone with several divalent metal ions. It is important to consider that experimental conditions such as temperature, ionic strength, and solvent system can affect these values.[1]
| Ligand | Metal Ion | log K₁ | log K₂ | Experimental Conditions |
| Trifluoroacetylacetone (TFAA) | Cu²⁺ | 5.02 | 4.25 | 30°C, I = 0.1 M (KNO₃), aqueous medium |
| Ni²⁺ | 3.37 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium | |
| Co²⁺ | 3.30 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium | |
| Zn²⁺ | 2.78 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium | |
| Acetylacetone (acac) | Cu²⁺ | 6.17 | 5.05 | 30°C, I = 0.1 M (KNO₃), aqueous medium |
| Ni²⁺ | 4.37 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium | |
| Co²⁺ | 3.90 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium | |
| Zn²⁺ | 3.79 | - | 30°C, I = 0.1 M (KNO₃), aqueous medium |
Data sourced from a 2015 study by Deva Das Manwal et al.[2]
The data indicates that for the studied divalent metal ions, acetylacetone forms more stable complexes than trifluoroacetylacetone under the specified conditions. This is attributed to the electron-withdrawing trifluoromethyl group in TFAA, which decreases the electron density on the oxygen atoms, leading to less stable metal complexes.[2]
Experimental Protocols
The determination of stability constants is crucial for quantifying the chelating properties of a ligand.[3] The two most common methods for this are Potentiometric Titration and UV-Vis Spectrophotometry.
Potentiometric Titration
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored to determine the formation constants of the metal-ligand complexes.[4]
Objective: To determine the stepwise stability constants of metal-TFAA complexes.
Materials:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HClO₄)
-
Solution of trifluoroacetylacetone of known concentration
-
Solution of the metal salt (e.g., nitrate or perchlorate) of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.20) before starting the titrations.[5]
-
Solution Preparation: Prepare the following three solutions in a thermostated vessel, maintaining a constant total volume and ionic strength:[4]
-
Acid Titration: A known volume of strong acid and inert electrolyte.
-
Ligand Titration: The same as the acid titration, with the addition of a known concentration of trifluoroacetylacetone.
-
Metal Titration: The same as the ligand titration, with the addition of a known concentration of the metal salt.
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH reading after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) using the Irving-Rossotti method.[4]
-
Construct a formation curve by plotting n̄ against pL.
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, pL = log K₁).[4]
-
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex and its stability constant by measuring the absorbance of solutions with varying mole fractions of the metal and ligand.[6]
Objective: To determine the stoichiometry and stability constant of a metal-TFAA complex.
Materials:
-
Stock solutions of the metal salt and trifluoroacetylacetone of the same molarity.
-
Buffer solution to maintain a constant pH.
-
UV-Vis Spectrophotometer.
-
Cuvettes.
-
Volumetric flasks.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying mole fractions (e.g., 1:9, 2:8, ..., 9:1), while keeping the total molar concentration constant. Add the appropriate buffer to each flask and dilute to the mark.[1]
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range to determine the wavelength of maximum absorbance (λmax) for the complex.[1]
-
Absorbance Measurement: Measure the absorbance of each solution at the determined λmax.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.[1]
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [ML] / ([M][L]) where the concentrations of the complex ([ML]), free metal ([M]), and free ligand ([L]) can be determined from the absorbance values and the initial concentrations.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of assessing the chelating ability of a compound and the experimental workflow for potentiometric titration.
Caption: Logical workflow for the quantitative assessment of a chelating agent.
Caption: Experimental workflow for potentiometric titration to determine stability constants.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
The Versatility of Fluorinated β-Diketones: A Comparative Review of Their Applications
Fluorinated β-diketones, a class of organic compounds characterized by a 1,3-dicarbonyl moiety with one or more fluorine-containing substituents, have garnered significant attention across diverse scientific disciplines. The introduction of fluorine atoms imparts unique properties, including enhanced acidity, volatility, and biological activity, making them invaluable building blocks and ligands. This guide provides a comparative overview of the applications of common fluorinated β-diketones—notably thenoyltrifluoroacetone (TTFA), hexafluoroacetylacetone (hfacH), and trifluoroacetylacetone (TFAA)—in analytical chemistry, materials science, and medicinal chemistry. We present a synthesis of experimental data, detailed methodologies for key applications, and visual representations of underlying mechanisms and workflows.
Analytical Chemistry: Potent Chelating Agents for Metal Extraction
The high acidity and chelating ability of fluorinated β-diketones make them excellent reagents for the solvent extraction and separation of metal ions.[1] The electron-withdrawing nature of the fluoroalkyl groups increases the acidity of the enol form, allowing for extraction at lower pH values compared to their non-fluorinated analogs.[1]
Thenoyltrifluoroacetone (TTFA) is a widely used extractant for a broad range of metals, including lanthanides and actinides.[1][2] The substitution of a methyl group with a thenoyl group enhances the organophilic nature of the molecule, facilitating the transfer of the metal chelate into the organic phase.[1] The extraction efficiency is often enhanced through synergistic effects when TTFA is used in combination with neutral donor ligands like tri-n-octylphosphine oxide (TOPO).[1]
Hexafluoroacetylacetone (hfacH) and trifluoroacetylacetone (TFAA) are also effective extractants. The presence of two trifluoromethyl groups in hfacH leads to even greater acidity and allows for the extraction of metals from highly acidic solutions.
Table 1: Comparison of Fluorinated β-Diketones in Metal Ion Extraction
| β-Diketone | Metal Ion | pH of 50% Extraction (pH₁/₂) | Organic Solvent | Synergistic Agent | Extraction Efficiency (%) | Reference |
| TTFA | Eu(III) | ~3 | Chloroform | None | >90 | [1] |
| TTFA | Eu(III) | ~2 | Chloroform | TOPO | >99 | [1] |
| TTFA | Li(I) | - | Toluene | 1,10-phenanthroline | High | [3] |
| TTFA | Ni(II) | ~8 | Toluene/IAP | C₁₂BzDMA⁺ | ~100 | [4] |
| TFAA | Fe(III) | ~1.5 | Benzene | None | High | [5] |
| hfacH | Cu(II) | <1 | Benzene | None | High | [5] |
Experimental Protocol: Solvent Extraction of Nickel(II) using Thenoyltrifluoroacetone
This protocol describes the ion-associate phase (IAP) microextraction of Nickel(II) using TTFA.[4]
-
Sample Preparation: Prepare an aqueous solution containing Ni(II) ions. Adjust the pH to 8 using a suitable buffer.
-
Chelation: Add a solution of 2-thenoyltrifluoroacetone (HTTA) in a water-miscible organic solvent (e.g., acetone) to the aqueous sample. At pH 8, HTTA is deprotonated to TTA⁻, which chelates with Ni(II).
-
IAP Formation: Add a quaternary ammonium salt (e.g., tetrabutylammonium chloride, C₁₂BzDMA⁺) to the solution. This forms an ion-associate phase (IAP) with the Ni(TTA) complex and other anions present.
-
Extraction: The IAP, containing the extracted nickel complex, separates from the aqueous phase.
-
Back-Extraction: The IAP is separated and treated with a nitric acid solution to back-extract the nickel ions into the aqueous phase for analysis.[4]
-
Analysis: The concentration of Ni(II) in the back-extracted aqueous solution is determined using a suitable analytical technique, such as graphite furnace atomic absorption spectrometry (GF-AAS).[4]
Materials Science: Precursors for Thin Film Deposition
Volatile metal complexes of fluorinated β-diketones are extensively used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of high-quality metal and metal oxide thin films.[6][7] The fluorine substituents lower the intermolecular forces, leading to increased volatility and thermal stability of the metal complexes, which are crucial properties for MOCVD precursors.[6]
Complexes of hfacH and TFAA with various metals, including copper, nickel, and zinc, have been successfully employed to deposit thin films with applications in microelectronics, catalysis, and protective coatings.[6] The degree of fluorination in the ligand can influence the deposition process and the purity of the resulting films.[6]
Table 2: Thermal Properties of Metal-β-Diketonate Complexes for MOCVD
| Precursor Complex | Metal | Ligand | Sublimation/Decomposition Temperature (°C) | Application | Reference |
| Cu(hfac)₂ | Cu | hfacH | ~150-200 | Copper thin films | [8] |
| Ni(tfac)₂(TMEDA) | Ni | TFAA | ~150-250 | Nickel thin films | [6] |
| Zn(tfac)₂(TMEDA) | Zn | TFAA | ~150-250 | Zinc oxide thin films | [6] |
| Fe(tfac)₂(TMEDA) | Fe | TFAA | ~150-250 | Iron oxide thin films | [6] |
| Pd(tfac)₂ | Pd | TFAA | - | Palladium thin films | [9] |
Experimental Protocol: MOCVD of Zinc Oxide Thin Films
This protocol provides a general procedure for the deposition of ZnO thin films using a Zn(tfac)₂(TMEDA) precursor.[6]
-
Precursor Handling: The precursor, Zn(tfac)₂(TMEDA), is placed in a bubbler or a direct liquid injection system.
-
Vaporization: The precursor is heated to its sublimation temperature to generate a vapor. An inert carrier gas (e.g., argon or nitrogen) is passed through the precursor to transport the vapor into the reaction chamber.
-
Deposition: The precursor vapor is introduced into the MOCVD reactor containing a heated substrate (e.g., silicon or sapphire). An oxidizing agent, such as oxygen or water vapor, is also introduced into the reactor.
-
Reaction: On the heated substrate surface, the precursor decomposes and reacts with the oxidizing agent to form a zinc oxide thin film.
-
Post-Deposition Treatment: The deposited film may undergo post-deposition annealing to improve its crystallinity and properties.
Medicinal Chemistry: A Scaffold for Bioactive Compounds
The introduction of fluorine atoms can significantly enhance the biological activity of organic molecules. Fluorinated β-diketones and their metal complexes have emerged as promising candidates in drug discovery, exhibiting a range of activities including anticancer, antimicrobial, and enzyme inhibition.[10][11]
Metal complexes of fluorinated β-diketones, particularly with first-row transition metals like copper and manganese, have shown significant antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of the clinically used drug cisplatin.[10][12] The nature of the metal center and the substituents on the β-diketone ligand play a crucial role in determining the cytotoxic efficacy.[10]
Thenoyltrifluoroacetone is a well-known inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[13][14] This inhibition leads to a decrease in cellular respiration and an increase in the production of reactive oxygen species (ROS), which can trigger cell cycle delay and apoptosis.[14] TTFA has also been identified as a potent inhibitor of carboxylesterase.[15]
Table 3: Biological Activity of Fluorinated β-Diketones and Their Metal Complexes
| Compound/Complex | Biological Activity | Target/Cell Line | IC₅₀/Kᵢ | Reference |
| TTFA | Mitochondrial Complex II Inhibition | - | 51.5 µM (IC₅₀) | [16] |
| TTFA | Carboxylesterase Inhibition | Porcine Liver | 0.54 µM (IC₅₀) | [15] |
| [Cu(LCF₃)₂(THF)] | Anticancer | HCT-15 (Colon Carcinoma) | 1.8 ± 0.2 µM | [10] |
| [Mn(LMes)₂(H₂O)₂] | Anticancer | HCT-15 (Colon Carcinoma) | 0.8 ± 0.1 µM | [10] |
| [Cu(LPh)₂(PPh₃)₂] | Anticancer | NTERA-2 (Testicular Carcinoma) | 0.5 ± 0.1 µM | [17][18] |
Mechanism of Action: Inhibition of Mitochondrial Complex II by Thenoyltrifluoroacetone
Thenoyltrifluoroacetone inhibits cellular respiration by binding to the quinone reduction (Q) site of Complex II (succinate dehydrogenase) in the inner mitochondrial membrane.[13] This binding prevents the natural substrate, ubiquinone (Coenzyme Q), from accessing the site, thereby blocking the transfer of electrons from succinate to the rest of the electron transport chain. This disruption leads to a buildup of electrons at Complex I and II, resulting in the increased production of superoxide radicals, a type of reactive oxygen species (ROS). The subsequent oxidative stress can lead to cellular damage and apoptosis.[14][19]
Conclusion
The unique chemical properties conferred by fluorine substitution make fluorinated β-diketones remarkably versatile compounds with significant applications in analytical chemistry, materials science, and medicinal chemistry. Their strong chelating ability is exploited for efficient metal extraction and separation. The volatility of their metal complexes makes them ideal precursors for the fabrication of advanced materials via MOCVD. Furthermore, their ability to interact with biological targets has opened avenues for the development of novel therapeutic agents. The comparative data and experimental protocols presented in this guide highlight the distinct advantages of different fluorinated β-diketones and provide a foundation for further research and development in these exciting fields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azonano.com [azonano.com]
- 8. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 12. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates [research.unipd.it]
- 13. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]
- 14. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and cytotoxicity studies of Cu( i ) and Ag( i ) complexes based on sterically hindered β-diketonates with different degrees of fluorination ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02179C [pubs.rsc.org]
- 19. Mechanism of triclosan toxicity: Mitochondrial dysfunction including complex II inhibition, superoxide release and uncoupling of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for Trifluoroacetylacetone
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetylacetone (TFAA), systematically known as 1,1,1-trifluoro-2,4-pentanedione, is a critical β-diketone in organic synthesis.[1] Its utility spans from being a precursor for heterocyclic compounds like pyrazoles to a chelating agent for metal ions.[1][2] The introduction of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity in pharmaceutical drug development. This guide provides a comparative analysis of two prominent synthesis routes for trifluoroacetylacetone, offering experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for two distinct synthesis routes for trifluoroacetylacetone: the Claisen Condensation of an ester of trifluoroacetic acid with acetone, and the acylation of acetoacetic ester with trifluoroacetic anhydride.
| Parameter | Route 1: Claisen Condensation | Route 2: Acylation of Acetoacetic Ester |
| Starting Materials | Ethyl trifluoroacetate, Acetone | Ethyl acetoacetate, Trifluoroacetic anhydride |
| Base/Catalyst | Sodium ethoxide | Magnesium oxide |
| Solvent | Ethanol | Not specified (likely neat) |
| Reaction Temperature | 50°C | Stage 1: 40°C, Stage 2: 120°C |
| Reaction Time | 4 hours | 5 hours |
| Reported Yield | 40.1%[3] | High (not quantified in the document)[4] |
| Product Purity (GC) | 99.1%[3] | Not specified |
| Key Advantages | Well-established, readily available starting materials. | Avoids the use of spent acids, potentially more environmentally friendly.[4] |
| Key Disadvantages | Moderate yield. | Requires handling of corrosive trifluoroacetic anhydride. |
Experimental Protocols
Route 1: Claisen Condensation
This method is a classic and widely used approach for the synthesis of β-diketones.[5] It involves the base-catalyzed condensation of an ester with a ketone.
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Ethanol
-
Sulfuric acid
Procedure:
-
To a 1000 mL three-necked flask, add 500 mL of ethanol.
-
With stirring, add 204 g (3 moles) of sodium ethoxide.
-
Add 142 g (1 mole) of ethyl trifluoroacetate and 174 g (3 moles) of acetone to the mixture.
-
Heat the reaction mixture to 50°C and maintain for 4 hours.[3]
-
After the reaction is complete, distill off the ethanol under vacuum (0.01 MPa) at 50°C.
-
To the resulting residue, add 294 g (3 moles) of sulfuric acid for acidification.
-
Distill the trifluoroacetylacetone under reduced pressure (0.09 MPa), collecting the fraction at 31-33°C to obtain the final product.[3]
Route 2: Acylation of Acetoacetic Ester
This alternative route utilizes the acylation of a β-ketoester with trifluoroacetic anhydride.
Materials:
-
Ethyl acetoacetate
-
Trifluoroacetic anhydride
-
Magnesium oxide (catalyst)
Procedure:
-
In a reaction flask, add 2 moles of ethyl acetoacetate, 4 moles of trifluoroacetic anhydride, and 0.12 moles of magnesium oxide.[4]
-
Begin stirring and heat the mixture to 40°C. Maintain this temperature for 5 hours.[4]
-
After the initial reaction period, increase the temperature to 120°C.
-
During this second stage, the trifluoroacetylacetone product is distilled off as it is formed.[4]
-
The collected crude product is then purified by rectification, collecting the fraction at 107°C to yield pure trifluoroacetylacetone.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two compared synthesis routes for trifluoroacetylacetone.
Caption: Comparative workflow of two synthesis routes for trifluoroacetylacetone.
References
- 1. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 4. CN109438202A - The preparation process of 1,1,1- trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Behavior of Metal Complexes with 1,1,1-Trifluoro-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes formed with the ligand 1,1,1-trifluoro-2,4-pentanedione, commonly known as trifluoroacetylacetonate (tfac). Understanding the redox behavior of these organometallic compounds is crucial for their application in catalysis, materials science, and as potential therapeutic agents. This document summarizes key experimental data, outlines standardized protocols for electrochemical analysis, and explores the structural and environmental factors that govern their performance.
Introduction to Metal Trifluoroacetylacetonate Complexes
This compound (tfac) is a β-diketone ligand that forms stable chelate complexes with a wide range of metal ions.[1][2] The presence of the highly electronegative trifluoromethyl (-CF₃) group significantly influences the electronic properties of the resulting metal complex compared to its non-fluorinated counterpart, acetylacetonate (acac). This inductive effect makes the metal center more electron-deficient, thereby altering its redox potentials. This guide will use the well-documented electrochemical data of metal acetylacetonate (M(acac)ₙ) complexes as a baseline to predict and understand the behavior of their trifluoroacetylacetonate analogues (M(tfac)ₙ).
Comparative Electrochemical Data
The electrochemical behavior of these complexes is typically investigated using cyclic voltammetry (CV), which provides information on redox potentials and the reversibility of electron transfer processes. The electron-withdrawing nature of the -CF₃ group in tfac ligands is expected to make the metal center more difficult to oxidize (shifting oxidation potentials to more positive values) and easier to reduce (shifting reduction potentials to less negative values) when compared to analogous acac complexes.
The following table summarizes the electrochemical data for a series of first-row transition metal acetylacetonate complexes, which serve as a valuable benchmark.
Table 1: Redox Potentials of Metal Acetylacetonate (acac) Complexes in Organic Solvents
| Metal Complex | Redox Couple | Potential (V vs. Fc⁺/Fc⁰) | Solvent | Reversibility | Predicted Shift for M(tfac)ₙ | Source |
|---|---|---|---|---|---|---|
| Fe(acac)₃ | Fe³⁺ / Fe²⁺ | ~ -0.6 to -0.8 V | MeCN, DCM, THF, DMSO, DMF | Quasi-reversible | Potential will become less negative. | [3][4] |
| Ru(acac)₃ | Ru⁴⁺ / Ru³⁺ | ~ +0.6 V | MeCN, DCM, THF, DMSO, DMF | Reversible | Potential will become more positive. | [3][4] |
| Ru³⁺ / Ru²⁺ | ~ -1.1 to -1.4 V | MeCN, DCM, THF, DMSO, DMF | Reversible | Potential will become less negative. | [3][4] | |
| Mn(acac)₃ | Mn⁴⁺ / Mn³⁺ | ~ +0.5 to +0.6 V | MeCN, DCM, THF, DMSO, DMF | Solvent-dependent | Potential will become more positive. | [3][4] |
| Mn³⁺ / Mn²⁺ | ~ -0.2 to -0.46 V (Epc) | MeCN, DCM, THF, DMSO, DMF | Irreversible | Potential will become less negative. | [3][4] | |
| Co(acac)₃ | Co³⁺ / Co²⁺ | Not specified | DMF | Not specified | Potential will become less negative. |
| VO(acac)₂ | V⁴⁺ / V³⁺ | ~ -1.9 V (Epc) | MeCN, DCM, THF, DMSO, DMF | Irreversible | Potential will become less negative. |[3][4] |
Note: Potentials are reported against the Ferrocene/Ferrocenium (Fc⁺/Fc⁰) redox couple, a standard internal reference. "Epc" denotes the cathodic peak potential for irreversible processes.
Experimental Protocols
Reproducible electrochemical data relies on standardized experimental conditions. The following section details a typical protocol for analyzing metal complexes using cyclic voltammetry.
Key Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a versatile electrochemical method used to investigate the redox properties of chemical species.[5]
-
Solution Preparation: Prepare a solution of the metal complex (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial for ensuring conductivity.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Cell Setup: A standard three-electrode cell is used:
-
Working Electrode: A glassy carbon electrode is commonly used for its wide potential window and inertness.[3][6]
-
Reference Electrode: A non-aqueous reference electrode, such as silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) isolated by a salt bridge, is employed.[7] An internal standard like ferrocene is often added for accurate potential referencing.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze is typically used to complete the circuit.
-
-
Data Acquisition:
-
Scan the potential over a range where redox events are expected.
-
Vary the scan rate (e.g., from 50 mV/s to 1000 mV/s) to assess the reversibility of the electron transfer processes. Reversible systems show a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons) and peak currents proportional to the square root of the scan rate.
-
-
Data Analysis: From the resulting voltammogram, determine the half-wave potential (E₁/₂) for reversible couples and the peak potentials (Epa, Epc) for quasi-reversible or irreversible processes.
Factors Influencing Electrochemical Behavior
The redox properties of metal trifluoroacetylacetonate complexes are not intrinsic but are modulated by a combination of factors, as illustrated below.
-
Central Metal Ion: The identity of the metal (e.g., Fe, Co, Ru) and its accessible oxidation states are the primary determinants of the redox potential.[7]
-
Ligand Substituents: As highlighted in this guide, electron-withdrawing substituents like -CF₃ stabilize lower oxidation states, making reduction easier and oxidation harder. Conversely, electron-donating groups have the opposite effect.
-
Solvent: The solvent can influence redox potentials through coordination to the metal center and by stabilizing charged species formed during electron transfer. As seen in Table 1, the reduction potentials for Ru(acac)₃ and Fe(acac)₃ can shift by 0.2 V or more depending on the solvent.[3]
-
Supporting Electrolyte: The electrolyte ions can sometimes interact with the metal complex (ion pairing), which can subtly alter the observed redox potentials.
Conclusion
The electrochemical behavior of metal complexes with this compound is defined by a synergy between the metal center, the ligand electronics, and the experimental environment. By using the extensive data from non-fluorinated acetylacetonate analogues as a reference, we can reliably predict that the strong electron-withdrawing -CF₃ group will anodically shift the redox potentials (making oxidation harder and reduction easier). This predictable tuning is a powerful tool for designing bespoke metal complexes for applications ranging from redox flow batteries to targeted drug delivery systems. Further experimental studies on a broader range of M(tfac)ₙ complexes will continue to refine our understanding and expand their technological utility.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 3. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Safe Disposal of 1,1,1-Trifluoro-2,4-pentanedione: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of 1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoroacetylacetone, are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Use fire/flame resistant and impervious clothing.[2] Wear protective gloves.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking.[1][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 154.09 g/mol |
| Boiling Point | 101-107 °C |
| Flash Point | 26 °C (78.8 °F) - closed cup |
| Density | 1.27 g/mL at 25 °C |
| UN Number | 1224 |
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory neutralization is not recommended due to the hazardous nature of the chemical and its decomposition products.
Waste Collection and Storage:
-
Container: Use a designated, sealable, and compatible hazardous waste container (e.g., high-density polyethylene or glass).[4] The original container can be used if it is in good condition.[4]
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name "this compound" and indicate its flammable and toxic nature with appropriate pictograms.[4]
-
Accumulation: Collect all waste, including contaminated materials like absorbent pads and wipes, in the designated container.[4] Perform all waste transfers within a chemical fume hood.[4]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition.[4]
Arranging for Disposal:
-
Consult Local Regulations: Always observe all federal, state, and local regulations when disposing of the substance.[3]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical waste be emptied into drains.[4]
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others and restrict access to the spill area.[4] Ensure the area is well-ventilated.[4]
-
Remove Ignition Sources: Eliminate all sources of ignition from the vicinity.[3][5]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4] Do not use combustible materials like paper towels initially.[4]
-
Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container for disposal.[2][6]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,1-Trifluoro-2,4-pentanedione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,1,1-Trifluoro-2,4-pentanedione. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile: this compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin and serious eye irritation.[3]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Specific Recommendations | Standards/Notes |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | - Chemical-resistant gloves (inspect before use).- Fire/flame resistant and impervious clothing.- Chemical resistant protective suit and boots.[1][4] | Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | - Use only in a well-ventilated area.- If exposure limits are exceeded or irritation occurs, use a full-face respirator. | Respirators must be approved under NIOSH (US) or CEN (EU) standards.[2][5] |
Operational Plan: From Handling to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
1. Preparation and Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3] Use non-sparking tools and explosion-proof equipment.[1][5]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands and any exposed skin thoroughly after handling.[5]
-
Container Management: Keep the container tightly closed when not in use.[1][2] If containers are opened, they must be carefully resealed and kept upright to prevent leakage.[2]
2. Storage:
-
Location: Store in a cool, dry, and well-ventilated place.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4][5]
-
Conditions: Store locked up in a designated flammables area.[5] The recommended storage temperature is 2-8°C.[2]
3. Accidental Release Measures:
-
Personal Precautions: Immediately evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Avoid breathing vapors, mist, or gas.[2]
-
Containment: Remove all sources of ignition.[2] Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Clean-up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder).[5][6] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5]
4. Disposal:
-
Waste Container: Dispose of the chemical and any contaminated materials in a suitable and closed container labeled for hazardous waste.[1]
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Dispose of contents/container to an approved waste disposal plant.[5]
-
Packaging: Contaminated packaging should be disposed of as unused product.[2]
Visual Safety Protocols
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Caption: Figure 2: Decision-making process for selecting the correct PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
